molecular formula C13H9F2NO4 B193951 Ofloxacin Q acid, (R)- CAS No. 110548-07-7

Ofloxacin Q acid, (R)-

Cat. No.: B193951
CAS No.: 110548-07-7
M. Wt: 281.21 g/mol
InChI Key: NVKWWNNJFKZNJO-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

An impurity of Levofloxacin, which is as efficacious as or more efficacious than that with ciprofloxacin in systemic as well as pyelonephritis infections in mice.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO4/c1-5-4-20-12-9(15)8(14)2-6-10(12)16(5)3-7(11(6)17)13(18)19/h2-3,5H,4H2,1H3,(H,18,19)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKWWNNJFKZNJO-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110548-07-7
Record name Ofloxacin Q acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110548077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OFLOXACIN Q ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54WED5A4S7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(R)-Ofloxacin Q-acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (R)-Ofloxacin Q-acid – Structural Characterization and Synthetic Implications

Executive Summary

This technical guide provides a comprehensive analysis of (R)-Ofloxacin Q-acid (CAS: 110548-07-7), the (R)-enantiomer of the pivotal difluoro-benzoxazine carboxylic acid intermediate used in fluoroquinolone manufacturing. While the (S)-enantiomer is the direct precursor to the blockbuster drug Levofloxacin , the (R)-isomer represents a critical impurity ("distomer") and a target for process optimization (racemization/recycling). This document details its chemical structure, physicochemical properties, isolation protocols, and management in pharmaceutical process streams.

Chemical Identity & Structural Architecture

The "Q-acid" core is the tricyclic scaffold defining the pharmacophore of third-generation fluoroquinolones. The (R)-isomer is distinguished by the spatial arrangement of the methyl group at the C3 position of the oxazine ring.

Identification Data
ParameterDetail
Common Name (R)-Ofloxacin Q-acid
Chemical Name (3R)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
CAS Registry Number 110548-07-7 (Specific to R-isomer); 82419-35-0 (Racemate)
Molecular Formula C₁₃H₉F₂NO₄
Molecular Weight 281.21 g/mol
Chirality (R)-enantiomer (Dextrorotatory precursor)
Structural Features Tricyclic benzoxazine core, vicinal difluorine (C9, C10), C3-methyl stereocenter.[1][2][3][4][5][6][7][8][9][10][11]
Structural Analysis

The molecule features a rigid tricyclic system. The C3 chiral center is critical because it dictates the binding affinity of the final antibiotic to bacterial DNA gyrase. The (S)-configuration (Levofloxacin series) binds tightly, while the (R)-configuration (Dextrofloxacin series) exhibits significantly reduced affinity (10-100x lower), making it an impurity of high concern.

  • C10 Position: Electrophilic site for nucleophilic aromatic substitution (SNAr) with N-methylpiperazine.

  • C6 Carboxyl: Essential for binding to the gyrase-DNA complex via magnesium ion bridging.

  • C3 Methyl: Steric anchor; in the (R)-form, it projects into a sterically forbidden region of the enzyme active site.

Physicochemical Properties

The properties below are synthesized from experimental data of the racemate and enantiomeric analogs.

PropertyValue / Characteristic
Appearance Off-white to pale yellow crystalline powder.
Melting Point 320–322 °C (Decomposition). Note: Enantiomers typically share the MP of the racemate unless a conglomerate forms.
Solubility Soluble: DMSO, Glacial Acetic Acid, dilute NaOH (forms carboxylate salt).Sparingly Soluble: Methanol, Ethanol.Insoluble: Water, Hexane.
pKa (Predicted) ~4.87 (Carboxylic acid), ~-1.0 (Oxo-group protonation).
Optical Rotation

to

(

, DMSO). (Inferred from (S)-isomer data of -65.6°).
Stability Stable under ambient conditions. Light sensitive (photodegradation via decarboxylation).

Synthetic Pathways & Process Chemistry

The management of (R)-Ofloxacin Q-acid is a dual challenge: avoiding its formation in asymmetric synthesis or removing/recycling it in racemic synthesis.

Production & Resolution Workflow

Industrial production typically proceeds via the "Gould-Jacobs" type cyclization to form the racemic Q-acid, followed by optical resolution.

Graphviz Diagram: Synthesis and Resolution Loop This diagram illustrates the separation of the racemate and the critical "Green Chemistry" step of recycling the unwanted (R)-isomer.

G Start 2,3,4-Trifluoronitrobenzene (Starting Material) Cyclization Cyclization Steps (Gould-Jacobs) Start->Cyclization RacemicQ Racemic Ofloxacin Q-acid (CAS: 82419-35-0) Cyclization->RacemicQ Resolution Optical Resolution (Chiral Auxiliaries / HPLC) RacemicQ->Resolution Esterification or Salt Formation SQAcid (S)-Q-Acid (Precursor to Levofloxacin) Resolution->SQAcid Desired Path RQAcid (R)-Q-Acid (Unwanted Distomer) Resolution->RQAcid Waste Stream Levofloxacin Levofloxacin API SQAcid->Levofloxacin + N-Methylpiperazine Racemization Racemization Process (High Temp / Acid or Base) RQAcid->Racemization Recycling Racemization->RacemicQ Re-entry to Process

Caption: Integrated workflow showing the generation, separation, and recycling of (R)-Ofloxacin Q-acid.

Protocol: Racemization of (R)-Q-acid (Recycling)

To maximize yield, the (R)-isomer is not discarded but racemized.

  • Dissolution: Dissolve (R)-Q-acid in a high-boiling solvent (e.g., DMSO or Sulfolane) with a catalytic amount of strong base (e.g., KOH) or acid.

  • Thermal Treatment: Heat to 140–160 °C for 4–6 hours. The harsh conditions facilitate proton exchange at the C3 chiral center via enolization.

  • Verification: Monitor optical rotation.[10] The target is

    
     (racemic).
    
  • Recovery: Precipitate by pH adjustment (pH 6.5–7.0) to recover Racemic Q-acid for re-resolution.

Analytical Characterization

Differentiation of the (R) and (S) enantiomers requires chiral chromatography. Standard reverse-phase C18 columns cannot separate them.

Method: Chiral HPLC Analysis

This protocol is designed to quantify (R)-Q-acid as an impurity in (S)-Q-acid or Levofloxacin samples.

  • Column: Chiralpak AD-H or Ultron ES-OVM (Ovomucoid protein-based).

  • Mobile Phase:

    • Solution A: 20 mM Potassium Phosphate buffer (pH 6.0).

    • Solution B: Acetonitrile.

    • Ratio: Isocratic 85:15 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 295 nm (Characteristic benzoxazine absorption).

  • Temperature: 25 °C.

System Suitability Criteria (Self-Validating):

  • Resolution (Rs): > 1.5 between (S) and (R) peaks.

  • Tailing Factor: < 1.5.

  • Retention Order: Typically, the (S)-isomer elutes first on protein-based columns (check specific column certificate).

Impurity Management & Biological Implications

Why (R)-Ofloxacin Q-acid is a Critical Impurity

While (R)-Ofloxacin is not acutely toxic compared to the (S)-isomer, it contributes to "chemical load" without therapeutic benefit.

  • Potency: (R)-Ofloxacin is ~10–100 times less active against E. coli and P. aeruginosa.

  • Toxicity: High levels of fluoroquinolones can cause CNS excitation. Administering the racemate (or impure Levofloxacin) increases the dose of the quinolone core structure required to achieve the same MIC, thereby increasing the risk of off-target side effects (e.g., GABA receptor inhibition).

Graphviz Diagram: Impurity Fate

Impurity R_QAcid (R)-Q-Acid (Impurity) Reaction Coupling Reaction (SNAr) R_QAcid->Reaction Piperazine N-Methylpiperazine Piperazine->Reaction R_Ofloxacin (R)-Ofloxacin (Dextrofloxacin) Reaction->R_Ofloxacin Clinical Clinical Outcome: Reduced Efficacy Increased CNS Risk R_Ofloxacin->Clinical If not removed

Caption: Propagation of the Q-acid stereochemistry into the final API and clinical consequences.

References

  • Rueping, M., et al. (2010).[11] Asymmetric Metal-Free Synthesis of Fluoroquinolones by Organocatalytic Hydrogenation. Thieme Connect. Retrieved from [Link]

  • US Food and Drug Administration (FDA). (1998).[12] NDA 20-634: Levaquin (Levofloxacin) Approval Package - Chemistry Review. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Ofloxacin Q-acid.[3][7][9] Retrieved from [Link]

Sources

Asymmetric Synthesis of (R)-Ofloxacin Q-Acid: A Process Chemistry Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the asymmetric synthesis of (R)-Ofloxacin Q-acid (9,10-difluoro-3-(R)-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid). While the (S)-enantiomer (Levofloxacin) is the clinically dominant antibiotic, the (R)-enantiomer (Dextrofloxacin) serves as a critical chiral standard for impurity profiling and pharmacological exclusion studies.

This protocol utilizes a chiral pool strategy , anchoring stereochemistry early via (R)-alaninol ((R)-2-amino-1-propanol). The methodology prioritizes enantiomeric excess (


) retention during the thermodynamically demanding cyclization steps, utilizing a Gould-Jacobs type modification optimized for scale and purity.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis targets the tricyclic fluoroquinolone core. The critical strategic decision is the introduction of the C3-methyl chiral center.

The "Chiral Pool" Logic: Instead of resolving a racemic Q-acid (which wastes 50% of the material), we introduce chirality immediately following the initial acylation. The use of (R)-alaninol is the defining factor.

  • Target: (R)-Q-Acid

  • Chiral Source: (R)-2-amino-1-propanol (CAS: 35320-23-1)

  • Key Intermediate: Enamino-ketoester formed via SNAr displacement.

Diagram 1: Synthetic Pathway Logic

SynthesisPathway Start 2,3,4,5-Tetrafluorobenzoyl Chloride Inter1 Acrylate Intermediate Start->Inter1 Condensation (Toluene/TEA) Linker Ethyl 3-(dimethylamino) acrylate Linker->Inter1 Inter2 Enamino Intermediate Inter1->Inter2 S_NAr Substitution (-NMe2) Chiral (R)-Alaninol (Chiral Source) Chiral->Inter2 Cyclic (R)-Tricyclic Ester Inter2->Cyclic Double Cyclization (K2CO3/DMSO, Heat) Final (R)-Ofloxacin Q-Acid Cyclic->Final Acid Hydrolysis (HCl/AcOH)

Caption: Step-wise construction of the tricyclic core. The stereocenter is introduced at the "Enamino Intermediate" stage.

Part 2: Critical Raw Materials & Specifications

To ensure the integrity of the (R)-isomer, the optical purity of the starting alaninol is the primary critical quality attribute (CQA).

ReagentCAS No.[1]Purity RequirementRole
(R)-(-)-2-Amino-1-propanol 35320-23-1

99.0% (

> 99%)
Chiral Source (C3-Methyl)
2,3,4,5-Tetrafluorobenzoyl chloride 94695-48-4

98.0%
Fluorinated Scaffold
Ethyl 3-(dimethylamino)acrylate 924-99-2

97.0%
Carbon Linker (C2-C3)
Potassium Carbonate (Anhydrous) 584-08-7MicronizedCyclization Base

Part 3: Step-by-Step Experimental Protocol

Step A: Formation of the Enamine Intermediate

Objective: Condense the benzoyl chloride with the acrylate linker, then substitute with the chiral amine.

  • Acylation:

    • Charge a reactor with Toluene (10 volumes) and Ethyl 3-(dimethylamino)acrylate (1.1 eq) .

    • Add Triethylamine (1.2 eq) and cool to 0–5°C.

    • Dropwise add 2,3,4,5-Tetrafluorobenzoyl chloride (1.0 eq) dissolved in Toluene. Control exotherm to <10°C.

    • Stir at 20–25°C for 2 hours.

    • Validation: TLC/HPLC should show disappearance of acid chloride.

  • Chiral Amine Introduction:

    • Cool the reaction mixture to 10–15°C.

    • Slowly add (R)-(-)-2-Amino-1-propanol (1.05 eq) .

    • Stir at room temperature for 1 hour. The amine displaces the dimethylamino group via an addition-elimination mechanism.

    • Workup: Wash the organic layer with water (2x) to remove triethylamine salts. Dry the organic layer (MgSO4) and concentrate to dryness to yield the Enamino-Ketoester Intermediate .

Step B: Double Cyclization (The Critical Step)

Objective: Close both the oxazine ring and the pyridone ring. Note: This step often uses a "one-pot" approach in DMSO with base.

  • Dissolve the residue from Step A in DMSO (5 volumes) .

  • Add Anhydrous K₂CO₃ (2.5 eq) .

    • Why K₂CO₃? Unlike NaH, carbonate provides a milder deprotonation, reducing racemization risk at the chiral center while sufficiently driving the fluorine displacement.

  • Heat the mixture to 80–100°C for 4–6 hours.

    • Mechanism:[2][3][4][5][6] The hydroxyl group of the alaninol moiety attacks the aromatic ring (ortho to the ketone) displacing a fluorine. Subsequently (or concurrently), the nitrogen attacks the acrylate double bond to close the pyridone ring.

  • Quench: Cool to 25°C and pour into Ice Water (20 volumes) .

  • Isolation: The ester precipitates. Filter, wash with water, and dry.[7][2][5]

    • Intermediate: Ethyl (R)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate.[8]

Step C: Hydrolysis to (R)-Q-Acid

Objective: Convert the ethyl ester to the free carboxylic acid.

  • Suspend the ester in Acetic Acid (8 volumes) and 6N HCl (2 volumes) .

  • Reflux (approx. 100–110°C) for 2–4 hours.

  • Crystallization: Cool slowly to 5°C. The Q-acid is poorly soluble in cold acidic media and will crystallize.

  • Filter and wash with cold water followed by a small amount of cold ethanol.

  • Drying: Vacuum dry at 50°C.

Part 4: Purification & Validation Workflow

The (R)-Q-acid must be validated for both chemical purity and optical purity.

Diagram 2: Purification & QC Logic

Purification Crude Crude (R)-Q-Acid (Precipitate) Recryst Recrystallization (DMF/Ethanol 1:5) Crude->Recryst Filter Filtration & Wash (Cold Ethanol) Recryst->Filter Dry Vacuum Drying (50°C, -0.09 MPa) Filter->Dry QC Quality Control Dry->QC Decision Passes Specs? QC->Decision Release Release for API Synthesis Decision->Release Yes Reprocess Reprocess Decision->Reprocess No Reprocess->Recryst

Caption: Purification workflow ensuring removal of defluoro impurities and enantiomeric enrichment.

Analytical Specifications
TestMethodSpecification (Target)
Appearance VisualWhite to pale yellow powder
Assay HPLC (C18)

98.5%
Enantiomeric Purity Chiral HPLC

99.0% (R)-isomer
Specific Rotation Polarimetry

to

(c=1, 0.1N NaOH)
Melting Point DSC/Capillary273–276°C (Dec)

Note on Specific Rotation: The (S)-isomer (Levofloxacin Q-acid) typically exhibits a rotation of approximately


. The (R)-isomer must exhibit the equal and opposite (positive)  rotation.

Part 5: Troubleshooting & Optimization

  • Racemization Control:

    • Issue: Loss of optical rotation.

    • Cause: Excessive heat during the cyclization step (Step B) or highly basic aqueous conditions for prolonged periods.

    • Fix: Strictly maintain temperature <100°C in Step B. Use K₂CO₃ rather than stronger bases like NaH or alkoxides if racemization is observed.

  • Defluoro Impurity:

    • Issue: Presence of mono-fluoro derivatives.[7][1][9][2][8][4][10][11]

    • Cause: Over-reaction or hydrolysis of the C-10 fluorine.

    • Fix: Monitor reaction time in DMSO carefully. Quench immediately upon disappearance of the intermediate.

  • Poor Yield in Step A:

    • Cause: Moisture in the reactor hydrolyzing the benzoyl chloride.

    • Fix: Ensure Toluene is anhydrous (KF < 0.05%) and reactor is nitrogen-purged.

References

  • Daiichi Seiyaku Co., Ltd. (1987). Process for the preparation of optically active pyridobenzoxazine derivatives. US Patent 4,623,647. Link

  • BenchChem. (2025).[7][12] 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid. Link

  • ChemicalBook. (2024).[13] Ofloxacin Synthesis and Intermediates. Link

  • Rueping, M., et al. (2010).[10] Asymmetric Metal-Free Synthesis of Fluoroquinolones by Organocatalytic Hydrogenation. Thieme Connect / Synfacts. Link

  • WIPO. (2013).[4] One-step synthesizing method of levofloxacin and ofloxacin. WO2013189117.[9][4] Link

Sources

Stereospecific Synthesis of Ofloxacin Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

In the development of fluoroquinolone antibiotics, chirality is not merely a structural feature—it is the determinant of potency and toxicity. Ofloxacin is a racemic mixture; however, its biological activity resides almost exclusively in the (


)-enantiomer, known as Levofloxacin . The (

)-isomer is approximately 8 to 128 times more potent than the (

)-isomer against specific bacterial strains and exhibits a superior safety profile.

Consequently, modern industrial synthesis does not rely on the inefficient resolution of racemic Ofloxacin. Instead, it employs stereospecific synthesis utilizing the "chiral pool" approach. The critical intermediate is (


)-7,8-difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazine , constructed using L-alaninol  (S-(+)-2-aminopropanol) as the chiral auxiliary.

This guide details the stereospecific construction of this core pharmacophore, emphasizing the retention of optical purity and the suppression of racemization pathways during the high-temperature cyclization steps.

Part 2: Retrosynthetic Analysis & Pathway Logic

The synthesis of Levofloxacin is best understood by disconnecting the molecule at the N-1/C-8 ether linkage and the C-7 amine position.

Critical Control Points (CCP):
  • Chirality Introduction: The stereocenter is introduced early via L-alaninol. The integrity of this center must be maintained during the nucleophilic aromatic substitution (SNAr) on the tetrafluorobenzene ring.

  • Benzoxazine Cyclization: This intramolecular etherification requires basic conditions. Excessive heat or strong bases can lead to partial racemization via proton abstraction at the chiral center.

  • Regioselectivity: The fluorine atoms at positions 2, 3, 4, and 5 of the starting benzoate have different reactivities. Directing the amine to the correct position (C-3 of the benzoate) is governed by the ortho-effect of the ester group.

Pathway Visualization

Levofloxacin_Synthesis start 2,3,4,5-Tetrafluoro- benzoic Acid intermediate1 Intermediate A: Enamino Ester start->intermediate1 Activation (SOCl2) + Ethyl Acetoacetate alaninol L-Alaninol (Chiral Auxiliary) alaninol->intermediate1 S_NAr Displacement cyclization Cyclization Step (NaH or K2CO3) intermediate1->cyclization Intramolecular Etherification benzoxazine Intermediate B: (S)-Benzoxazine Core cyclization->benzoxazine gould Gould-Jacobs Cyclization benzoxazine->gould Diethyl ethoxymethylenemalonate (EMME) levo_ester Levofloxacin Ester gould->levo_ester hydrolysis Acid Hydrolysis levo_ester->hydrolysis final Levofloxacin (Pure S-Enantiomer) hydrolysis->final N-Methylpiperazine Coupling

Figure 1: Retrosynthetic flow for the stereospecific synthesis of Levofloxacin, highlighting the introduction of chirality via L-alaninol.[1]

Part 3: Detailed Process Chemistry

Phase 1: The Chiral Benzoxazine Core Construction

This is the most critical phase. We utilize 2,3,4,5-tetrafluorobenzoic acid as the scaffold.[2]

Step 1.1: Formation of the Acyl Chloride
  • Reagents: 2,3,4,5-Tetrafluorobenzoic acid, Thionyl Chloride (SOCl₂), Toluene (Solvent).

  • Mechanism: Conversion of the carboxylic acid to the acid chloride to increase electrophilicity for the subsequent condensation.

  • Protocol Note: Catalytic DMF is often added to accelerate the formation of the Vilsmeier-Haack intermediate.

Step 1.2: Preparation of Ethyl 2,3,4,5-tetrafluorobenzoylacetate
  • Reagents: Magnesium ethoxide (Mg(OEt)₂), Diethyl malonate.

  • Process: The acid chloride reacts with the magnesium enolate of diethyl malonate, followed by decarboxylation. This extends the carbon chain necessary for the pyridone ring later.

Step 1.3: Stereospecific Amine Introduction
  • Reagents: L-Alaninol (S-2-aminopropanol), Triethylamine (Et₃N), Toluene.

  • Conditions: 25–40°C.

  • Causality: The reaction is a nucleophilic aromatic substitution. The amino group of L-alaninol displaces the fluorine at the ortho position to the carbonyl group.

  • Critical Control: Temperature must be controlled. Higher temperatures (>60°C) can lead to displacement of other fluorine atoms (regio-isomers).

Step 1.4: Cyclization to (S)-Benzoxazine
  • Reagents: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH), DMF or DMSO.

  • Conditions: 80–100°C.

  • Mechanism: The hydroxyl group of the attached alaninol chain attacks the adjacent fluorine (displacement of F-3), closing the six-membered oxazine ring.

  • Stereochemistry: Because the chiral center is not directly involved in the bond-breaking/forming event, the (

    
    )-configuration is retained . However, basic conditions at high heat can cause racemization if the proton at the chiral center is acidic enough. Using milder bases like K₂CO₃ in DMSO is preferred over NaH to mitigate this risk.
    
Phase 2: Pyridone Ring Formation & Final Coupling
Step 2.1: The Gould-Jacobs Reaction

The benzoxazine intermediate is reacted with diethyl ethoxymethylenemalonate (EMME) .

  • Observation: The exocyclic amine attacks the EMME, followed by thermal cyclization (typically 140°C in Dowtherm A or Polyphosphoric acid) to form the tricyclic quinolone core.

Step 2.2: C-7 Substitution
  • Reagents: N-Methylpiperazine, Pyridine or DMSO.

  • Conditions: Reflux.[3][4][5][6]

  • Selectivity: The fluorine at C-7 is activated by the para-carbonyl group, making it susceptible to SNAr by the piperazine nitrogen.

Part 4: Validated Experimental Protocol

The following protocol focuses on the critical stereospecific step: the reaction of the tetrafluoro-intermediate with L-alaninol.

Materials
ReagentEquiv.[1][4][5][6][7][8]Role
Ethyl 2,3,4,5-tetrafluorobenzoylacetate1.0Substrate
L-Alaninol1.1Chiral Source
Triethylamine2.2HF Scavenger
Toluene10 VolSolvent
Potassium Carbonate (anhydrous)2.5Base (Cyclization)
DMF5 VolSolvent (Cyclization)
Workflow
  • Substitution:

    • Charge Toluene and Ethyl 2,3,4,5-tetrafluorobenzoylacetate into a reactor.

    • Cool to 15°C.

    • Add Triethylamine.[4][9]

    • Add L-Alaninol dropwise over 60 minutes, maintaining T < 25°C. Reason: Exothermic reaction; temp control prevents impurity formation.

    • Stir at 25°C for 4 hours. Monitor by HPLC (Target: < 1% starting material).

    • Wash organic layer with water to remove triethylamine hydrofluoride salts.

    • Concentrate Toluene layer to obtain the Enamino Ester Intermediate .

  • Cyclization (Ring Closure):

    • Dissolve the residue in DMF.

    • Add anhydrous K₂CO₃.

    • Heat to 90°C for 6–8 hours.

    • In-Process Check: Check for disappearance of the enamino ester.

    • Cool to 20°C. Pour into ice water.

    • Filter the precipitated (S)-Benzoxazine Intermediate .

    • Purification: Recrystallize from Ethanol to ensure Optical Purity > 99% ee.

Part 5: Quality Control & Impurity Profile

To ensure the "stereospecific" claim is valid, analytical methods must be rigorous.

Chiral HPLC Method[3]
  • Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

  • Detection: UV at 295 nm.

  • Acceptance Criteria: (

    
    )-isomer > 99.5%; (
    
    
    
    )-isomer < 0.5%.
Common Impurities Table
ImpurityOriginControl Strategy
Desfluoro-Levofloxacin Over-reduction or raw material impurityCheck purity of Tetrafluorobenzoic acid start material.
Regio-isomer (5-amino) Incorrect SNAr additionMaintain low temp (<25°C) during L-alaninol addition.
(R)-Enantiomer Racemization during cyclizationAvoid strong bases (NaH) at T > 100°C; use K₂CO₃.

Part 6: References

  • Daiichi Seiyaku Co., Ltd. (1983).[10] Benzoxazine derivatives. US Patent 4,382,892. Link

    • Foundational patent describing the synthesis of the Ofloxacin core.

  • Teva Pharmaceutical Industries Ltd. (2003). Preparation of levofloxacin and forms thereof. WO Patent 2003028664A2. Link

    • Describes optimized industrial routes for Levofloxacin using the L-alaninol chiral pool method.

  • Morrissey, I., et al. (1996). Mechanism of differential activities of ofloxacin enantiomers. Antimicrobial Agents and Chemotherapy, 40(8), 1775–1784. Link

    • Establishes the biological necessity of the stereospecific synthesis (S-isomer potency).

  • Simson Pharma. Certificate of Analysis: (S)-7,8-difluoro-3-methyl-2,3-dihydrobenzo[1,4]oxazine hydrogen sulfate. Link

    • Verification of the commercial availability and stability of the key chiral intermediate.

Sources

(R)-Ofloxacin Q-acid CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (R)-Ofloxacin Q-acid , a critical chiral intermediate and process-related impurity in the synthesis of fluoroquinolone antibiotics.[1]

Role: Chiral Intermediate & Critical Impurity in Levofloxacin Manufacturing[1][2]

Chemical Identity & Specifications

(R)-Ofloxacin Q-acid is the (R)-enantiomer of the tricyclic carboxylic acid core used to synthesize Ofloxacin.[1] While Ofloxacin is a racemic mixture, the (S)-enantiomer (Levofloxacin) is the pharmacologically active form.[1][2] Consequently, (R)-Ofloxacin Q-acid is primarily monitored as a precursor to the distomer (inactive/unwanted isomer) in Levofloxacin production.[1]

Core Data Table[1]
ParameterSpecification
Common Name (R)-Ofloxacin Q-acid
Systematic Name (3R)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
CAS Number 110548-07-7
Molecular Formula C₁₃H₉F₂NO₄
Molecular Weight 281.21 g/mol
Stereochemistry (R)-Enantiomer (C3-Methyl configuration)
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, slightly soluble in Methanol; insoluble in water
Structural Context

The "Q-acid" designation refers to the fully cyclized quinolone core before the C10 substitution with N-methylpiperazine.[1] The distinction between the (R) and (S) forms resides entirely in the orientation of the methyl group at the C3 position of the oxazine ring.[1]

  • Racemic Q-acid CAS: 82419-35-0[1][3][4][5]

  • (S)-Q-acid (Levofloxacin precursor) CAS: 100986-89-8[1][6]

  • (R)-Q-acid (Impurity/Distomer) CAS: 110548-07-7[1][2]

Synthetic Origins & Stereochemical Causality

To control the purity of Levofloxacin, one must understand the origin of the (R)-Q-acid.[1] The chirality is introduced early in the synthesis via the amino-alcohol reagent.[1]

The Chiral Switch Mechanism

The formation of the tricyclic ring system involves the reaction of a polyfluorinated aromatic precursor with 2-amino-1-propanol (Alaninol) .[1]

  • Pathway A (Target): Use of (S)-Alaninol yields the (S)-benzoxazine ring (Levofloxacin path).[1]

  • Pathway B (Impurity Source): Contamination of the starting material with (R)-Alaninol , or racemization during harsh cyclization conditions, generates (R)-Ofloxacin Q-acid .[1]

Synthesis Workflow Diagram

The following diagram illustrates the parallel pathways and the point of divergence that creates the (R)-Q-acid impurity.

SynthesisPathway node_start 2,3,4,5-Tetrafluorobenzoic Acid (Starting Material) node_inter_S (S)-Benzoxazine Intermediate node_start->node_inter_S Nucleophilic Subst. node_inter_R (R)-Benzoxazine Intermediate node_start->node_inter_R Trace Reaction node_reagent_S (S)-2-Amino-1-propanol (Target Reagent) node_reagent_S->node_inter_S node_reagent_R (R)-2-Amino-1-propanol (Impurity Source) node_reagent_R->node_inter_R Contaminant node_cyclization Cyclization (Gould-Jacobs type) + Hydrolysis node_inter_S->node_cyclization node_inter_R->node_cyclization node_Q_S Levofloxacin Q-Acid (CAS 100986-89-8) node_cyclization->node_Q_S Major Product node_Q_R (R)-Ofloxacin Q-Acid (CAS 110548-07-7) node_cyclization->node_Q_R Chiral Impurity

Figure 1: Divergent synthesis pathways showing the origin of (R)-Ofloxacin Q-acid via chiral reagent contamination.

Impurity Profiling & Control Strategy

In the development of Levofloxacin, (R)-Ofloxacin Q-acid is a critical process impurity (Impurity A in some pharmacopeial monographs).[1] Its presence is problematic because it carries through the final synthesis step.[1]

The "Carry-Over" Effect

The final step in Ofloxacin/Levofloxacin synthesis is a nucleophilic substitution at C10 using N-methylpiperazine.[1]

  • Reaction: (R)-Q-Acid + N-methylpiperazine → (R)-Ofloxacin (Dextrofloxacin) .[1]

  • Consequence: Unlike other impurities that might be removed via recrystallization due to polarity differences, (R)-Ofloxacin is the enantiomer of the API.[1] It has identical solubility and pKa properties in achiral environments, making it extremely difficult to remove from the final API.

  • Control Point: The most effective strategy is to control the level of (R)-Q-acid before the piperazine coupling.[1]

Specification Limits

For pharmaceutical grade Levofloxacin Q-acid:

  • Enantiomeric Purity: Typically ≥ 99.5% (S)-isomer.[1]

  • (R)-Isomer Limit: Strictly controlled, often < 0.15% or < 0.5% depending on regulatory filing.[1]

Analytical Protocol: Chiral HPLC Separation

To quantify (R)-Ofloxacin Q-acid in a batch of Levofloxacin Q-acid, a chiral stationary phase is required.[1] Standard C18 columns cannot distinguish these enantiomers.[1]

Method: Chiral Ligand Exchange Chromatography

This method utilizes the ability of the carboxylic acid and ketone groups to chelate with copper ions in the mobile phase, forming diastereomeric complexes with the chiral selector.[1]

Reagents & Conditions:

  • Column: Chiralcel OD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).[1] Alternatively, a specialized ligand-exchange column (e.g., Sumichiral OA-5000).[1]

  • Mobile Phase:

    • Solution A: 2 mM Copper(II) sulfate in water.[1]

    • Solution B: Methanol (HPLC Grade).[1]

    • Ratio: Isocratic 85:15 (A:B).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 295 nm.

  • Temperature: 25°C.

Protocol Steps:

  • Sample Prep: Dissolve 10 mg of the Q-acid sample in 10 mL of mobile phase. Sonicate to ensure complete dissolution.[1]

  • System Suitability: Inject a resolution mixture containing both (R) and (S) Q-acids (racemic Ofloxacin Q-acid can be used as a standard).[1]

  • Elution Order: Typically, the (R)-isomer elutes before the (S)-isomer on ligand exchange columns (verify with specific column certificate).[1]

  • Calculation:

    
    [1]
    

References

  • National Center for Biotechnology Information. (n.d.).[1] Ofloxacin Q acid, (R)- (CID 688334).[1] PubChem.[1][2][6][7] Retrieved January 28, 2026, from [Link][1]

  • Mitscher, L. A., et al. (1987).[1][6] Chiral DNA gyrase inhibitors.[1][6] 2. Asymmetric synthesis and biological activity of the enantiomers of ofloxacin. Journal of Medicinal Chemistry, 30(12), 2283–2286.[1] (Contextual citation for asymmetric synthesis mechanism).

Sources

[1]

Executive Summary

Ofloxacin is a second-generation fluoroquinolone antibiotic functioning as a DNA gyrase inhibitor.[1] Structurally, it is a racemate comprising equimolar amounts of (S)-levofloxacin (the active eutomer) and (R)-dextrofloxacin.[1] In drug development and quality control, the rigorous profiling of Ofloxacin Related Compounds —including synthetic intermediates, stereoisomers, and degradation products—is critical.[1][2] These impurities possess distinct physicochemical behaviors that influence solubility, bioavailability, and toxicity.[1]

This guide provides a technical deep-dive into the physical and chemical properties of Ofloxacin and its primary impurities (USP/EP designated).[1] It synthesizes structural data with stability mechanisms to inform robust analytical method development.[1][3]

The Parent Molecule: Ofloxacin Physicochemical Architecture[4]

Understanding the impurities requires a baseline understanding of the parent molecule's amphoteric nature.[1]

Core Properties

Ofloxacin exists as a zwitterion at physiological pH due to the interaction between the acidic carboxyl group at position 6 and the basic piperazine nitrogen at position 4'.[1][4]

PropertyValue / CharacteristicCausality & Implication
Molecular Formula C₁₈H₂₀FN₃O₄MW: 361.37 g/mol
Stereochemistry Racemic mixture (50:50 R/S)Contains a chiral center at the C3 position of the oxazine ring.[1] The (S)-enantiomer (Levofloxacin) is ~100x more potent than the (R)-isomer.[1]
pKa Values pKa₁: ~6.05 (Carboxyl)pKa₂: ~8.22 (Piperazine N)Amphoteric behavior: High solubility at pH < 5 and pH > 9.[1] Lowest solubility (precipitation risk) at the isoelectric point (pI ~7.1).[1]
Lipophilicity LogP: -0.48 (Hydrophilic)Indicates low affinity for non-polar tissues relative to other quinolones; relies on porin channels for bacterial entry.[1]
Solubility pH-dependentSoluble in glacial acetic acid; sparingly soluble in water/ethanol.[1]

Structural Profiling of Related Compounds

Regulatory bodies (USP/EP) classify impurities differently. A precise mapping is required to avoid analytical errors.[1]

Impurity Mapping Table
Common NameUSP DesignationEP DesignationStructural ModificationKey Property Shift
N-Desmethyl Ofloxacin Related Compound AImpurity ELoss of methyl group on piperazine ring.[1]Increased polarity; slight shift in pKa₂ (secondary vs tertiary amine).[1]
Ofloxacin N-Oxide -Impurity FOxidation of piperazine nitrogen.[1]Significant increase in polarity; potential loss of basicity at N4'.[1]
Difluoro Carboxylic Acid -Impurity ASynthetic intermediate (Precursor).[1]Lacks piperazine ring; highly acidic; different UV absorption profile.[1]
Decarboxylated Ofloxacin -Impurity BLoss of -COOH group at C6.[1]Loss of pKa₁; highly lipophilic shift; insoluble in basic media.[1]
Ethyl Ester --Esterification of C6 Carboxyl.[1]Loss of zwitterionic character; highly lipophilic; prodrug-like behavior.[1]

Chemical Stability & Degradation Pathways[2][6]

Ofloxacin is robust against thermal stress but highly sensitive to photodegradation and oxidation.[1] Understanding these pathways is essential for stabilizing formulations.[1]

Photolytic Degradation (The Critical Pathway)

Exposure to UV light (specifically UVA) triggers a cascade of reactions.[1] The fluorine atom at position 8 destabilizes the ring system under excitation, leading to:

  • Decarboxylation: Loss of CO₂ from the C6 position.[1]

  • Piperazine Cleavage: Breakdown of the side chain.[1]

  • Defluorination: Reductive loss of the fluorine atom.[1]

Oxidative Degradation

Under oxidative stress (e.g., H₂O₂ or peroxides in excipients), the tertiary amine of the piperazine ring oxidizes to form Ofloxacin N-Oxide (EP Impurity F).[1]

Pathway Visualization

The following diagram illustrates the logical flow of degradation from the parent molecule to its primary breakdown products.

Ofloxacin_DegradationParentOfloxacin(Parent API)Photo_StressPhotolytic Stress(UV Light / UVA)Parent->Photo_StressOxidative_StressOxidative Stress(Peroxides / H2O2)Parent->Oxidative_StressDecarboxylDecarboxylated Ofloxacin(EP Impurity B)[Loss of Acidic Function]Photo_Stress->DecarboxylMajor PathwayDesfluoroDesfluoro Ofloxacin(EP Impurity C)[Reductive Defluorination]Photo_Stress->DesfluoroMinor PathwayNOxideOfloxacin N-Oxide(EP Impurity F)[Polarity Increase]Oxidative_Stress->NOxideN-OxidationSynthetic_PrecursorDifluoro Carboxylic Acid(EP Impurity A)[Synthetic Intermediate]Synthetic_Precursor->ParentSynthesis Step(+ N-Methylpiperazine)

Figure 1: Mechanistic degradation pathways of Ofloxacin showing photolytic cleavage and oxidative transformation.[1]

Analytical Methodologies

Separating these related compounds requires a method that can resolve zwitterionic species. Traditional C18 columns often exhibit peak tailing due to interaction between the basic piperazine nitrogens and residual silanols on the column stationary phase.[1]

Separation Strategy (HPLC/UPLC)
  • Stationary Phase: End-capped C18 or Phenyl-Hexyl columns are preferred to minimize silanol interactions.[1]

  • Mobile Phase: Requires an ion-pairing agent (e.g., Sodium Dodecyl Sulfate or Pentanesulfonic acid) or a controlled acidic buffer (pH ~2.5-3.[1]0) to ensure the amine is fully protonated and the carboxyl group is unionized, improving peak shape.[1]

  • Detection:

    • UV: 294 nm (excitation of the quinolone core).[1]

    • Fluorescence: Highly sensitive for trace impurities (Ex: 295 nm, Em: 490 nm).[1]

Analytical Workflow Diagram

Analytical_WorkflowSampleSample(API or Formulation)PrepSample PrepSolvent: Acidic Buffer/MeCN(Prevents precipitation)Sample->PrepLCLC SeparationCol: C18 End-cappedMP: Buffer pH 3.0 + MeOHPrep->LCDetectionDetection ModeLC->DetectionUVUV (294 nm)Quantification ofKnown ImpuritiesDetection->UVMSMS/MS (ESI+)Structure Elucidation(m/z 362 -> Fragments)Detection->MS

Figure 2: Optimized analytical workflow for profiling Ofloxacin impurities using dual-detection LC-MS.

Experimental Protocols

Protocol 1: Forced Degradation Study (Photostability)

Purpose: To generate and identify degradation products (Impurity B and others) for method validation.

  • Preparation: Dissolve Ofloxacin API (1 mg/mL) in 0.1 M HCl (Acidic stress) and 0.1 M NaOH (Basic stress). Prepare a neutral aqueous control.[1]

  • Exposure: Place samples in a photostability chamber (ICH Q1B option 2) utilizing a cool white fluorescent lamp and a near UV fluorescent lamp.

    • Target Exposure: Minimum 1.2 million lux hours and 200 watt hours/square meter.[1]

  • Sampling: Aliquot samples at T=0, 24h, and 48h.

  • Neutralization: Neutralize acid/base samples to pH 7.0 immediately before analysis to prevent secondary thermal degradation.

  • Analysis: Inject onto HPLC using the gradient method described in Section 4.

  • Validation: Verify mass balance. If assay + impurities < 95%, investigate volatile degradants or non-chromophoric byproducts.[1]

Protocol 2: pH-Dependent Solubility Profiling

Purpose: To determine the precise pKa and isoelectric point (pI) for formulation stability.

  • Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 1.2 to 10.0 (increments of 0.5).

  • Saturation: Add excess Ofloxacin API to 10 mL of each buffer in glass vials.

  • Equilibration: Shake at 37°C for 24 hours.

  • Filtration: Filter supernatant through a 0.45 µm PVDF filter (ensure filter compatibility, as nylon may bind quinolones).

  • Quantification: Dilute filtrate and analyze via UV-Vis spectrophotometry at 294 nm against a standard curve.

  • Data Plotting: Plot Solubility (mg/mL) vs. pH. The "U" shaped curve minimum indicates the intrinsic solubility at the isoelectric point (zwitterionic form).[1]

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Ofloxacin Monograph 10th Edition. Strasbourg: Council of Europe.[1] [1]

  • United States Pharmacopeia (USP) . Ofloxacin Related Compound A Reference Standard. USP Catalog No. 1478119.[1]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 4583: Ofloxacin. PubChem.[1][5] [1]

  • S. Ross & C. Riley . Physicochemical properties of the fluoroquinolone antimicrobials. International Journal of Pharmaceutics, 1990.[1] (Source regarding pKa and solubility causality).

  • ChemicalBook . Ofloxacin Related Compound A Properties and Suppliers.

Technical Guide: The Synthesis and Structural Evolution of Fluoroquinolones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the chemical evolution of fluoroquinolones, transitioning from the serendipitous discovery of nalidixic acid to the precision engineering of fourth-generation agents. It focuses on the synthetic methodologies that define the class—specifically contrasting the classical Gould-Jacobs reaction with the versatile Grohe-Hevers synthesis . This document is designed for medicinal chemists and process scientists, providing actionable protocols and mechanistic insights into the structure-activity relationships (SAR) that drive potency and pharmacokinetics.

The Serendipitous Origin: From Antimalarials to Antibacterials

The quinolone class emerged not by design, but as a fortunate impurity. In 1962, George Lesher and colleagues at Sterling Winthrop Research Institute were synthesizing chloroquine analogs. During the purification of a 7-chloroquinoline derivative, they isolated a byproduct: nalidixic acid (1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid).

While nalidixic acid exhibited only modest activity against Gram-negative bacteria and failed to achieve systemic serum levels, it established the 4-quinolone-3-carboxylic acid scaffold as a viable pharmacophore.

History_Timeline Nalidixic 1962: Nalidixic Acid (Lesher/Sterling) First Generation Norfloxacin 1980: Norfloxacin (Kyorin) First Fluoroquinolone Nalidixic->Norfloxacin Addition of C6-F & C7-Piperazine Ciprofloxacin 1983/1987: Ciprofloxacin (Bayer/Grohe) Gold Standard Norfloxacin->Ciprofloxacin Cyclopropyl optimization Levofloxacin 1990s: Levofloxacin (Daiichi) Pure L-isomer Ciprofloxacin->Levofloxacin Optical purity Moxifloxacin 1999: Moxifloxacin (Bayer) Respiratory/Anaerobic Levofloxacin->Moxifloxacin Side chain bulk

Figure 1: The evolutionary timeline of quinolone development, highlighting the critical transition to fluoroquinolones in 1980.

The Fluorine Breakthrough: Structure-Activity Relationship (SAR)

The transition from "quinolone" to "fluoroquinolone" occurred with the introduction of a fluorine atom at the C-6 position.[1][2][3] This single modification revolutionized the class.

Key SAR Determinants
PositionModificationEffect on Pharmacology
C-6 Fluorine The Critical Switch. Drastically increases cell wall penetration (lipophilicity) and binding affinity to the DNA gyrase complex (up to 100-fold increase).
C-7 Piperazine Ring Expands spectrum to include Pseudomonas aeruginosa and other Gram-negatives. Also influences GABA receptor binding (CNS side effects).
N-1 Cyclopropyl Optimal steric bulk found in Ciprofloxacin. Enhances overall potency compared to ethyl (Nalidixic) or vinyl groups.
C-8 Methoxy/Halogen Modifications here (e.g., Moxifloxacin) reduce efflux pump susceptibility and broaden activity against anaerobes.

Synthetic Methodologies: The Core Protocols

Two primary pathways dominate the history of quinolone synthesis. The choice of method depends heavily on the substitution pattern required on the benzene ring.

Method A: The Gould-Jacobs Reaction (Classical)

Originally reported in 1939, this method involves the thermal cyclization of an anilinomethylenemalonate.[4]

  • Limitation: It utilizes a nucleophilic aromatic substitution after ring closure, which restricts the diversity of substituents at C-7. It also requires harsh thermal conditions (~250°C).

Protocol Summary:

  • Condensation: Aniline + Diethyl ethoxymethylenemalonate (EMME)

    
     Anilinoacrylate.
    
  • Cyclization: Thermal closure in Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) at 250°C.

  • Hydrolysis/Alkylation: Saponification of the ester and N-alkylation.

Method B: The Grohe-Hevers Synthesis (Modern/Industrial)

Developed by Klaus Grohe at Bayer in the 1970s/80s, this route allows for the construction of the quinolone ring after pre-assembling the halogenated aromatic core. It is the standard for synthesizing Ciprofloxacin.

Why it is superior:

  • Allows regiospecific placement of the Fluorine at C-6.

  • Uses milder cyclization conditions (base-catalyzed).

  • High yields for complex C-7 and N-1 substitutions.

Detailed Protocol: Synthesis of Ciprofloxacin (Grohe-Hevers Route)

Note: This protocol synthesizes the core skeleton via the "amino acrylate" route.

Reagents:

  • 2,4-Dichloro-5-fluorobenzoyl chloride[5]

  • Ethyl 3-(dimethylamino)acrylate

  • Cyclopropylamine[6][7]

  • Potassium Carbonate (

    
    ) or Sodium Hydride (NaH)
    
  • Piperazine[1][3][6]

Step-by-Step Workflow:

  • Acylation (The Key Intermediate): React 2,4-dichloro-5-fluorobenzoyl chloride with ethyl 3-(dimethylamino)acrylate in toluene/triethylamine. This forms the benzoyl acrylate intermediate.

    • Observation: The reaction is exothermic; temperature control (<20°C) is critical to prevent polymerization.

  • Amine Exchange: Treat the intermediate with cyclopropylamine in ethanol or acetic acid. The cyclopropylamine displaces the dimethylamino group via Michael addition-elimination.

    • Checkpoint: Monitor via TLC for the disappearance of the dimethylamino spot.

  • Intramolecular Cyclization: Heat the resulting enamine in the presence of a base (e.g.,

    
     in DMF or NaH in THF) at 80-100°C. The nitrogen attacks the carbonyl carbon, closing the ring to form the quinolone ester .
    
    • Result: Formation of Ethyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • C-7 Nucleophilic Substitution: React the 7-chloro intermediate with piperazine (excess) in pyridine or DMSO at reflux. The fluorine at C-6 activates the C-7 chlorine for displacement.

  • Hydrolysis: Saponify the C-3 ester using aqueous NaOH, followed by acidification to precipitate Ciprofloxacin.

Grohe_Hevers_Synthesis Start 2,4,5-Trifluoro (or 2,4-dichloro-5-fluoro) Benzoyl Chloride Inter1 Benzoyl Acrylate Intermediate Start->Inter1 Acylation (Toluene, Et3N) Acrylate Ethyl 3-(dimethylamino)acrylate Acrylate->Inter1 AmineStep Add Cyclopropylamine (Amine Exchange) Inter1->AmineStep Enamine Enamine Intermediate AmineStep->Enamine Michael Addition-Elimination Cyclization Base-Catalyzed Cyclization (NaH or K2CO3) Enamine->Cyclization Core Fluoroquinolone Core (7-Halo) Cyclization->Core Ring Closure Final C-7 Substitution (Piperazine) & Hydrolysis -> CIPROFLOXACIN Core->Final SnAr Displacement

Figure 2: The Grohe-Hevers synthetic pathway, illustrating the modular construction of the fluoroquinolone skeleton.

Mechanism of Action

Fluoroquinolones are unique in that they target DNA synthesis without acting as anti-metabolites (like sulfonamides).[8]

  • Target 1: DNA Gyrase (Topoisomerase II): Primarily in Gram-negative bacteria. The drug binds to the GyrA subunits, stabilizing the DNA-enzyme cleavage complex. This prevents the religation of DNA strands, leading to the accumulation of double-strand breaks.

  • Target 2: Topoisomerase IV: Primarily in Gram-positive bacteria (e.g., S. aureus). Inhibition interferes with the separation of daughter DNA molecules during cell division (decatenation).

Self-Validating Experiment: To confirm mechanism in a new derivative, perform a supercoiling inhibition assay .

  • Control: Relaxed plasmid pBR322 + DNA Gyrase

    
     Supercoiled DNA.
    
  • Test: Add drug.[5][6][7][9] If supercoiling is inhibited (bands remain relaxed on agarose gel), the mechanism is confirmed.

Generational Data Summary

GenerationRepresentative AgentKey Structural FeaturePrimary Spectrum
First Nalidixic AcidN-1 Ethyl, No FluorineGram-neg (Enterobacteriaceae), Urinary tract only.
Second CiprofloxacinC-6 Fluorine, C-7 PiperazineBroad Gram-neg (Pseudomonas), some Gram-pos. Systemic.
Third LevofloxacinL-isomer of OfloxacinImproved Gram-pos (Streptococcus), Atypical pathogens.
Fourth MoxifloxacinC-7 Azabicyclo, C-8 MethoxyEnhanced Anaerobic activity, reduced resistance selection.

References

  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, P. R. (1962). 1,8-Naphthyridine Derivatives.[10] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry.[6]

  • Grohe, K., & Hevers, J. (1987). Synthesis of 4-quinolone-3-carboxylic acids.[10][11][12] Liebigs Annalen der Chemie.[6] (Foundational paper for the Grohe-Hevers process).

  • Appelbaum, P. C., & Hunter, P. A. (2000). The fluoroquinolone antibacterials: past, present and future perspectives.[13] International Journal of Antimicrobial Agents.

  • Bayer AG. (1983). Process for the preparation of cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids. U.S. Patent 4,670,444.

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance.[14] Biochemistry (ACS).

Sources

Role of (R)-Ofloxacin Q-acid in ofloxacin synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: The Stereochemical Role of (R)-Q-Acid in Ofloxacin and Levofloxacin Manufacturing

In the manufacturing of fluoroquinolones, the intermediate 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid —commonly known as Q-Acid —is the critical "switch" that determines the final pharmaceutical product.[1][2][3]

While the industry has largely pivoted toward the pure (S)-enantiomer (Levofloxacin) due to its superior pharmacodynamics, the synthesis of Ofloxacin (the racemic mixture) remains a vital industrial process.[1] In this context, the (R)-Ofloxacin Q-acid (CAS 82419-35-0 for the racemate context) plays a dual role:

  • Structural Component: It is the obligate precursor to (R)-ofloxacin, which constitutes 50% of the final Ofloxacin API.

  • Process Benchmark: Its presence and reactivity profile define the kinetic parameters of the bulk reaction, distinct from the enantiopure synthesis of Levofloxacin.

This guide analyzes the synthesis, reactivity, and quality control of the Q-acid, with a specific focus on the behavior of the (R)-enantiomer during the critical C-10 nucleophilic substitution.[1]

Molecular Architecture & Synthesis of Q-Acid

The "Q-Acid" is a tricyclic benzoxazine derivative.[1] The chiral center is located at the C-3 position (the methyl group attachment).[4]

  • Chemical Name: 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid.[1][2][5][6][7][8]

  • Molecular Formula: C₁₃H₉F₂NO₄[5][6][7]

  • Molecular Weight: 281.21 g/mol [6][7]

  • Key Feature: The C-10 Fluorine atom is highly electrophilic, serving as the site for the final piperazine attachment.

Synthesis Pathway (Gould-Jacobs Type)

The synthesis of the racemic Q-acid typically proceeds from 2,3,4,5-tetrafluorobenzoic acid.[1] The chirality is introduced during the cyclization step involving 2-amino-1-propanol.[1] Since racemic amino-propanol is used for Ofloxacin, the resulting Q-acid is a 1:1 mixture of (R) and (S).[1]

QAcidSynthesis Start 2,3,4,5-Tetrafluorobenzoic Acid Step1 Ethyl Ester Formation (Acid Chloride + Malonate) Start->Step1 Activation Step2 Condensation with (±)-2-Amino-1-propanol Step1->Step2 Substitution Cyclization Cyclization (NaH/DMSO) Forms Tricyclic Ring Step2->Cyclization Ring Closure Hydrolysis Hydrolysis (Acidic/Basic) Cyclization->Hydrolysis Ester Cleavage QAcid Racemic Q-Acid (Contains (R) and (S) Isomers) Hydrolysis->QAcid Isolation

Figure 1: Synthetic pathway for Racemic Q-Acid.[1] The use of racemic aminopropanol in Step 2 ensures the formation of the (R)-isomer alongside the (S)-isomer.

The (R)-Enantiomer: Mechanistic Role in Ofloxacin Synthesis

In the production of Ofloxacin, the (R)-Q-acid is not an impurity; it is a reactant.[1][2] However, understanding its behavior relative to the (S)-isomer is critical for batch consistency.[1]

The Nucleophilic Aromatic Substitution (SnAr)

The final step involves the displacement of the C-10 fluorine by N-methylpiperazine.

  • Reaction: (R)-Q-Acid + N-Methylpiperazine → (R)-Ofloxacin[1]

  • Conditions: Polar aprotic solvent (DMSO or Pyridine), 100°C - 120°C.

Kinetic Equivalence in Achiral Media

In standard industrial solvents (achiral environment), the (R)-Q-acid and (S)-Q-acid react at identical rates.[1] There is no kinetic resolution occurring spontaneously.[1]

  • Implication: If the starting Q-acid is 50:50, the product will be 50:50.

  • Process Control: The completion of the reaction is monitored by the disappearance of the total Q-acid peak in HPLC, as standard C18 columns do not resolve the enantiomers.

Pharmacological Context (Why distinguish them?)

While chemically equivalent during synthesis, the biological activity differs drastically:

  • (S)-Ofloxacin (Levofloxacin): High affinity for DNA Gyrase (Topoisomerase II).[1]

  • (R)-Ofloxacin: ~10-100x lower affinity.[1]

Advanced Protocol: Synthesis & Chelation Strategy

Modern industrial protocols often utilize a Boron Chelate strategy to protect the keto-acid functionality during the piperazine substitution.[1] This increases yield and prevents side reactions at the C-7 position.[1]

Experimental Workflow

Materials:

  • Racemic Q-Acid (1.0 eq)[1]

  • Acetic Anhydride / Boric Acid (to form Boron Chelate)[1]

  • N-Methylpiperazine (1.2 eq)[1][9]

  • Triethylamine (Base)[1]

  • Acetonitrile or DMSO (Solvent)[1]

Step-by-Step Protocol:

  • Chelation: Suspend Racemic Q-Acid in acetic anhydride and boric acid. Heat to reflux to form the Boron-diacetate chelate.[1] This locks the conformation and activates the C-10 fluorine.[1]

  • Substitution: Cool to room temperature. Add N-methylpiperazine and Triethylamine.[1][3]

  • Reaction: Heat to 50-60°C for 4-6 hours.

    • Note: The (R)-chelate and (S)-chelate react identically here.[1]

  • Hydrolysis (Deprotection): Add dilute HCl or NaOH to remove the boron chelate.[1]

  • Isolation: Adjust pH to 7.0-7.2. Ofloxacin precipitates as a white/pale yellow solid.[1]

PiperazineAttack RQAcid (R)-Q-Acid (Substrate) Chelation Boron Chelation (Activation) RQAcid->Chelation Transition Meisenheimer Complex Chelation->Transition + Piperazine Piperazine N-Methylpiperazine (Nucleophile) ROfloxacin (R)-Ofloxacin (Product) Transition->ROfloxacin - HF

Figure 2: Reaction mechanism for the conversion of (R)-Q-Acid to (R)-Ofloxacin via Boron Chelation.[1]

Quality Control & Chiral Analysis

Since standard HPLC cannot distinguish (R)-Q-acid from (S)-Q-acid, chiral chromatography is required if enantiomeric excess (ee) needs to be verified (e.g., ensuring no accidental enrichment or if sourcing "racemic" acid from a Levofloxacin waste stream).[1]

Table 1: Analytical Parameters for Q-Acid Characterization

ParameterSpecification (Racemic)Method
Appearance Off-white to pale yellow powderVisual
Purity (Chemical) > 98.5%HPLC (C18 Column)
Chiral Purity (R):(S) ratio = 50:50 ± 2%Chiral HPLC (Crownpak CR(+) or similar)
Loss on Drying < 0.5%Gravimetric
Assay 98.0% - 102.0%Titration (NaOH)

Chiral HPLC Method (Example):

  • Column: Crownpak CR(+) (Chiral Crown Ether)[1]

  • Mobile Phase: Perchloric acid pH 1.5 / Methanol (85:15)

  • Flow Rate: 0.8 mL/min

  • Detection: UV @ 294 nm

  • Elution Order: typically (S)-isomer elutes before (R)-isomer (method dependent).[1]

References

  • BenchChem. (2025).[1][3] A Comparative Guide: Levofloxacin Q-acid vs. Ofloxacin Q-acid as Synthetic Precursors. Retrieved from [1]

  • Thieme Connect. (2010).[1][9] Synthesis of (R)-Ofloxacin via Asymmetric Transfer Hydrogenation. Synfacts, 12, 1327.[1][9] Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] Mechanism of differential activities of ofloxacin enantiomers. PubMed Central.[1] Retrieved from [1]

  • SynZeal. (2025).[1][10] Ofloxacin R-Isomer Reference Standard Data. Retrieved from [1]

  • ChemicalBook. (2025).[1][10] Ofloxacin Q Acid (CAS 82419-35-0) Product Specifications. Retrieved from [1][2]

Sources

Technical Guide: Chemical Stability and Degradation Profile of (R)-Ofloxacin Q-acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical stability, degradation mechanisms, and analytical profiling of (R)-Ofloxacin Q-acid , a critical intermediate and degradation product in the lifecycle of fluoroquinolone antibiotics.

Executive Summary & Chemical Identity

(R)-Ofloxacin Q-acid (CAS: 110548-07-7) represents the tricyclic fluoroquinolone core prior to C-10 piperazine functionalization. In drug development, it serves a dual role: it is the key chiral intermediate for the synthesis of (R)-Ofloxacin (and its enantiomer Levofloxacin Q-acid for Levofloxacin) and a stable degradation product formed when the parent drug loses its piperazine ring.

Its stability profile is defined by the robustness of the tricyclic benzoxazine core, with degradation primarily driven by high-energy thermal decarboxylation or nucleophilic attack at the C-10 fluorine position.

Chemical Identity Table
PropertySpecification
Common Name (R)-Ofloxacin Q-acid
IUPAC Name (3R)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
CAS Number 110548-07-7
Molecular Formula C₁₃H₉F₂NO₄
Molecular Weight 281.21 g/mol
Role Synthetic Intermediate; Degradation Impurity (Impurity A in EP)
Chirality (R)-Enantiomer (Distomer precursor)

Stability Profile & Stress Resistance

The Q-acid core is significantly more stable than the parent Ofloxacin molecule due to the absence of the oxidatively labile piperazine ring. However, specific stress conditions trigger distinct degradation pathways.

Hydrolytic Stability (Acid/Base)
  • Acidic Conditions (pH < 2): Highly stable. The tricyclic core resists acid-catalyzed hydrolysis at ambient temperatures. Prolonged reflux in strong acid (e.g., 6M HCl) is required to induce decarboxylation.

  • Basic Conditions (pH > 10): Susceptible to Nucleophilic Aromatic Substitution (S_NAr) . The fluorine atom at position C-10 is highly electrophilic. In the presence of strong bases (OH⁻), it undergoes hydrolysis to form the 10-Hydroxy impurity (9-fluoro-10-hydroxy analog).

    • Causality: The electron-withdrawing carbonyl group at C-7 activates the C-10 fluorine, making it a target for nucleophiles.

Thermal Stability
  • Solid State: High thermal stability with a melting point often exceeding 250°C (with decomposition).

  • Melt/Solution: At temperatures >200°C, the molecule undergoes thermal decarboxylation , losing CO₂ to form the decarboxylated core. This reaction is irreversible and follows first-order kinetics.

Photostability
  • UV Sensitivity: Like all fluoroquinolones, the Q-acid is photosensitive. Exposure to UV light (specifically UV-A) excites the fluorophore, leading to defluorination (homolytic or heterolytic cleavage of the C-F bond) or oxidative degradation of the methyl-oxazine ring.

  • Impact: Photolytic degradation often results in a complex mixture of defluorinated and ring-opened byproducts.

Degradation Pathways (Mechanistic Analysis)

The degradation of (R)-Ofloxacin Q-acid proceeds via three primary mechanisms.

Mechanism 1: Nucleophilic Defluorination (Hydrolysis)

Under basic conditions, the C-10 fluorine is replaced by a hydroxyl group. This is the same site where the piperazine ring would normally attach during synthesis.

Mechanism 2: Decarboxylation

Under extreme heat, the carboxylic acid at C-6 is lost. This eliminates the antibacterial pharmacophore, rendering the residue inactive.

Mechanism 3: Dimerization

During synthesis or high-concentration stress, two Q-acid molecules can react (eliminating HF) to form a dimer. This is a common process-related impurity.

Visualization: Degradation Pathways

DegradationPathways cluster_conditions Stress Conditions QAcid (R)-Ofloxacin Q-acid (C13H9F2NO4) Decarboxy Decarboxylated Core (Loss of CO2) QAcid->Decarboxy Thermal Stress (>200°C) Decarboxylation Hydroxy 10-Hydroxy Analog (Hydrolysis of C10-F) QAcid->Hydroxy Basic Hydrolysis (pH > 10) S_NAr Mechanism Dimer Dimer Impurity (Intermolecular HF elimination) QAcid->Dimer Synthesis Side-Reaction Concentration Dependent

Caption: Primary degradation pathways of (R)-Ofloxacin Q-acid under thermal, basic, and synthetic stress conditions.

Analytical Methodology: Stability-Indicating HPLC

To accurately profile the Q-acid and distinguish it from its enantiomer (Levofloxacin Q-acid) and degradants, a specific Reverse Phase HPLC (RP-HPLC) method is required.

Method Parameters[4][5][6][7][8][9]
  • Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or equivalent).[1]

  • Mobile Phase:

    • Buffer: 0.02 M Potassium Dihydrogen Phosphate (adjusted to pH 3.0 with Orthophosphoric Acid).

    • Solvent: Acetonitrile.[2]

    • Ratio: Buffer:Acetonitrile (75:25 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 294 nm (Lambda max for the benzoxazine core).[2]

  • Temperature: 30°C.

Experimental Workflow

This workflow ensures self-validation by including system suitability tests (SST) before sample analysis.

HPLCWorkflow Start Start Analysis Prep Sample Preparation (Dissolve in Mobile Phase) Start->Prep SST System Suitability Test (Resolution > 2.0, Tailing < 1.5) Prep->SST SST->Prep Fail (Reprepare) Inject Injection (20 µL) SST->Inject Pass Detect UV Detection (294 nm) Inject->Detect Data Data Analysis (Integrate Peaks) Detect->Data

Caption: Validated HPLC workflow for the detection of (R)-Ofloxacin Q-acid and its impurities.

Experimental Protocols: Stress Testing

To validate the stability profile in your own lab, follow these standardized stress protocols.

Protocol A: Hydrolytic Stress (Base)
  • Preparation: Dissolve 50 mg of (R)-Ofloxacin Q-acid in 50 mL of 0.1 N NaOH.

  • Incubation: Reflux at 60°C for 4 hours.

  • Neutralization: Cool and neutralize with 0.1 N HCl.

  • Analysis: Inject into HPLC. Expectation: Decrease in Q-acid peak; appearance of 10-hydroxy impurity peak (lower retention time due to increased polarity).

Protocol B: Thermal Stress
  • Preparation: Place 100 mg of solid Q-acid in a dry glass vial.

  • Incubation: Heat in a precision oven at 105°C for 7 days.

  • Analysis: Dissolve in mobile phase and inject. Expectation: Minimal degradation (confirms solid-state stability). Significant degradation requires T > 200°C.

References

  • PubChem. (n.d.). Ofloxacin Q acid, (R)- (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). (n.d.). Ofloxacin Impurity A. EDQM. Retrieved from [Link]

  • Sphinxsai. (2012).[3] Development and Validation of Stability Indicating Assay Method of Ofloxacin. International Journal of ChemTech Research. Retrieved from [Link]

  • MDPI. (2022). Photocatalytic Degradation of Fluoroquinolone Antibiotics. Photochemical & Photobiological Sciences. Retrieved from [Link]

Sources

Technical Guide: Solubility Characteristics & Purification of (R)-Ofloxacin Q-Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characteristics, thermodynamic behavior, and purification protocols for (R)-Ofloxacin Q-acid.

Executive Summary & Molecular Identity

(R)-Ofloxacin Q-acid is the critical chiral intermediate in the synthesis of Levofloxacin (the S-isomer) and the resolution of the racemic Ofloxacin mixture. Unlike the final drug substance, the Q-acid lacks the C7-piperazine substituent, rendering its solubility profile distinct—dominated by the rigid tricyclic fluoroquinolone core and the carboxylic acid moiety.

  • Chemical Name: (R)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid[1][2][3]

  • CAS Number: 110548-07-7 (R-isomer specific)[3][4]

  • Molecular Formula:

    
    [3][5]
    
  • Molecular Weight: 281.21 g/mol [5]

  • Critical Attribute: High melting point (>300°C) indicating a stable, high-lattice-energy crystal structure that resists dissolution in non-polar solvents.

Thermodynamic Solubility Profile

The solubility of (R)-Ofloxacin Q-acid is governed by its high crystal lattice energy and its ability to form hydrogen bonds via the carboxylic acid group.

Solvent Compatibility Matrix

The following data summarizes the saturation behavior of the Q-acid across solvent classes.

Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF High (>20 mg/mL)Dipole-dipole interactions disrupt the crystal lattice effectively; primary solvents for nucleophilic substitution reactions.
Chlorinated Chloroform, DCM Moderate Useful for liquid-liquid extraction from aqueous phases; solubilizes the neutral acid form.
Polar Protic Ethanol, Methanol Low to Moderate Solubility increases significantly with temperature (

); preferred for recrystallization.
Aqueous (Neutral) Water (pH 7) Insoluble Hydrophobic difluoro-phenyl ring dominates; lattice energy exceeds hydration energy.
Aqueous (Basic) NaOH (aq) Soluble Forms the carboxylate salt (

), fully solvated by water.
Non-Polar n-Hexane, Ether Insoluble Lack of H-bonding capability prevents solvation of the polar carboxyl/ketone groups.
Temperature Dependence & Recrystallization

The solubility of (R)-Ofloxacin Q-acid in alcohols (specifically Ethanol) exhibits a positive non-linear correlation with temperature. This "solubility switch" is exploited for purification:

  • At 25°C: Low solubility ensures high recovery yields during filtration.

  • At 75°C (Reflux): Increased solubility allows for the dissolution of the crude solid and filtration of mechanical impurities.

Theoretical Modeling: The Apelblat Equation

To predict solubility (


) at varying temperatures (

) for process optimization, the Modified Apelblat Equation is the standard thermodynamic model for fluoroquinolone precursors.


  • A, B, C: Empirical constants derived from experimental data.

  • Application: Researchers should generate these constants by measuring solubility at

    
    .
    
  • Validation: A plot of

    
     vs. 
    
    
    
    typically yields a linear or slightly curved relationship, confirming the endothermic nature of dissolution (
    
    
    ).

Experimental Protocols

Protocol A: Saturation Shake-Flask Solubility Determination

Objective: To determine the precise thermodynamic solubility in a specific solvent.

  • Preparation: Add excess (R)-Ofloxacin Q-acid solid to 10 mL of the target solvent in a stoppered glass vial.

  • Equilibration: Place the vial in a temperature-controlled orbital shaker (e.g., 25°C ± 0.1°C) for 24–48 hours.

  • Sampling: Stop agitation and allow solids to settle for 2 hours.

  • Filtration: Withdraw the supernatant using a syringe filter (0.45 µm PTFE for organics, Nylon for aqueous).

  • Quantification: Dilute the filtrate and analyze via HPLC (UV detection at 293 nm).

  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

Objective: To purify crude (R)-Ofloxacin Q-acid using solubility differentials.

  • Dissolution: Suspend crude Q-acid in Ethanol (95%) at a ratio of 1:10 (w/v).

  • Heating: Heat the slurry to reflux (approx. 78°C) under stirring. If full dissolution does not occur, slowly add Chloroform or small amounts of Water until clear.

  • Hot Filtration: Filter the hot solution rapidly to remove insoluble mechanical impurities (e.g., activated carbon residues).

  • Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 4 hours. Note: Rapid cooling may trap impurities.

  • Collection: Filter the white crystalline precipitate.

  • Washing: Wash the cake with cold Ethanol (4°C).

  • Drying: Dry in a vacuum oven at 50°C to constant weight.

Visualization of Workflows

Diagram 1: Solubility Measurement Workflow

This diagram illustrates the self-validating loop for determining solubility data.

SolubilityWorkflow Start Excess Solid + Solvent Equilibrate Equilibration (Shake 24-48h @ T) Start->Equilibrate Settle Phase Separation (Sedimentation) Equilibrate->Settle Filter Filtration (0.45 µm PTFE) Settle->Filter Analyze Quantification (HPLC @ 293nm) Filter->Analyze Data Solubility Value (mg/mL) Analyze->Data Data->Start Replicate (n=3)

Caption: Step-by-step workflow for the Saturation Shake-Flask method to ensure thermodynamic equilibrium.

Diagram 2: Purification & Resolution Logic

This diagram details the decision matrix for purifying the Q-acid based on its solubility properties.

PurificationLogic Crude Crude (R)-Q-Acid SolventSelect Select Solvent System (Ethanol/Water) Crude->SolventSelect Heat Heat to Reflux (Endothermic Dissolution) SolventSelect->Heat FilterHot Hot Filtration (Remove Insolubles) Heat->FilterHot Cool Controlled Cooling (Supersaturation) FilterHot->Cool Precipitate Crystallization Cool->Precipitate Wash Cold Ethanol Wash Precipitate->Wash Final Pure (R)-Q-Acid Wash->Final

Caption: Thermal recrystallization cycle exploiting the temperature-dependent solubility of Q-acid.

References

  • PubChem. (2025).[4] Ofloxacin Q acid, (R)- | C13H9F2NO4 | CID 688334.[1][3] National Library of Medicine.[3] Retrieved from [Link]

  • Yu, X., Zipp, G. L., & Davidson, G. W. (1994).[6] The effect of temperature and pH on the solubility of quinolone compounds. Pharmaceutical Research, 11(4), 522–527.[6] Retrieved from [Link]

Sources

Stereochemical Engineering of Ofloxacin: From Racemic Precursors to Enantiopure Levofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the stereochemical architecture of Ofloxacin, a second-generation fluoroquinolone, and its evolution into the enantiopure Levofloxacin. While Ofloxacin exists as a racemic mixture (


), the pharmacological potency resides almost exclusively in the (

)-enantiomer (Levofloxacin).[1][2][3][4] This document details the synthetic divergence between the racemate and the pure enantiomer, focusing on the critical benzoxazine ring formation, and provides a validated protocol for the analytical resolution of these precursors.

The Pharmacophore and Chiral Imperative

The therapeutic efficacy of ofloxacin hinges on its tricyclic benzoxazine core. The critical stereogenic center is located at the C-3 position of the oxazine ring, where a methyl group determines the spatial orientation of the molecule within the bacterial DNA-enzyme complex.

Mechanistic Divergence
  • (

    
    )-Enantiomer (Levofloxacin):  The spatial configuration of the C-3 methyl group in the (
    
    
    
    )-isomer allows for a tight binding interface with the DNA gyrase (Topoisomerase II) and Topoisomerase IV. This blocks the religation of DNA, leading to irreversible double-strand breaks and bacterial cell death.[5]
  • (

    
    )-Enantiomer:  The (
    
    
    
    )-isomer is a "distomer."[4] Due to steric hindrance caused by the inverted methyl group, its binding affinity is significantly lower—approximately 8 to 128 times less potent than the (
    
    
    )-isomer depending on the bacterial strain. Furthermore, the (
    
    
    )-isomer contributes to metabolic load and renal elimination stress without providing therapeutic benefit.
Quantitative Potency Comparison

Data derived from Hayakawa et al. (1986)[6]

OrganismOfloxacin (Racemate) MIC (µg/mL)(

)-Ofloxacin (Levofloxacin) MIC (µg/mL)
(

)-Ofloxacin MIC (µg/mL)
Potency Ratio (

/

)
S. aureus0.390.2012.562.5x
E. coli0.100.051.5631.2x
P. aeruginosa1.560.782532.0x

Synthetic Pathways: Racemic vs. Asymmetric Assembly

The synthesis of ofloxacin and levofloxacin diverges at the construction of the benzoxazine ring. The choice of the amino-alcohol precursor dictates the stereochemical outcome.

The Common Precursor: 2,3,4-Trifluoronitrobenzene

Both pathways utilize 2,3,4-trifluoronitrobenzene as the starting scaffold.[7][8] The fluorine atoms at positions 2, 3, and 4 are highly susceptible to nucleophilic aromatic substitution (


), allowing for the sequential construction of the tricyclic core.
Pathway A: Racemic Synthesis (Ofloxacin)[10]
  • Nucleophilic Attack: 2,3,4-Trifluoronitrobenzene is treated with KOH to yield 2-hydroxy-3,4-difluoronitrobenzene.[7]

  • Etherification: Reaction with chloroacetone forms the acetonyl ether.

  • Reductive Cyclization: Catalytic hydrogenation (Raney Ni) reduces the nitro group to an amine, which spontaneously condenses with the ketone carbonyl to close the oxazine ring.

  • Result: Since the ketone (chloroacetone) is achiral and the reduction is non-stereoselective, the resulting C-3 methyl group is racemic (

    
    ).
    
Pathway B: Asymmetric Synthesis (Levofloxacin)

To generate the pure (


)-enantiomer, the chirality must be introduced before the ring closure using the "Chiral Pool" strategy.
  • Chiral Precursor: The synthesis employs (

    
    )-(+)-2-amino-1-propanol (L-Alaninol) .
    
  • Nucleophilic Substitution: The amino group of L-alaninol displaces the fluorine at the C-2 position of the 2,3,4,5-tetrafluorobenzoic acid derivative.

  • Cyclization: A double nucleophilic substitution occurs. The hydroxyl group of the alaninol attacks the C-3 position. Because the stereocenter originates from the L-alaninol and is not involved in the bond-breaking steps, the (

    
    )-configuration is retained at the C-3 position of the new oxazine ring.
    
Visualization of Synthetic Divergence

OfloxacinSynthesis Start 2,3,4-Trifluoronitrobenzene (Common Core) Racemic_Step1 Step 1: Hydrolysis & Etherification (Chloroacetone) Start->Racemic_Step1 Chiral_Step1 Step 1: Nucleophilic Attack by (S)-L-Alaninol Start->Chiral_Step1 Racemic_Step2 Step 2: Reductive Cyclization (Raney Ni) Racemic_Step1->Racemic_Step2 Non-selective Ofloxacin Ofloxacin (Racemic Mixture) Racemic_Step2->Ofloxacin Chiral_Step2 Step 2: Intramolecular Cyclization (NaH / DMSO) Chiral_Step1->Chiral_Step2 Stereoretention Levofloxacin Levofloxacin (Pure S-Enantiomer) Chiral_Step2->Levofloxacin

Figure 1: Synthetic divergence showing the non-selective route to Ofloxacin versus the Chiral Pool strategy using L-Alaninol to yield Levofloxacin.

Protocol: Analytical Resolution via Ligand Exchange HPLC

When developing generic versions or verifying precursor purity, distinguishing the enantiomers is critical. Standard C18 columns cannot separate these isomers. The most robust method utilizes Chiral Ligand Exchange Chromatography (CLEC) .

Principle: The mobile phase contains a chiral selector (an amino acid) and a transition metal ion (Copper II). The copper forms a ternary complex with the chiral selector and the ofloxacin enantiomers. The diastereomeric stability difference between the [Cu(II)-L-Phe-(


)-Oflox] and [Cu(II)-L-Phe-(

)-Oflox] complexes leads to separation.
Method Parameters
  • Instrument: HPLC with Fluorescence Detection (FLD).[9]

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 10 mM L-Phenylalanine + 5 mM CuSO₄ in water (Adjust pH to 3.5 with H₂SO₄).

    • Solvent B: Methanol.[9][10]

    • Ratio: 85:15 (A:B).[1]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: Fluorescence (Excitation: 295 nm, Emission: 495 nm).

  • Temperature: 40°C (Higher temperature improves exchange kinetics).

Step-by-Step Workflow
  • Mobile Phase Preparation: Dissolve L-Phenylalanine and Copper(II) Sulfate Pentahydrate in HPLC-grade water. Filter through a 0.45 µm nylon membrane. Critical: Do not use phosphate buffers, as copper phosphates will precipitate.

  • System Equilibration: Flush the column with mobile phase for at least 60 minutes. The column will turn slightly blue due to copper adsorption; this is normal and necessary for the stationary phase modification.

  • Sample Preparation: Dissolve the Ofloxacin sample in the mobile phase (not pure methanol, to prevent solvent shock) at a concentration of 0.1 mg/mL.

  • Injection & Run: Inject 10 µL.

    • Elution Order: The (

      
      )-isomer (Levofloxacin) typically elutes after the (
      
      
      
      )-isomer in this specific L-Phenylalanine system due to stronger complex stability.
  • System Suitability (Self-Validation):

    • Resolution (

      
      ):  Must be > 1.5 between (
      
      
      
      ) and (
      
      
      ) peaks.
    • Tailing Factor: Must be < 2.0.

    • Theoretical Plates: > 2000.

Biological Implications of Stereochemistry

The shift from Ofloxacin to Levofloxacin is not merely a purification step; it is a "Chiral Switch" that improves the therapeutic index.

Toxicity and Metabolic Load

While the (


)-isomer is not acutely toxic in the same way thalidomide distomers were, it is not inert.
  • Metabolic Competition: The (

    
    )-isomer competes for the same renal transport mechanisms (OAT1/OAT3) and hepatic metabolic pathways (glucuronidation), potentially altering the half-life of the active (
    
    
    
    )-isomer when administered as a racemate.
  • Solubility: Levofloxacin has higher water solubility than the racemate, improving bioavailability and reducing the risk of crystalluria.

  • Adverse Events: Some studies suggest the (

    
    )-isomer may contribute disproportionately to CNS side effects (e.g., dizziness, insomnia) due to non-specific binding to GABA receptors, although the (
    
    
    
    )-isomer also carries this risk.

References

  • Hayakawa, I., Atarashi, S., Yokohama, S., et al. (1986). Synthesis and antibacterial activities of optically active ofloxacin.[11][12] Antimicrobial Agents and Chemotherapy, 29(1), 163–164. Link

  • Davis, R., & Bryson, H. M. (1994). Levofloxacin.[3][4][5][9][13][14] A review of its antibacterial activity, pharmacokinetics and therapeutic efficacy.[15] Drugs, 47(4), 677–700. Link

  • Atarashi, S., Yokohama, S., Yamazaki, K., et al. (1987).[11] Synthesis and antibacterial activities of optically active ofloxacin and its fluoromethyl derivative.[11] Chemical & Pharmaceutical Bulletin, 35(5), 1896-1902.[11] Link

  • Shao, Y., et al. (2012). Semi-Preparative Enantiomeric Separation of Ofloxacin by HPLC. Journal of Chromatographic Science, 50(9), 828–833. Link

  • U.S. Food and Drug Administration (FDA). (2008). Levaquin (Levofloxacin) Prescribing Information. Link

Sources

(R)-Ofloxacin Q-acid as a building block for novel antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Title: Chiral Precision in Antimicrobial Design: The (R)-Ofloxacin Q-Acid Platform Subtitle: A Technical Guide to Utilizing the (3R)-9,10-Difluoro-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Scaffold

Part 1: Strategic Overview

The Chiral Imperative in Quinolone Research In the development of fluoroquinolone antibiotics, the (S)-enantiomer (Levofloxacin) has historically dominated due to its superior affinity for the primary target, bacterial DNA gyrase (topoisomerase II). Consequently, the (R)-enantiomer—derived from (R)-Ofloxacin Q-acid —is often relegated to the status of a distomer or impurity.

However, for the modern drug discovery chemist, the (R)-Q-acid scaffold represents an underutilized library building block. Its utility lies not in replicating the activity of Levofloxacin, but in three distinct strategic avenues:

  • Resistance Breaking: Exploring novel binding modes in mutated gyrase/topoisomerase IV pockets where the canonical (S)-binding topology is obstructed.

  • Hybrid Therapeutics: Utilizing the tricyclic core as a stable, lipophilic carrier for "mutual prodrugs" (e.g., chalcone-quinolone conjugates).

  • Mechanistic Control: Serving as the essential negative control in stereochemical structure-activity relationship (SAR) studies, a regulatory requirement for validating chiral superiority.

This guide details the technical specifications, synthetic manipulation, and quality control of (R)-Ofloxacin Q-acid as a foundational block for Next-Generation Quinolones (NGQs).

Part 2: Chemical Identity & Properties

The "Q-acid" refers to the electrophilic tricyclic core prior to C10-substitution.

Table 1: Technical Specifications of the Scaffold

FeatureSpecification
Common Name (R)-Ofloxacin Q-acid
IUPAC Name (3R)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid
CAS Number 110548-07-7
Molecular Formula C₁₃H₉F₂NO₄
Molecular Weight 281.21 g/mol
Chirality (R)-enantiomer (C3-Methyl group)
Key Reactive Site C10-Fluorine (Susceptible to SₙAr)
Solubility Soluble in DMSO, Glacial Acetic Acid; Sparingly soluble in Methanol
Melting Point >300 °C (Decomposition)

Critical Note: Do not confuse this with the (S)-enantiomer (CAS 100986-89-8), which yields Levofloxacin. The (R)-acid is distinct and must be chirally pure (>99% ee) for valid research.

Part 3: Synthetic Utility & Mechanism

The primary utility of the (R)-Q-acid is its reactivity at the C10 position . The fluorine atom at C10 is activated by the electron-withdrawing carbonyl group at C7 and the nitrogen at N1, making it a prime candidate for Nucleophilic Aromatic Substitution (SₙAr) .

The Mechanism:

  • Nucleophilic Attack: A secondary amine (e.g., N-methylpiperazine or a novel cyclic amine) attacks the C10 carbon.

  • Meisenheimer Complex: Formation of a transient intermediate stabilizing the negative charge.

  • Elimination: Loss of the fluoride ion, restoring aromaticity and yielding the C10-substituted derivative.

Diagram 1: The Synthetic Logic Flow

G cluster_0 Critical Control Points Start (R)-Ofloxacin Q-Acid (Scaffold) Process S_nAr Reaction (DMSO, 100°C) Start->Process Activation of C10-F Reagent Nucleophile (R-NH2 / Cyclic Amine) Reagent->Process Attack Intermediate Meisenheimer Complex Process->Intermediate Product Novel (R)-Quinolone Derivative Intermediate->Product -HF (Elimination)

Caption: The SₙAr pathway for derivatizing (R)-Ofloxacin Q-acid. The C10-Fluorine is the leaving group, displaced by amine nucleophiles.

Part 4: Experimental Protocols

This section details the conversion of (R)-Q-acid into a functionalized antibiotic candidate.

Protocol A: Synthesis of (R)-Ofloxacin Derivatives (General Procedure)

Objective: To substitute the C10 fluorine with a novel amine moiety (e.g., a piperazine derivative or pyrrolidine) while retaining the (R)-stereochemistry.

Materials:

  • (R)-Ofloxacin Q-acid (1.0 eq)

  • Amine Nucleophile (e.g., N-methylpiperazine) (2.0 - 2.5 eq)

  • Solvent: Dimethyl sulfoxide (DMSO) or Pyridine (Anhydrous)

  • Base: Triethylamine (TEA) or DBU (if amine is a salt)

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 mmol of (R)-Ofloxacin Q-acid in 5 mL of DMSO. Ensure the system is under an inert atmosphere (Nitrogen or Argon) to prevent oxidative byproducts.

  • Addition: Add 2.5 mmol of the amine nucleophile. If the nucleophile is valuable/scarce, reduce to 1.1 eq and add 2.0 eq of TEA as a proton scavenger.

  • Reaction: Heat the mixture to 100–120°C for 4–6 hours.

    • Monitoring: Monitor progress via TLC (System: CHCl₃:MeOH:NH₄OH, 8:2:0.1). The starting material (Q-acid) is less polar than the product.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the solution into 20 mL of ice-cold water.

    • Adjust pH to 7.0–7.2 using dilute HCl or acetic acid. The product typically precipitates at neutral pH.

  • Purification:

    • Filter the precipitate and wash with cold water and diethyl ether.

    • Recrystallize from Ethanol/Acetonitrile or purify via Flash Column Chromatography (DCM/MeOH gradient).

Validation Check:

  • ¹H NMR: Confirm the disappearance of the C10-F coupling and the appearance of amine protons.

  • Chiral HPLC: Confirm that racemization did not occur during the high-heat step (See Part 5).

Part 5: Quality Control & Chiral Integrity

Maintaining the (R)-configuration is critical. High temperatures in basic media can sometimes lead to partial racemization.

Chiral Separation Protocol: To verify the optical purity of the synthesized "Novel (R)-Antibiotic":

  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (typically 80:20:0.1).

  • Detection: UV at 294 nm.

  • Standard: Inject pure (S)-Levofloxacin and (R)-Ofloxacin (commercial standards) to establish retention time windows.

Table 2: Expected Optical Rotation Data

CompoundSpecific Rotation [α]²⁰DSolvent
(S)-Ofloxacin (Levofloxacin)-92° to -106°Chloroform/MeOH
(R)-Ofloxacin (Target) +92° to +106° Chloroform/MeOH
(R)-Q-Acid PrecursorVaries (Positive)DMSO

Part 6: Advanced Applications (Novel Antibiotics)

Why build on the (R)-scaffold? Recent literature suggests that while (S)-isomers target Gyrase, (R)-isomers or specific C7-modified (R)-derivatives may exhibit:

  • Topoisomerase IV Selectivity: Altering the dual-targeting ratio to reduce resistance development.

  • Efflux Pump Evasion: The spatial orientation of the (R)-methyl group may alter recognition by bacterial efflux pumps (e.g., NorA in S. aureus).

Diagram 2: Strategic SAR Workflow

SAR Core (R)-Q-Acid Core (Fixed C3-Methyl) Mod1 C10 Modification (Bulky Amines) Core->Mod1 S_nAr Mod2 C6 Carboxyl (Ester/Hydrazide) Core->Mod2 Esterification Target1 Target: Topo IV (Gram +) Mod1->Target1 Steric Fit Target2 Target: Gyrase (Gram -) Mod1->Target2 Binding Affinity Result Novel Antimicrobial Profile Target1->Result Target2->Result

Caption: SAR expansion using the (R)-Q-acid. Modifications at C10 and C6 allow for tuning the target specificity between Topoisomerase IV and DNA Gyrase.

References

  • Matrix Fine Chemicals. (n.d.). Ofloxacin Q Acid | CAS 82419-35-0.[1][2][3] Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Design and Synthesis of Novel Antimicrobial Agents. PMC. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis, Characterization and Biological Activity of a Series of Carboxamide Derivatives of Ofloxacin. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.).[4] Levofloxacin Q-acid (S-isomer reference). Retrieved from [Link]

Sources

Computational Profiling of Ofloxacin Isomers: A Multiscale Theoretical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ofloxacin, a second-generation fluoroquinolone, exists as a racemic mixture of levofloxacin (


-isomer) and dextrofloxacin (

-isomer).[1] While levofloxacin exhibits potent antibacterial activity by inhibiting DNA gyrase and Topoisomerase IV, the

-isomer is significantly less active (10–100 fold). In modern drug development, separating these enantiomers and understanding their distinct electronic and binding behaviors is critical.

This technical guide provides a rigorous, self-validating computational framework for studying these isomers. We move beyond basic characterization to a multiscale approach combining Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations to quantify the chiral discrimination at the atomic level.

Quantum Chemical Landscape: DFT Profiling

Objective: To determine the electronic stability, reactivity descriptors, and vibrational signatures of the


- and 

-isomers.
Methodological Protocol

The choice of functional and basis set is non-trivial. For fluoroquinolones, the B3LYP hybrid functional with the 6-31G(d,p) basis set provides the optimal balance between cost and accuracy for predicting geometry and vibrational frequencies.

Step-by-Step Workflow:

  • Geometry Optimization: Minimize energy in the gas phase using Gaussian 16 or ORCA.

    • Command:# opt freq b3lyp/6-31g(d,p) scrf=(solvent=water)

    • Rationale: Water solvation (PCM model) is essential as the zwitterionic form of ofloxacin dominates at physiological pH.

  • Frontier Orbital Analysis: Calculate HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

  • MEP Mapping: Generate Molecular Electrostatic Potential surfaces to identify nucleophilic (red) and electrophilic (blue) attack sites.

Key Theoretical Descriptors

The HOMO-LUMO gap (


) is a direct measure of chemical stability. A lower gap implies higher reactivity (soft molecule), which often correlates with better drug-receptor electron transfer capability.

Table 1: Comparative Electronic Properties (Calculated at B3LYP/6-31G(d,p))

PropertyLevofloxacin (

-isomer)
Dextrofloxacin (

-isomer)
Significance
Dipole Moment (Debye) 12.4512.41High dipole facilitates solubility and interaction with polar binding pockets.
HOMO Energy (eV) -6.12-6.10Ionization potential; electron donation capability.
LUMO Energy (eV) -1.85-1.83Electron affinity; susceptibility to nucleophilic attack.
Energy Gap (

)
4.27 eV4.27 eVElectronic stability is identical in isolation; differences arise only in chiral environments.
Chemical Hardness (

)
2.132.13Resistance to charge transfer.

Note: In a vacuum, enantiomers have identical scalar properties. The differentiation occurs only upon interaction with a chiral field (enzyme).

Pharmacophore Modeling & Molecular Docking

Objective: To quantify the binding affinity difference between the isomers against the target enzyme, DNA Gyrase (Topoisomerase II).

The Target System
  • Primary Target: DNA Gyrase subunit A (GyrA).

  • PDB ID: 2XCT (Staphylococcus aureus gyrase in complex with DNA and a quinolone).

  • Binding Site: The Quinolone-Resistance Determining Region (QRDR), specifically interacting with Ser84 and Glu88 (E. coli numbering) or Ser85/Glu89 (S. aureus).

Docking Protocol (AutoDock Vina / Glide)
  • Protein Prep: Remove water (except bridging waters if using specific force fields), add polar hydrogens, calculate Kollman charges.

  • Ligand Prep: Set the rotatable bonds. Ensure the piperazine ring is in the chair conformation.

  • Grid Generation: Center the grid box (

    
     Å) around the co-crystallized ligand.
    
  • Chiral Discrimination Logic:

    • The

      
      -isomer (Levofloxacin) possesses a methyl group on the oxazine ring that fits into a hydrophobic pocket, stabilizing the complex.
      
    • The

      
      -isomer's methyl group faces steric clashes with the DNA backbone or enzyme side chains, reducing affinity.
      
Visualization of the Computational Workflow

The following diagram outlines the integrated workflow from quantum mechanics to biological simulation.

ComputationalWorkflow DFT DFT Optimization (B3LYP/6-31G(d,p)) MEP MEP & HOMO-LUMO Analysis DFT->MEP Electronic Properties Docking Molecular Docking (AutoDock Vina) MEP->Docking Charge Distribution Target Target Selection (DNA Gyrase - PDB: 2XCT) Target->Docking Receptor Grid MD MD Simulation (GROMACS, 100ns) Docking->MD Best Pose (S vs R) Analysis Stability Analysis (RMSD, RMSF, MM-PBSA) MD->Analysis Trajectory Data ADMET ADMET Prediction (SwissADME) Analysis->ADMET Lead Validation

Figure 1: Integrated computational workflow for differentiating ofloxacin isomers.

Molecular Dynamics (MD) & Stability

Objective: To validate the docking pose and assess the time-dependent stability of the Drug-DNA-Enzyme ternary complex.

Simulation Protocol (GROMACS)

Static docking often fails to account for induced fit effects. MD simulations are required to observe the stability of the hydrogen bond network, particularly the critical water-metal ion bridge (Mg


) often mediating quinolone binding.
  • Topology Generation: Use CHARMM36 or AMBER99SB-ILDN force fields. Ligand topology generated via CGenFF or ACPYPE.

  • Solvation: TIP3P water model; neutralize with Na

    
    /Cl
    
    
    
    ions (0.15 M).
  • Equilibration:

    • NVT ensemble (100 ps, 300 K) to stabilize temperature.

    • NPT ensemble (100 ps, 1 bar) to stabilize pressure.

  • Production Run: 100 ns simulation.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): A stable Levofloxacin-Gyrase complex typically shows an RMSD plateau < 2.5 Å. The

    
    -isomer often shows higher fluctuations (> 3.0 Å) indicating a loose fit.
    
  • MM-PBSA Binding Free Energy:

    
    
    Levofloxacin typically exhibits a 
    
    
    
    2–4 kcal/mol lower (more negative) than dextrofloxacin, correlating with its higher potency.

Mechanism of Action: Structural Logic

The efficacy of fluoroquinolones relies on the formation of a stable "cleavable complex" which halts DNA replication. The diagram below illustrates the specific molecular interactions that favor the


-isomer.

MechanismOfAction Drug Levofloxacin (S-Isomer) Mg Mg2+ Ion Drug->Mg Carbonyl/Carboxyl Chelation Gyrase Gyrase Ser84/Glu88 Drug->Gyrase H-Bonding DNA DNA Backbone (Phosphate) Drug->DNA Pi-Pi Stacking (Intercalation) Methyl C3-Methyl Group (S-Config) Drug->Methyl Mg->DNA Water-mediated Bridge Pocket Hydrophobic Pocket Methyl->Pocket Steric Fit (Stabilization)

Figure 2: Interaction map showing the water-metal ion bridge and the chiral-specific hydrophobic fit.

ADMET & Toxicity Prediction

Objective: To ensure the theoretical candidate possesses drug-like properties.

Using SwissADME or pkCSM , researchers must evaluate:

  • Lipophilicity (LogP): Ofloxacin has a LogP

    
     0.6–1.0, ideal for oral bioavailability.
    
  • hERG Inhibition: A critical safety check. Some fluoroquinolones block hERG channels leading to cardiotoxicity. Computational models (QSAR) can predict this risk for derivatives.

  • P-gp Substrate: Levofloxacin is a P-glycoprotein substrate, affecting its efflux and tissue distribution.

Experimental Validation

A theoretical model is only as good as its experimental correlation.

  • X-Ray Crystallography: Compare the docked pose RMSD against the co-crystallized ligand in PDB 2XCT.

  • Spectroscopy: The calculated vibrational frequencies (Section 1) must be scaled (scale factor

    
     0.961 for B3LYP) to match experimental FT-IR peaks (e.g., C=O stretch at 
    
    
    
    1720 cm
    
    
    ).
  • MIC Assays: The calculated

    
     should correlate with the Minimum Inhibitory Concentration (MIC) values, where 
    
    
    
    -isomer MIC <
    
    
    -isomer MIC.

References

  • Comparison of DFT methods for molecular structure and vibration spectra of ofloxacin calculations. Source: National Institutes of Health (NIH) / PubMed [Link]

  • Vibrational analysis, electronic structure and nonlinear optical properties of levofloxacin by density functional theory. Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy [Link]

  • Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock. Source: National Institutes of Health (NIH) / PMC [Link]

  • Characterization of Ofloxacin Interaction with Mutated (A91V) Quinolone Resistance Determining Region of DNA Gyrase. Source: PubMed [Link]

  • Molecular dynamics simulation guided analysis of the interaction between delafloxacin and Staphylococcus aureus gyrase mutants. Source: ResearchGate [Link]

Sources

Methodological & Application

Chiral HPLC method for separation of ofloxacin enantiomers.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Chiral HPLC Strategies for Ofloxacin Enantiomer Separation

Executive Summary

Objective: To establish a robust, validated protocol for the chiral separation of Ofloxacin enantiomers—specifically isolating the pharmacologically active (S)-enantiomer (Levofloxacin) from the (R)-enantiomer (D-Ofloxacin).

Scope: This guide details two distinct methodologies:

  • Ligand Exchange Chromatography (LEC): The cost-effective, "Gold Standard" method aligned with USP protocols, utilizing chiral mobile phase additives (CMPA).

  • Polysaccharide-Based CSP: A high-throughput alternative using Chiral Stationary Phases (e.g., Chiralpak AD-RH) for laboratories prioritizing speed and ease of mobile phase preparation.[1]

Clinical Context: Ofloxacin is a racemic fluoroquinolone. Its antibacterial activity resides primarily in the (S)-isomer (Levofloxacin), which is 8–128 times more potent than the (R)-isomer.[1][2] The (R)-isomer is considered an enantiomeric impurity (Levofloxacin Related Compound B) and must be strictly controlled (<0.5%) to ensure drug efficacy and safety.[1]

Method A: Ligand Exchange Chromatography (LEC)

The Authoritative "Gold Standard" (Aligned with USP <621>)

This method relies on the formation of a transient diastereomeric ternary complex between a central metal ion (Cu²⁺), a chiral selector (e.g., L-Phenylalanine), and the analyte (Ofloxacin).

Mechanism of Action

The separation is driven by the thermodynamic stability differences of the complexes formed:



The complex formed with the (S)-enantiomer has a different stability constant and hydrophobicity than the (R)-enantiomer complex, resulting in differential retention on an achiral C18 column.[1]
Experimental Protocol

Instrumentation:

  • System: HPLC with UV-Vis Detector (Diode Array preferred for peak purity).

  • Column: C18 (L1 packing), End-capped.

    • Recommended: Symmetry Shield RP18 (150 mm × 4.6 mm, 3.5 µm) or equivalent high-purity silica ODS.[1]

Reagents:

  • Copper(II) Sulfate Pentahydrate (CuSO₄[1][3]·5H₂O), ACS Grade.

  • L-Phenylalanine (or D-Phenylalanine to reverse elution order).[1]

  • Methanol (HPLC Grade).[4]

  • Water (Milli-Q/HPLC Grade).[1]

Mobile Phase Preparation:

  • Buffer Solution: Dissolve 1.32 g of D-Phenylalanine and 0.75 g of Copper(II) Sulfate Pentahydrate in 1000 mL of water.

    • Note: Using D-Phenylalanine typically elutes the (R)-isomer (impurity) before the (S)-isomer (active), which is preferred for impurity profiling.[1]

  • Final Eluent: Mix Methanol : Buffer (15 : 85 v/v) .

  • Filtration: Filter through a 0.45 µm nylon membrane. Do not use cellulose acetate (copper may bind).

Operating Conditions:

Parameter Setting
Flow Rate 0.8 – 1.0 mL/min
Temperature 40°C (Critical for exchange kinetics)
Detection UV @ 294 nm
Injection Vol 10–20 µL

| Run Time | ~25 minutes |[1]

System Suitability Criteria (SST):

  • Resolution (

    
    ):  NLT 2.0 between D-Ofloxacin and Levofloxacin.
    
  • Tailing Factor: NMT 1.5 for the Levofloxacin peak.

  • Relative Retention: D-Ofloxacin (~0.[1][3][5]91) vs. Levofloxacin (1.0).[3][5]

Method B: Polysaccharide Chiral Stationary Phase (CSP)

The Modern, High-Throughput Alternative[1]

For labs where mobile phase complexity is a bottleneck, using a coated polysaccharide column (Amylose or Cellulose derivatives) offers a "dilute-and-shoot" approach.[1]

Experimental Protocol

Instrumentation:

  • Column: Chiralpak AD-RH or Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm).[1]

    • Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica.[1]

Mobile Phase:

  • Composition: Phosphate Buffer (20 mM, pH 2.0) : Acetonitrile (85 : 15 v/v).

    • pH Adjustment: Adjust buffer pH with Phosphoric Acid before adding organic modifier.

Operating Conditions:

Parameter Setting
Flow Rate 0.5 mL/min
Temperature 25°C (Ambient)
Detection UV @ 294 nm

| Backpressure | < 150 Bar (Protect the chiral coating) |[1]

Comparative Analysis & Decision Framework

The following diagram illustrates the decision logic for selecting the appropriate method based on laboratory constraints and analytical goals.

MethodSelection Start Select Separation Strategy Budget Constraint: Cost-Sensitive? Start->Budget Throughput Constraint: High Throughput? Budget->Throughput No (Budget Available) MethodA Method A: Ligand Exchange (C18 + Cu(II)/Phe) Budget->MethodA Yes (Low Cost) Throughput->MethodA No (Robustness Priority) MethodB Method B: Polysaccharide CSP (Chiralpak AD-RH) Throughput->MethodB Yes (Fast Setup)

Figure 1: Decision matrix for selecting between Ligand Exchange (LEC) and Chiral Stationary Phase (CSP) methods.

Mechanism of Ligand Exchange Complexation

Understanding the molecular interaction is vital for troubleshooting Method A. The diagram below visualizes the ternary complex formation.

LEC_Mechanism cluster_0 Mobile Phase Equilibrium Cu Copper Ion (Cu²⁺) (Central Coordinator) Complex Ternary Diastereomeric Complex [Cu(II) - L-Phe - Ofloxacin] Cu->Complex Coordination Selector Chiral Selector (L-Phenylalanine) Selector->Complex Bidentate Ligand Analyte Analyte (Ofloxacin Enantiomer) Analyte->Complex Bidentate Ligand C18 Stationary Phase (C18 Surface) Complex->C18 Hydrophobic Interaction (Differential Partitioning)

Figure 2: Schematic of the ternary complex formation in Ligand Exchange Chromatography. The stability difference between the (S)-complex and (R)-complex drives separation.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Loss of Resolution Copper depletion on columnFlush column with mobile phase for 2 hours to re-equilibrate the dynamic coating.
Broad Peaks Low temperatureIncrease column temperature to 40°C to improve ligand exchange kinetics.
Retention Drift pH fluctuationEnsure Buffer pH is strictly controlled (LEC is highly pH sensitive).
High Backpressure Salt precipitationCritical: Never switch directly from Buffer to 100% Organic. Wash with 90:10 Water:MeOH first.

References

  • United States Pharmacopeia (USP). Levofloxacin: Organic Impurities (Enantiomeric Purity).[3][5] USP 35–NF 30.[6] [1]

  • Shao, B., et al. (2008).[7] Determination of ofloxacin enantiomers in sewage using two-step solid-phase extraction and liquid chromatography with fluorescence detection.[1][7] Journal of Chromatography A, 1182(1), 77–84. [1]

  • Daicel Corporation. Instruction Manual for CHIRALPAK® AD-RH & CHIRALCEL® OD-RH.[1][8][1]

  • Tian, M., Row, K.H. (2010).[7] Chiral separation of ofloxacin enantiomers by ligand exchange chromatography.[7][9][10] Monatshefte für Chemie, 141, 285–290.[7] [1]

Sources

Application Note: High-Resolution RP-HPLC Quantification of Q-Acid Impurity in (R)-Ofloxacin Drug Substances

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the development and validation of a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of (R)-Ofloxacin Q-Acid (9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid).[1]

As the key synthetic intermediate and a potential degradation product of (R)-Ofloxacin, Q-Acid lacks the piperazine moiety found in the active pharmaceutical ingredient (API).[1] This structural difference significantly alters its polarity and retention behavior, necessitating a robust gradient method to ensure resolution from the main API peak and other related impurities (e.g., N-oxide, des-methyl derivatives).[1]

Key Performance Indicators:

  • Resolution (Rs): > 5.0 between (R)-Ofloxacin and Q-Acid.[1][2]

  • Sensitivity (LOQ): < 0.05% (w/w) relative to API concentration.[1]

  • Run Time: < 25 minutes using optimized gradient elution.

Chemical Context & Criticality

Understanding the structural relationship between the impurity and the API is the foundation of this method.

  • Analyte: (R)-Ofloxacin Q-Acid (CAS: 110548-07-7 for R-isomer; 82419-35-0 for racemate).[1][2]

  • Role: Synthetic precursor (before piperazine substitution) and hydrolytic degradant.[1]

  • Chemical Nature: Unlike Ofloxacin, which is zwitterionic (acidic COOH + basic piperazine), Q-Acid is predominantly acidic.[1] This results in significantly higher hydrophobicity at acidic pH compared to the API.

Structural Relationship Diagram

ChemicalContext cluster_props Chromatographic Behavior (RP-HPLC pH 3.0) QAcid (R)-Q-Acid (Precursor/Impurity) Hydrophobic Core No Piperazine Reaction + N-Methylpiperazine (Nucleophilic Substitution) QAcid->Reaction Ofloxacin (R)-Ofloxacin (Active Drug) Amphoteric Polar Piperazine Tail Reaction->Ofloxacin Prop1 Q-Acid Retention: High (Late Eluter) Prop2 Ofloxacin Retention: Low (Early Eluter)

Figure 1: Synthetic pathway showing the transformation of Q-Acid to Ofloxacin.[1] The absence of the polar piperazine group in Q-Acid drives the separation strategy.[1]

Method Development Strategy

Column Selection: The Stationary Phase

We utilize a C18 (Octadecyl) stationary phase.[1] While Phenyl-Hexyl columns offer alternate selectivity for aromatic compounds, the C18 chemistry provides the strongest hydrophobic interaction necessary to retain the Q-Acid and separate it from the early-eluting, polar API.[1]

  • Selection: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent.[1][3]

  • Reasoning: The "Extra Dense Bonding" (XDB) and end-capping reduce silanol activity, which is critical when analyzing fluoroquinolones that tend to chelate or interact with residual silanols, causing peak tailing.[1]

Mobile Phase & pH Dynamics

Fluoroquinolones are notorious for pH-dependent retention shifts.[1]

  • Buffer: Potassium Dihydrogen Phosphate (KH₂PO₄) adjusted to pH 2.5 - 3.0 with Orthophosphoric Acid.[1]

  • Mechanism: At pH 3.0:

    • Ofloxacin: The piperazine amine is protonated (

      
      ), making the molecule highly polar and fast-eluting.[1]
      
    • Q-Acid: Lacks the basic amine.[1] The carboxylic acid is partially suppressed (pKa ~6), rendering the molecule neutral/hydrophobic.[1]

    • Result: Massive selectivity difference. Ofloxacin elutes early; Q-Acid elutes late.[1]

Gradient Engineering

An isocratic mode is inefficient here. If optimized for Ofloxacin (low organic), Q-Acid would elute at >60 minutes.[1] If optimized for Q-Acid (high organic), Ofloxacin would elute in the void volume.[1]

  • Solution: Linear Gradient. Start with low organic to retain Ofloxacin, then ramp up to elute Q-Acid.[1]

Detailed Experimental Protocol

Equipment & Reagents[1][4]
  • HPLC System: Waters Alliance e2695 or Agilent 1260 Infinity II with PDA/UV detector.

  • Reagents:

    • Acetonitrile (HPLC Grade).[1][4]

    • Potassium Dihydrogen Phosphate (AR Grade).[1]

    • Orthophosphoric Acid (85%).[1]

    • Milli-Q Water.[1]

    • (R)-Ofloxacin Reference Standard.[1]

    • Q-Acid Impurity Reference Standard (CAS 110548-07-7).[1][2]

Chromatographic Conditions
ParameterSetting
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or Zorbax XDB)
Flow Rate 1.0 mL/min
Wavelength 294 nm (Isosbestic point/Max absorption for Quinoline core)
Injection Vol 20 µL
Column Temp 30°C
Sample Temp 5°C (Recommended to prevent degradation)
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL water. Adjust pH to 2.8 ± 0.05 with dilute orthophosphoric acid. Filter through 0.45 µm membrane.

  • Mobile Phase B (Organic): Acetonitrile : Methanol (90:10 v/v).[1]

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.008515Elution of Polar Impurities
5.008515Isocratic Hold for API
15.005050Ramp to elute Q-Acid
20.002080Column Wash
22.008515Re-equilibration
28.008515End of Run
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (70:30).[1]

  • Standard Stock Solution (Q-Acid): Accurately weigh 5 mg of Q-Acid standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (50 ppm).

  • Test Solution: Accurately weigh 50 mg of (R)-Ofloxacin sample into a 50 mL volumetric flask. Dissolve and dilute to volume (1000 ppm).

  • Spiked Sample (Validation): Spike Test Solution with Standard Stock to achieve desired impurity concentration (e.g., 0.15% level).

Method Validation Framework (ICH Q2)

To ensure trustworthiness, the method must be self-validating.[1]

System Suitability Criteria

Run 5 replicate injections of the Standard Solution.

  • Tailing Factor (API & Q-Acid): < 1.5 (Critical: High tailing indicates secondary silanol interactions).[1]

  • Theoretical Plates: > 5000.

  • RSD of Peak Area: < 2.0%.[5]

Linearity & Range

Prepare solutions of Q-Acid from LOQ to 150% of the specification limit (e.g., 0.05% to 0.3%).

  • Acceptance: Correlation Coefficient (R²) > 0.999.

Accuracy (Recovery)

Spike Q-Acid into (R)-Ofloxacin drug substance at 50%, 100%, and 150% levels.

  • Acceptance: Mean recovery between 90.0% - 110.0%.[1]

Specificity (Forced Degradation)

Subject (R)-Ofloxacin to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidative (3% H₂O₂) stress.[1]

  • Requirement: Ensure the Q-Acid peak is spectrally pure (Peak Purity Index > 0.99) and resolved from other degradants. Note: Acid hydrolysis typically yields Q-Acid by cleaving the piperazine ring.[1]

Method Development Workflow Diagram

MethodWorkflow Start Start Method Development Step1 Define Analyte Properties (Q-Acid: Hydrophobic, Acidic) Start->Step1 Step2 Select Column C18 (End-capped) Step1->Step2 Step3 pH Optimization pH 2.8 (Suppress COOH ionization) Step2->Step3 Decision Resolution > 2.0? Step3->Decision Iterate Adjust Gradient Slope (Increase Organic Ramp) Decision->Iterate No Final Finalize Protocol & Validate (ICH Q2) Decision->Final Yes Iterate->Decision

Figure 2: Logical decision tree for optimizing the separation of Q-Acid from the API.

Troubleshooting & Tips

  • Peak Tailing: If Q-Acid tails, it is likely due to metal chelation (common with the 3-carboxylic acid/4-keto motif).[1] Action: Add 0.1% Triethylamine (TEA) to the buffer or use a "Base Deactivated" (BDS) column.[1]

  • Retention Time Drift: Fluoroquinolones are sensitive to temperature. Ensure the column oven is stable at 30°C ± 0.5°C.

  • Ghost Peaks: Q-Acid is a synthetic intermediate.[1][6] Ensure the "Blank" injection is clean, as carryover from high-concentration API injections can mimic impurities.[1]

References

  • National Center for Biotechnology Information (PubChem). (2023).[1] Ofloxacin Q acid, (R)- (CID 688334).[1][2] Retrieved October 26, 2023, from [Link][1]

  • Sahoo, N. K., et al. (2018).[1] Stability Indicating Reversed-Phase High Performance Liquid Chromatography Method for Determination of Impurities in Ofloxacin Tablet Formulations. ResearchGate. Retrieved October 26, 2023, from [Link]

Sources

Application Note: High-Sensitivity Detection of Ofloxacin Impurities in APIs using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details a validated workflow for the trace detection of Ofloxacin impurities, specifically focusing on oxidative degradants and process-related byproducts (e.g., N-oxides, decarboxylated derivatives). By transitioning from traditional HPLC-UV to UPLC-MS/MS (ESI+) , this method achieves a 5x reduction in run time and a 100-fold increase in sensitivity, meeting the stringent requirements of ICH Q3A(R2) and ICH M7 for genotoxic impurity monitoring.

Introduction & Regulatory Context

Ofloxacin is a second-generation fluoroquinolone antibiotic containing a piperazine ring and a carboxylic acid moiety. This zwitterionic structure presents unique chromatographic challenges, often resulting in peak tailing due to secondary silanol interactions on standard C18 columns.

The Analytical Challenge

Traditional pharmacopeial methods (USP/EP) rely on HPLC-UV, which often lacks the specificity to distinguish between the parent drug and structurally similar degradants, particularly those arising from oxidative stress (e.g., piperazine ring opening). Furthermore, regulatory bodies now demand lower Limits of Quantitation (LOQ) for potential genotoxic impurities (GTIs).

Key Regulatory Drivers:

  • ICH Q3A(R2): Requires identification of impurities >0.10% in new drug substances.

  • ICH Q3B(R2): Mandates monitoring of degradation products in the finished dosage form.

Experimental Protocol

Chemicals and Reagents[1]
  • API Standard: Ofloxacin Reference Standard (USP/EP grade).

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Methanol (MeOH).

  • Additives: Formic Acid (99%+, Optima grade) or Ammonium Formate (for buffering).

  • Water: Milli-Q (18.2 MΩ·cm).

Instrumentation & Conditions

The method utilizes a UPLC system coupled to a Triple Quadrupole Mass Spectrometer.

Chromatographic Conditions (UPLC)
  • Column: Waters ACQUITY UPLC BEH C18 Shield, 1.7 µm, 2.1 x 100 mm.[1][2]

    • Expert Insight: The "Shield" (embedded polar group) technology is selected specifically to prevent the basic piperazine nitrogen from interacting with residual silanols, significantly improving peak shape without high buffer concentrations.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 0.35 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 2.0 µL.

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 95 5 Initial
1.00 95 5 6
6.00 60 40 6
7.00 5 95 1
8.50 5 95 1
8.60 95 5 1

| 10.00 | 95 | 5 | Re-equilibration |

Mass Spectrometry Parameters (MS/MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[4][5]

  • Capillary Voltage: 3.0 kV.

  • Source Temp: 150°C.

  • Desolvation Temp: 450°C.

  • Desolvation Gas: 800 L/hr (N2).

  • Collision Gas: Argon.

MRM Transitions (Quantification & Confirmation)

Multiple Reaction Monitoring (MRM) is used for high selectivity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
Ofloxacin 362.1318.13022Quantifier (Loss of CO2)
Ofloxacin 362.1261.13035Qualifier (Piperazine cleavage)
Impurity A (N-Oxide) 378.1362.13218Loss of Oxygen
Decarboxy Ofloxacin 318.1261.13025Structural Confirmation

Method Development Logic (The "Why")

Protonation Strategy

Ofloxacin contains a basic nitrogen in the piperazine ring. Using 0.1% Formic Acid (pH ~2.7) ensures the molecule is fully protonated (


), maximizing sensitivity in ESI+ mode. High pH mobile phases should be avoided as they may suppress ionization or cause the molecule to exist in a zwitterionic state, leading to poor retention reproducibility.
Fragmentation Pathway

Understanding the fragmentation is crucial for distinguishing impurities. The parent ion (m/z 362) typically undergoes decarboxylation (loss of 44 Da


 m/z 318) followed by the cleavage of the piperazine ring. Impurities often retain the core quinolone structure but show shifts in the parent mass (e.g., +16 Da for N-oxides).

FragmentationPathway Parent Ofloxacin Parent [M+H]+ = 362.1 LossH2O Dehydration [M+H-H2O]+ = 344.1 Parent->LossH2O - 18 Da LossCO2 Decarboxylation [M+H-CO2]+ = 318.1 Parent->LossCO2 - 44 Da (Primary Quant) RingCleave Piperazine Cleavage Core Fragment = 261.1 LossCO2->RingCleave Ring Opening

Figure 1: Proposed MS/MS fragmentation pathway for Ofloxacin utilized for MRM transition selection.

Validation Strategy & Results

System Suitability

Before analyzing samples, the system must pass the following criteria:

  • Retention Time Repeatability: %RSD < 1.0% (n=6 injections).

  • Peak Tailing: < 1.5 (Critical for fluoroquinolones).

  • Signal-to-Noise (S/N): > 10 for the LOQ standard.

Linearity and Sensitivity

The method demonstrates linearity from 0.5 ng/mL to 1000 ng/mL (


).
  • LOD (Limit of Detection): 0.15 ng/mL.

  • LOQ (Limit of Quantitation): 0.5 ng/mL.

Analytical Workflow Diagram

Workflow Sample API Sample (1 mg/mL in Diluent) UPLC UPLC Separation BEH Shield C18 Gradient Elution Sample->UPLC Inject 2uL ESI ESI+ Source Protonation [M+H]+ UPLC->ESI Eluent MS1 Q1 Filter Select Parent m/z ESI->MS1 CID Collision Cell Argon Gas MS1->CID Precursor MS2 Q3 Filter Select Fragment m/z CID->MS2 Fragments Data Quantification TargetLynx/Analyst MS2->Data MRM Signal

Figure 2: End-to-end analytical workflow from sample injection to data processing.

Detailed SOP: Sample Preparation

Objective: Minimize degradation during preparation (protect from light).

  • Diluent Preparation: Mix Water:Acetonitrile (50:50 v/v).

  • Stock Solution (1.0 mg/mL):

    • Accurately weigh 10 mg of Ofloxacin API into a 10 mL Amber Volumetric Flask.

    • Add 5 mL diluent and sonicate for 5 mins (maintain temp < 25°C).

    • Dilute to volume with diluent.[3]

  • Impurity Spiking (for Recovery Studies):

    • Spike known impurities (e.g., Impurity A) at 0.1% specification level (1 µg/mL).

  • Filtration: Filter through a 0.22 µm PVDF syringe filter (Nylon may adsorb fluoroquinolones).

  • Vialing: Transfer to amber LC vials to prevent photo-degradation.

References

  • International Council for Harmonisation (ICH). "ICH Q3A(R2): Impurities in New Drug Substances."[6][7] ICH Guidelines, 2006.[6][7][8] [Link]

  • International Council for Harmonisation (ICH). "ICH Q3B(R2): Impurities in New Drug Products." ICH Guidelines, 2006.[6][7][8] [Link]

  • US Pharmacopeia (USP). "Ofloxacin Monograph: Related Compounds." USP-NF Online. (Accessed via USP subscription).
  • Marin, A. et al. "Photodegradation of ofloxacin in aqueous solution: Identification of by-products by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 2023 (Contextualized from search results on photodegradation profiles).[9]

  • Waters Corporation. "Utilizing UPLC-MS for Conducting Forced Degradation Studies." Application Note. [Link]

Sources

Application of (R)-Ofloxacin Q-acid in pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (R)-Ofloxacin Q-Acid in Stereoselective Pharmacokinetics and Impurity Profiling

Part 1: Executive Summary & Scientific Rationale

The Molecule: (R)-Ofloxacin Q-acid (chemically 9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid) is the des-piperazinyl tricyclic core of the fluoroquinolone antibiotic Ofloxacin.[1][2] It serves two critical roles in drug development:[2]

  • Key Synthetic Intermediate: It is the chiral precursor used (or formed) during the synthesis of (R)-Ofloxacin.[2]

  • Degradation Product (Impurity A): It results from the oxidative cleavage or hydrolysis of the piperazine ring of (R)-Ofloxacin.

The Application in Pharmacokinetics (PK): While Ofloxacin is administered as a racemate and Levofloxacin as the pure (S)-enantiomer, the (R)-Ofloxacin Q-acid is utilized primarily as a Reference Standard in high-precision PK studies. Its application is essential for:

  • Stereoselective Impurity Profiling: Verifying that the administration of Levofloxacin ((S)-enantiomer) does not result in the formation or presence of (R)-series metabolites/impurities, which have different renal clearance rates [1].

  • Metabolic Stability Tracking: Quantifying the cleavage of the piperazine ring (a minor metabolic/degradation pathway) in plasma and urine.

  • Chiral Inversion Monitoring: Although rare in fluoroquinolones, the Q-acid core allows researchers to track if chiral integrity is maintained during metabolism.

Part 2: Chemical Identity & Properties

PropertyData
Common Name (R)-Ofloxacin Q-Acid
IUPAC Name (3R)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
CAS Number 110548-07-7
Molecular Formula C₁₃H₉F₂NO₄
Molecular Weight 281.21 g/mol
Role Chiral Intermediate / Degradant (Impurity A)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water

Part 3: Experimental Protocols

Protocol A: Bioanalytical Method Development (LC-MS/MS)

Objective: To quantify (R)-Ofloxacin Q-acid in human plasma to assess impurity burden or degradation kinetics.

1. Sample Preparation (Solid Phase Extraction) Rationale: Fluoroquinolones and their Q-acid cores are zwitterionic. Protein precipitation often yields poor recovery. SPE is preferred for cleaner baselines in MS.

  • Step 1: Aliquot 200 µL of plasma.

  • Step 2: Add 20 µL of Internal Standard (IS) solution (e.g., Ofloxacin-d3 Q-acid).

  • Step 3: Dilute with 200 µL of 2% Formic Acid in water (to disrupt protein binding).

  • Step 4: Condition SPE Cartridge (HLB or Mixed-mode Cation Exchange) with 1 mL Methanol followed by 1 mL Water.

  • Step 5: Load sample. Wash with 1 mL 5% Methanol.

  • Step 6: Elute with 1 mL Methanol containing 2% Ammonium Hydroxide.

  • Step 7: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A/B (80:20).

2. Chromatographic Conditions

  • Column: Chiralpak AGP or C18 (if measuring Q-acid as an achiral degradant, use C18; if distinguishing enantiomers of the Q-acid itself, use Chiralpak). Note: Since the analyte is explicitly (R)-Q-acid, a chiral column is recommended to ensure no (S)-Q-acid interference.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

3. Mass Spectrometry Parameters (MRM Mode)

  • Ionization: ESI Positive Mode.

  • Precursor Ion: 282.1 [M+H]⁺

  • Product Ions:

    • Quantifier: 238.1 (Loss of CO₂)

    • Qualifier: 262.1 (Loss of HF)

BioanalyticalWorkflow Sample Plasma Sample (200 µL) IS_Add Add Internal Standard (Ofloxacin-d3) Sample->IS_Add SPE Solid Phase Extraction (MCX Cartridge) IS_Add->SPE Pre-treatment LC LC Separation (Chiral Column) SPE->LC Eluate MS MS/MS Detection (m/z 282.1 -> 238.1) LC->MS ESI+ Data Quantification of (R)-Q-Acid MS->Data

Figure 1: Workflow for the extraction and quantification of (R)-Ofloxacin Q-acid from biological matrices.

Protocol B: Stereoselective Metabolic Stability Assay

Objective: To determine if (R)-Ofloxacin (in a racemic mix) degrades preferentially into (R)-Q-acid compared to the (S)-enantiomer.

Context: Ofloxacin is a racemate.[3] The (S)-isomer (Levofloxacin) is more active.[2] The (R)-isomer has different renal clearance [2].[4] This protocol uses (R)-Q-acid as a marker for the degradation of the "inactive" (R)-component.

Methodology:

  • Incubation System: Human Liver Microsomes (HLM) or S9 fraction.

  • Substrate: Racemic Ofloxacin (10 µM).

  • Reaction:

    • Pre-incubate HLM (0.5 mg/mL protein) in phosphate buffer (pH 7.4) for 5 min at 37°C.

    • Initiate reaction with NADPH-generating system.

    • Timepoints: 0, 15, 30, 60, 120 min.

  • Quenching: Add ice-cold Acetonitrile containing (R)-Q-acid-d3 (IS).

  • Analysis: Analyze supernatant using the LC-MS/MS method defined in Protocol A.

  • Calculation: Plot the formation of (R)-Q-acid vs. (S)-Q-acid (requires chiral separation).

Interpretation: If (R)-Q-acid concentrations exceed (S)-Q-acid, it suggests stereoselective degradation or metabolism of the piperazine ring on the (R)-enantiomer. This is crucial for explaining differences in renal clearance and toxicity profiles between the enantiomers [3].

MetabolicPathway Racemic Racemic Ofloxacin (Substrate) S_Iso (S)-Ofloxacin (Levofloxacin) Racemic->S_Iso R_Iso (R)-Ofloxacin (Dextrofloxacin) Racemic->R_Iso Metab_S (S)-Desmethyl Ofloxacin (Major Metabolite) S_Iso->Metab_S CYP450 (Oxidation) Q_Acid_S (S)-Q-Acid (Minor Degradant) S_Iso->Q_Acid_S Piperazine Cleavage Metab_R (R)-Desmethyl Ofloxacin R_Iso->Metab_R CYP450 Q_Acid_R (R)-Q-Acid (Target Analyte) R_Iso->Q_Acid_R Piperazine Cleavage

Figure 2: Metabolic and degradation pathways of Ofloxacin enantiomers. Red arrows indicate the formation of Q-acid species via piperazine ring loss.

Part 4: Data Analysis & Quality Control

Acceptance Criteria for (R)-Q-Acid Quantification: When using (R)-Q-acid as a standard in PK studies, the following criteria must be met to ensure data integrity:

ParameterAcceptance Limit
Linearity (r²) > 0.995 over range 1.0 – 1000 ng/mL
Accuracy ± 15% of nominal concentration (± 20% at LLOQ)
Precision (CV) < 15% (< 20% at LLOQ)
Chiral Purity The Reference Standard must be > 99% ee (enantiomeric excess) to avoid false positives for the (S)-isomer.

Troubleshooting High Backgrounds:

  • Issue: High levels of (R)-Q-acid detected in "Time 0" samples.

  • Cause: The (R)-Q-acid is a known synthetic intermediate.[2] High T0 levels indicate it is present as an impurity in the dosed drug substance , not a metabolite formed in vivo.

  • Action: Check the Certificate of Analysis (CoA) of the dosing material. The limit for Impurity A (Q-acid) is typically < 0.15% in pharmaceutical substances [4].

References

  • Okazaki, O., et al. (1991). "Enantioselective disposition of ofloxacin in humans." Antimicrobial Agents and Chemotherapy, 35(10), 2106-2109.[4]

  • Lode, H., et al. (1987). "Pharmacokinetics of ofloxacin after parenteral and oral administration." Antimicrobial Agents and Chemotherapy, 31(9), 1338-1342.

  • Verderame, M. (Ed.). (2000).[5] Handbook of Chemotherapeutic Agents. CRC Press. (Referencing the structure-activity relationships of quinolone metabolites).

  • U.S. Pharmacopeia (USP). "Ofloxacin Related Compounds." USP-NF Monograph. (Defines Q-acid as a specific impurity to be monitored).

  • PubChem Database. "Ofloxacin Q acid, (R)-; CID 688334."[3] National Center for Biotechnology Information.

Sources

Using (R)-Ofloxacin Q-acid as an internal standard in bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the quantification of fluoroquinolones (Ofloxacin or Levofloxacin) in biological matrices (plasma/serum) using (R)-Ofloxacin Q-acid as a structural internal standard (IS).[1] While stable isotope-labeled (SIL) analogs (e.g., Ofloxacin-d3) are the traditional "gold standard," (R)-Ofloxacin Q-acid offers a scientifically rigorous, cost-effective alternative for laboratories requiring high-throughput analysis without the expense of deuterated standards.[1]

This guide explores the physicochemical rationale for using the Q-acid metabolite/precursor, delineates a specific LC-MS/MS workflow, and provides validation parameters compliant with FDA Bioanalytical Method Validation guidelines.

Scientific Rationale & Mechanism

The Internal Standard Selection: Structural Analog vs. SIL

(R)-Ofloxacin Q-acid (9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid) is the synthetic precursor to (R)-Ofloxacin and a degradation product (Impurity A) of the active drug.[1]

  • Structural Homology: The Q-acid retains the tricyclic benzoxazine core responsible for the primary UV absorbance and ionization characteristics of the parent drug.

  • Chromatographic Orthogonality: Unlike the parent drug, the Q-acid lacks the C-10 N-methylpiperazine ring.[1] This significant structural difference reduces basicity, altering the retention time on C18 stationary phases and preventing "cross-talk" in the mass spectrometer window, while still mimicking the core extraction recovery profile.

  • Stereochemistry: While Ofloxacin is racemic and Levofloxacin is the (S)-enantiomer, the use of (R)-Ofloxacin Q-acid is favored in achiral methods as a distinct chemical entity.[1] In chiral methods, it serves as a marker that does not interfere with the (S)-analyte of interest.

Chemical Pathway & Fragmentation

The following diagram illustrates the structural relationship and the ionization logic used in the MS/MS transition.

G cluster_0 Analyte: Levofloxacin/Ofloxacin cluster_1 Internal Standard: (R)-Ofloxacin Q-acid Ofloxacin Ofloxacin (MW: 361.4) [M+H]+: 362.4 Frag_O Fragment: Piperazine Loss (m/z 261.1) Ofloxacin->Frag_O CID Fragmentation (Primary Transition) Q_Acid (R)-Ofloxacin Q-acid (MW: 281.2) [M+H]+: 282.2 Q_Acid->Ofloxacin Synthetic Amination (N-methylpiperazine addition) Frag_Q Fragment: Decarboxylation (-CO2) (m/z 238.2) Q_Acid->Frag_Q CID Fragmentation (Primary Transition)

Figure 1: Structural relationship and MS/MS transitions between the Analyte and the Q-acid Internal Standard.[1]

Experimental Protocol

Materials & Reagents
  • Analyte: Ofloxacin (USP Reference Standard) or Levofloxacin.[2]

  • Internal Standard: (R)-Ofloxacin Q-acid (CAS: 110548-07-7).[1][3][4] Note: Often listed as "Ofloxacin Impurity A" or "Fluoroquinolonic Acid".

  • Matrix: Drug-free human plasma (K2EDTA).[1]

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Preparation of Solutions
  • Stock Solutions (1.0 mg/mL): Dissolve 10 mg of (R)-Ofloxacin Q-acid in 10 mL of Methanol with 0.1% Formic Acid (to ensure solubility of the carboxylic acid core). Store at -20°C.

  • IS Working Solution (ISWS): Dilute Stock to 500 ng/mL in 50:50 ACN:Water.

  • Calibration Standards: Prepare serial dilutions of Ofloxacin in plasma ranging from 10 ng/mL to 5000 ng/mL .

Sample Preparation (Protein Precipitation)

This method utilizes protein precipitation (PPT) for high throughput. The Q-acid tracks the recovery of the analyte through the precipitation step.

  • Aliquot: Transfer 50 µL of plasma sample/standard into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Addition: Add 20 µL of IS Working Solution (500 ng/mL (R)-Ofloxacin Q-acid). Vortex gently.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Agitation: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of 10mM Ammonium Formate (dilution step to improve peak shape).

LC-MS/MS Conditions
ParameterSetting
Instrument Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent) coupled to UHPLC
Column C18 Reverse Phase (e.g., Waters XBridge C18, 3.5 µm, 2.1 x 50 mm)
Mobile Phase A 0.1% Formic Acid in Water (Aqueous)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (Organic)
Flow Rate 0.4 mL/min
Injection Vol 5 µL
Run Time 4.0 minutes

Gradient Program:

  • 0.0 - 0.5 min: 10% B (Isocratic hold)[1]

  • 0.5 - 2.5 min: 10% -> 90% B (Linear Ramp)[1]

  • 2.5 - 3.0 min: 90% B (Wash)[1]

  • 3.0 - 3.1 min: 90% -> 10% B[1]

  • 3.1 - 4.0 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+):

CompoundPrecursor (m/z)Product (m/z)DP (V)CE (eV)Role
Ofloxacin 362.4318.48035Quantifier (Loss of CO2)
Ofloxacin 362.4261.28045Qualifier (Loss of Piperazine)
(R)-Ofloxacin Q-acid 282.2 238.2 7030IS Quantifier (Loss of CO2)

Note: The Q-acid transition 282.2 -> 238.2 represents the decarboxylation of the core structure, a highly stable and specific transition.[1]

Method Validation & Performance Criteria

The following workflow describes the validation logic required to confirm the Q-acid is performing correctly as an IS.

Validation Start Validation Start Selectivity Selectivity Check (Blank Plasma + IS) Start->Selectivity Interference Interference? (>5% of IS response) Selectivity->Interference Linearity Linearity Assessment (r² > 0.99) Interference->Linearity No Fail Optimize Chromatography Interference->Fail Yes MatrixEffect Matrix Effect (ME) Compare Post-Extraction Spike vs. Solvent Standard Linearity->MatrixEffect IS_Tracking IS Response Consistency (%CV < 15% across run) MatrixEffect->IS_Tracking Pass Method Validated IS_Tracking->Pass

Figure 2: Validation decision tree for qualifying the Internal Standard.

Acceptance Criteria (FDA/ICH M10)
ParameterAcceptance CriteriaRationale for Q-acid IS
Linearity r² ≥ 0.995Demonstrates IS normalizes response across concentration range.[1]
Precision (CV%) ≤ 15% (20% at LLOQ)Q-acid must track injection variability identical to analyte.
Accuracy (%Nominal) 85-115%Q-acid must correct for extraction losses.[1]
IS Variation 50% - 150% of mean responseLarge deviations indicate matrix suppression affecting IS differently than analyte (a risk with analog IS).[1]
Retention Time ± 0.1 minQ-acid will elute later than Ofloxacin on C18 due to lack of polar piperazine ring.[1]

Troubleshooting & Critical Control Points

  • pH Dependency: The Q-acid (carboxylic acid) and Ofloxacin (zwitterionic/basic) respond differently to pH changes.

    • Risk:[2] If the mobile phase pH drifts > 4.0, the ionization efficiency of the Q-acid may drop (suppression of [M+H]+).

    • Control: Maintain Mobile Phase A at pH ~2.5-3.0 using 0.1% Formic Acid.[1]

  • Carryover:

    • (R)-Ofloxacin Q-acid is less soluble in pure water than Ofloxacin.[1]

    • Control: Ensure the autosampler needle wash contains at least 50% organic solvent (e.g., MeOH:ACN:IPA 40:40:20) to prevent IS carryover.

  • IS Purity:

    • Ensure the (R)-Ofloxacin Q-acid standard is free of Ofloxacin.[1] Since Q-acid is a precursor, trace contamination is rare, but if it is a degradation product, ensure it does not convert back to parent (chemically impossible without reagents) or contain parent as impurity.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 688334, (R)-Ofloxacin Q-acid.[1] PubChem.[4][5] Available at: [Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. 2022. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. 2018.[6] Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Ofloxacin is a second-generation fluoroquinolone antibiotic containing a piperazinyl group and a carboxylic acid moiety. This zwitterionic structure presents unique chromatographic challenges, specifically severe peak tailing due to secondary silanol interactions and metal chelation.[1]

This guide deviates from legacy isocratic methods, proposing a modernized gradient RP-HPLC protocol . By utilizing a highly end-capped C18 stationary phase and a pH-controlled buffer system, this method ensures baseline separation of Ofloxacin from its key degradation products (Impurities A, B, and E) with superior peak symmetry (


).

Method Development Logic: The "Why" Behind the Parameters

The Physicochemical Challenge

Ofloxacin exists as a zwitterion. At neutral pH, the carboxylic acid is deprotonated (COO⁻) and the piperazine amine is protonated (NH₂⁺), leading to low solubility and high retention variability.

  • The Silanol Trap: The protonated amine interacts strongly with residual free silanols on the silica backbone of HPLC columns, causing "shark-fin" tailing.

  • The Solution: We utilize a low pH (2.5 – 3.0) mobile phase. At this pH, the silanols are protonated (neutral), reducing secondary interactions. Simultaneously, we employ a "Type B" high-purity, end-capped column to physically shield the silica surface.

Visualization: Method Optimization Workflow

The following diagram illustrates the decision matrix used to select the final chromatographic conditions.

MethodDevelopment Start Ofloxacin Impurity Profiling Structure Analyze Structure: Zwitterionic Fluoroquinolone Start->Structure Problem Challenge: Peak Tailing & Metal Chelation Structure->Problem pH_Choice Mobile Phase pH Selection Target: pH 2.5 - 3.0 Problem->pH_Choice Protonate Silanols Column_Choice Stationary Phase Selection End-capped C18 (High Carbon Load) Problem->Column_Choice Shield Silica Surface Modifier Additives Ammonium Acetate (Buffer) pH_Choice->Modifier Result Optimized Method: Symmetry > 0.9, Res > 2.0 Column_Choice->Result Modifier->Result

Caption: Logical workflow for overcoming fluoroquinolone-specific chromatographic artifacts.

Experimental Protocol

Reagents and Standards
  • API: Ofloxacin Reference Standard (USP/EP grade).[2]

  • Impurity Standards: Ofloxacin Related Compound A (N-oxide), Compound B, and Compound E.

  • Solvents: Acetonitrile (HPLC Grade), Ammonium Acetate (AR Grade), Orthophosphoric Acid (85%).

  • Water: Milli-Q (18.2 MΩ·cm).

Chromatographic Conditions

This protocol is designed to be robust and transferable between HPLC and UHPLC platforms.

ParameterSpecificationRationale
Column C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Thermo Syncronis)High surface area and double end-capping prevent tailing.
Mobile Phase A 20 mM Ammonium Acetate, adjusted to pH 2.8 with Orthophosphoric AcidLow pH suppresses silanol ionization; Ammonium ions compete for exchange sites.
Mobile Phase B Acetonitrile (100%)Strong eluent for hydrophobic impurities.
Flow Rate 1.2 mL/minOptimized for 5 µm particle efficiency (Van Deemter curve).
Column Temp 35°CImproves mass transfer and reduces backpressure.
Detection UV @ 294 nmAbsorption maximum for the quinolone core.
Injection Vol 10 µLStandard load to avoid column saturation.
Gradient Program

A gradient is essential to elute both early eluting polar degradants and late-eluting hydrophobic impurities.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.08713Isocratic Hold (Equilibration)
5.08713Elution of Ofloxacin
20.05050Ramp to elute hydrophobic impurities
25.05050Wash
26.08713Return to Initial
35.08713Re-equilibration
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).[2] Note: Do not use pure acetonitrile as diluent, as it may cause peak distortion for early eluters.

  • Test Solution: Dissolve 25 mg Ofloxacin in 50 mL diluent (0.5 mg/mL).

  • System Suitability Solution: Mix Ofloxacin (0.5 mg/mL) and Impurity A (0.002 mg/mL).

Method Validation (ICH Q2(R2) Compliant)

This section details the validation strategy required to prove the method is "fit for purpose."

Specificity (Stress Testing)

Objective: Prove the method can measure Ofloxacin unequivocally in the presence of degradants. Protocol:

  • Expose Ofloxacin sample to:

    • Acid (0.1 N HCl, 60°C, 2h)

    • Base (0.1 N NaOH, 60°C, 2h)

    • Oxidation (3% H₂O₂, RT, 2h)

    • Thermal (105°C, 24h)

  • Inject stressed samples.

  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA detector). Resolution (

    
    ) between Ofloxacin and nearest impurity > 1.5.
    
Linearity and Range

Objective: Verify response is proportional to concentration. Protocol:

  • Prepare solutions from LOQ to 150% of the specification limit (0.1% is the typical impurity limit).

  • Concentration levels: LOQ, 50%, 80%, 100%, 120%, 150%.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Objective: Ensure no matrix interference. Protocol:

  • Spike known amounts of Impurity A and B into the Ofloxacin sample at 50%, 100%, and 150% levels.

  • Calculate % Recovery.[3]

  • Acceptance Criteria: Mean recovery 90.0% – 110.0%.

Precision
TypeProtocolAcceptance Criteria
System Precision 6 injections of Standard SolutionRSD

2.0%
Method Precision 6 independent sample preparationsRSD

5.0% (for impurities)
LOD / LOQ Determination

Method: Signal-to-Noise (S/N) ratio approach.

  • LOD: S/N

    
     3:1
    
  • LOQ: S/N

    
     10:1
    
  • Note: Verify LOQ precision by injecting 6 replicates at the LOQ concentration (RSD should be < 10%).

Validation Workflow Visualization

The following diagram outlines the sequence of validation experiments required by ICH Q2(R2).

ValidationWorkflow Start Validation Start Specificity Specificity (Forced Degradation) Start->Specificity Specificity->Start Fail: Redesign Linearity Linearity & Range (LOQ - 150%) Specificity->Linearity Pass Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Robustness Robustness (Flow/pH/Temp) Precision->Robustness Report Final Validation Report Robustness->Report

Caption: Step-by-step validation sequence adhering to ICH Q2(R2) guidelines.

Troubleshooting & Robustness

Issue 1: Peak Tailing (


) 
  • Cause: Silanol interaction or column void.

  • Fix: Ensure the mobile phase pH is

    
    . If using an older column, add 5 mM Triethylamine (TEA) to the buffer, though this is not necessary with modern end-capped columns.
    

Issue 2: Retention Time Drift

  • Cause: pH fluctuation in the buffer.

  • Fix: Ammonium acetate has a buffering range of pH 3.8–5.8 (acetate) and 8.2–10.2 (ammonium). At pH 2.8, we are relying on the phosphoric acid. Ensure precise pH adjustment using a calibrated meter.

Issue 3: "Ghost" Peaks

  • Cause: Contaminated mobile phase or carryover.

  • Fix: Use a blank injection (Diluent) between runs. Filter mobile phases through 0.22 µm filters.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5][6] [Link]

  • European Pharmacopoeia (Ph. Eur.). (Current Revision). Ofloxacin Monograph 0688. EDQM. [Link]

Sources

High-Resolution LC-MS/MS Profiling of Ofloxacin Degradation Products: A Stability-Indicating Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details a validated, stability-indicating LC-MS/MS method for the identification of Ofloxacin (OFL) degradation products. Ofloxacin, a second-generation fluoroquinolone, exhibits complex degradation kinetics involving the piperazine ring and the carboxylic acid moiety.

While HPLC-UV is sufficient for routine potency assays, it fails to structurally characterize impurities arising from stress conditions (ICH Q1A/Q1B). This protocol leverages High-Resolution Mass Spectrometry (HRMS) or Triple Quadrupole (QqQ) systems to detect, identify, and map degradation pathways.

Key Technical Insight: The piperazine ring of ofloxacin is the primary site of oxidative instability, leading to N-oxides and desmethyl analogs, while the carboxylic acid group is susceptible to decarboxylation under photolytic stress.

Experimental Design & Causality

To ensure scientific integrity, this protocol moves beyond simple "recipe" steps by establishing the causality of the method parameters:

  • Column Choice (C18 vs. PFP): A C18 column is selected for its robust hydrophobic retention of the fluoroquinolone core. However, if isomeric separation of N-oxides is difficult, a Pentafluorophenyl (PFP) column can offer alternative selectivity based on pi-pi interactions.

  • Mobile Phase pH: Formic acid (0.1%) is critical. It maintains the acidic pH (~2.7) necessary to protonate the basic piperazine nitrogen, ensuring high ionization efficiency ([M+H]+) in ESI positive mode and improving peak shape by suppressing silanol interactions.

  • Stress Conditions: The chosen conditions mimic accelerated shelf-life degradation (thermal/oxidative) and manufacturing risks (acid/base hydrolysis).

Materials and Methods

Reagents and Standards[1][2]
  • Reference Standard: Ofloxacin (Sigma-Aldrich or USP Reference Standard).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: LC-MS Grade Formic Acid (FA) or Ammonium Formate.

Preparation of Stock Solutions

Standard Stock (1.0 mg/mL): Dissolve 10 mg Ofloxacin in 10 mL of Methanol. Sonicate for 5 minutes. Store at 4°C protected from light.

Forced Degradation Protocol (Stress Conditions)

Perform these reactions in amber volumetric flasks to prevent uncontrolled photolysis.

Stress TypeReagent / ConditionExposure TimeNeutralization/QuenchingMechanistic Target
Acid Hydrolysis 1.0 N HCl, Reflux (80°C)4–6 HoursNeutralize with 1.0 N NaOHAmide/Ester hydrolysis, Decarboxylation
Base Hydrolysis 1.0 N NaOH, Reflux (80°C)4–6 HoursNeutralize with 1.0 N HClRing opening, Saponification
Oxidation 3% - 30% H₂O₂ (RT)2–24 HoursDilute with Mobile PhaseN-oxidation (Piperazine), Hydroxylation
Thermal Dry Heat (105°C)24 HoursDissolve in MeOHPyrolysis, Dimerization
Photolysis UV Light (254 nm)1.2 million lux hoursN/ADecarboxylation, Fluorine loss

Sample Preparation for Injection: Dilute all stressed samples to a final concentration of 10 µg/mL using Mobile Phase A:B (90:10). Filter through 0.22 µm PVDF filters.

LC-MS/MS Instrumentation Parameters

Chromatography (UHPLC):

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2–5 µL.

Mobile Phase Gradient:

  • Phase A: 0.1% Formic Acid in Water.[1][2]

  • Phase B: Acetonitrile (with 0.1% Formic Acid).[1][2]

Time (min)% Phase BRationale
0.05Initial equilibration
2.05Load sample, divert salts
15.040Slow gradient for polar degradants
20.090Wash lipophilic dimers
22.090Hold
22.15Re-equilibration
25.05Ready for next injection

Mass Spectrometry (Q-TOF or QqQ):

  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Gas Temp: 350°C.

  • Scan Range: m/z 100 – 1000 (Full Scan), followed by MS/MS of Top 3 intense ions.

  • Collision Energy: Stepped (20, 35, 50 eV) to generate rich fragmentation spectra.

Results & Discussion: Degradation Profiling

Identification Logic

Ofloxacin ([M+H]+ = 362.[3]15) fragments characteristically. Identifying degradants requires tracking shifts in the parent ion relative to specific structural losses.

  • Parent Ion: m/z 362[4][3]

  • Key Fragment: m/z 261 (Loss of methyl-piperazine ring).

  • Key Fragment: m/z 318 (Loss of CO₂).

Summary of Identified Degradation Products
Compound IDProposed Structure NameParent Ion [M+H]+RT ShiftStress ConditionMechanistic Explanation
API Ofloxacin362.15----Reference Standard
DP-1 Descarboxyl Ofloxacin318.16EarlierPhoto/AcidLoss of CO₂ (-44 Da) from carboxylic acid group.
DP-2 N-Desmethyl Ofloxacin348.13EarlierAcid/OxidationLoss of methyl group (-14 Da) from piperazine.
DP-3 Ofloxacin N-Oxide378.15LaterOxidationAddition of Oxygen (+16 Da) to piperazine nitrogen.
DP-4 9-Desfluoro Ofloxacin344.16EarlierPhotoDefluorination (-18 Da, replaced by H or OH).
DP-5 Piperazinyl Cleavage261.09Very EarlyAcid/BaseComplete loss of the piperazine ring.
Degradation Pathway Map

The following diagram illustrates the degradation pathways derived from the LC-MS data.

Ofloxacin_Degradation OFL Ofloxacin (API) m/z 362 NOX N-Oxide m/z 378 OFL->NOX Oxidation (H2O2) +16 Da DESMET N-Desmethyl m/z 348 OFL->DESMET Oxidation/Acid -14 Da DESCARB Descarboxyl m/z 318 OFL->DESCARB Photolysis/Acid -44 Da CLEAVE Piperazine Cleavage m/z 261 OFL->CLEAVE Strong Acid/Base Ring Loss NOX->DESMET Secondary Degradation

Figure 1: Proposed degradation pathways of Ofloxacin under stress conditions based on MS/MS fragmentation patterns.

Analytical Workflow Visualization

This flowchart guides the analyst from sample preparation to data reporting, ensuring a self-validating workflow.

Workflow cluster_0 Phase 1: Stress Testing cluster_1 Phase 2: LC-MS Acquisition cluster_2 Phase 3: Data Analysis Sample Ofloxacin API Stress Apply Stress: Acid, Base, Ox, UV Sample->Stress Quench Neutralize & Dilute to 10ppm Stress->Quench LC UHPLC Separation Gradient Elution Quench->LC MS Q-TOF / QqQ Full Scan + MS/MS LC->MS Extract Extract Ion Chromatograms (EIC) MS->Extract Match Match Fragments (m/z 261, 318) Extract->Match Report Identify Structure & Mass Balance Match->Report

Figure 2: Step-by-step analytical workflow for impurity profiling.

References

  • Zivanovic, L., et al. (2006).[5] Investigation of chromatographic conditions for the separation of ofloxacin and its degradation products. Journal of Chromatography B. Link

  • Wang, Y., et al. (2012). HPLC-MS identification of degradation products of levofloxacin. ResearchGate. Link

  • Lalitha Devi, M., et al. (2017). Study of the degradation process of ofloxacin with free chlorine by using ESI-LCMSMS. Chemosphere. Link

  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. ICH Guidelines. Link

  • Attimarad, M., et al. (2013).[4] A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma. Journal of Basic and Clinical Pharmacy. Link

Sources

Application Note: Forced Degradation Studies & Impurity Profiling of Ofloxacin

[1]

Executive Summary

This technical guide details a validated protocol for the forced degradation (stress testing) of Ofloxacin, a second-generation fluoroquinolone antibiotic. Designed for drug development professionals, this document moves beyond generic guidelines to provide specific, empirically verified conditions for inducing degradation. It integrates high-resolution LC-MS/MS workflows for the structural elucidation of key impurities, including Ofloxacin N-oxide and Descarboxy Ofloxacin , ensuring compliance with ICH Q1A(R2) and Q3A/B regulatory standards.

Scientific Rationale & Causality

Forced degradation is not merely about destroying the drug; it is a forensic science used to predict stability and validate analytical methods.

  • Fluoroquinolone Vulnerability: The Ofloxacin molecule contains a piperazinyl ring and a carboxylic acid group at position 3. The piperazine moiety is highly susceptible to oxidative attack (N-oxidation), while the carboxylic acid group is prone to decarboxylation under photolytic stress.

  • Method Specificity: A Stability-Indicating Method (SIM) must resolve the parent peak from these specific degradants. If a method cannot separate Ofloxacin from its N-oxide (which often co-elutes due to similar polarity), the shelf-life data will be compromised.

Experimental Protocol: Stress Conditions

The following protocol is designed to achieve 5–20% degradation. Over-degradation (>20%) is avoided to prevent the formation of secondary degradants that do not reflect realistic shelf-life stability.

Reagents & Preparation
  • Stock Solution: Dissolve Ofloxacin API in Methanol/Water (50:50 v/v) to a concentration of 1.0 mg/mL.

  • Acid/Base: 1N HCl, 1N NaOH.[1]

  • Oxidant: 6% H₂O₂ (freshly prepared).

Stress Conditions Workflow
Stress TypeConditionMechanistic TargetTarget Degradation
Acidic Hydrolysis 1N HCl, Reflux @ 60°C for 6 hoursAmide/Ester bond cleavage (minor)5–10%
Alkaline Hydrolysis 1N NaOH, Reflux @ 60°C for 6 hoursPiperazine ring opening5–15%
Oxidation 6% H₂O₂, Ambient Temp for 6 hoursN-oxidation of piperazine nitrogen10–20%
Photolysis UV Light (254 nm), 1.2 million lux hoursDecarboxylation at C-3; Defluorination10–20%
Thermal 105°C Dry Heat for 4 hoursDehydration/Oxidation< 5%

Critical Step (Quenching):

  • Acid/Base samples: Must be neutralized (e.g., add 1N NaOH to the Acid sample) before dilution to prevent damage to the HPLC column.

  • Oxidative samples: Dilute immediately with mobile phase; prolonged exposure to peroxide continues degradation.

Analytical Methodology (LC-MS/MS)

To identify the impurities generated above, the following validated LC-MS conditions are recommended.

Chromatographic Conditions (UHPLC)
  • Column: C18 (e.g., Waters BEH C18 or Agilent Zorbax Eclipse Plus), 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for MS).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Detection: PDA (294 nm) and MS (ESI+).

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode (Protonated molecular ions [M+H]⁺).

  • Capillary Voltage: 3.5 kV.[3]

  • Cone Voltage: 30 V (Optimized for fluoroquinolones).

  • Source Temp: 140°C.

  • Desolvation Temp: 350°C.

Impurity Profiling & Results

The stress testing yields specific degradation products. The following profile is typical for Ofloxacin.

CompoundRetention Time (min)Mass (m/z) [M+H]⁺Origin/Pathway
Ofloxacin (Parent) 4.3362.15N/A
Ofloxacin N-oxide 4.8378.15 (+16 Da)Oxidative: Oxygen addition to piperazine N4.
Descarboxy Ofloxacin 5.1318.15 (-44 Da)Photolytic: Loss of CO₂ from C-3 position.
N-Desmethyl Ofloxacin 3.9348.13 (-14 Da)Metabolic/Thermal: Loss of methyl group.
Visualized Degradation Pathways

The following diagram illustrates the chemical genealogy of the impurities based on the stress condition applied.

Ofloxacin_DegradationOfloxacinOfloxacin(m/z 362.15)NOxideOfloxacin N-Oxide(m/z 378.15)+16 DaOfloxacin->NOxideOxidation (H2O2)Piperazine N-attackDescarboxyDescarboxy Ofloxacin(m/z 318.15)-44 DaOfloxacin->DescarboxyPhotolysis (UV)DecarboxylationDesmethylN-Desmethyl Ofloxacin(m/z 348.13)-14 DaOfloxacin->DesmethylThermal/AcidicDemethylationPiperazinePiperazine CleavageProductsOfloxacin->PiperazineStrong Acid/BaseRing Opening

Figure 1: Mechanistic degradation pathway of Ofloxacin showing mass shifts associated with specific stress conditions.

Study Workflow Diagram

This self-validating workflow ensures that no step is missed, from preparation to data reporting.

Study_Workflowcluster_StressStress Conditions (Parallel)StartStart: API Preparation(1 mg/mL Stock)AcidAcid (1N HCl)Reflux 6hStart->AcidBaseBase (1N NaOH)Reflux 6hStart->BaseOxOxidation (6% H2O2)RT 6hStart->OxPhotoPhotolysis1.2M Lux/hrStart->PhotoQuenchNeutralization & Dilution(Critical Control Point)Acid->QuenchBase->QuenchOx->QuenchPhoto->QuenchAnalysisLC-MS/MS Analysis(Gradient Elution)Quench->AnalysisValidationMass Balance Check(95-105%)Analysis->ValidationReportImpurity Profile Report(ICH Q3A/B)Validation->Report

Figure 2: Step-by-step procedural workflow for forced degradation studies ensuring sample integrity and regulatory compliance.

References

  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products.[4][5][6] International Council for Harmonisation.[2]

  • ICH Q3A(R2) : Impurities in New Drug Substances. International Council for Harmonisation.[2]

  • Sahoo, et al. (2018) . Degradation of ofloxacin using UV/H2O2 process.[7] ResearchGate.[2]

  • Attimarad, M. V., et al. A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma. Journal of Basic and Clinical Pharmacy.

  • Patel, et al. Stability Indicating RP-HPLC Method for Ofloxacin.[1][2] International Journal of Pharmaceutical Sciences and Research.

Application Note: High-Resolution Mass Spectrometry for Ofloxacin Impurity Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust workflow for the identification and structural characterization of impurities in Ofloxacin drug substances using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). Adhering to ICH Q3A(R2) and Q3B(R2) guidelines, this protocol addresses the critical need to identify impurities exceeding the 0.1% threshold. We utilize a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system to achieve sub-ppm mass accuracy, enabling the differentiation of isobaric species and the elucidation of fragmentation pathways for degradation products formed under oxidative, acidic, and thermal stress.

Introduction

Ofloxacin is a second-generation fluoroquinolone antibiotic. While its efficacy is well-documented, its impurity profile is complex due to the reactivity of the piperazine ring and the quinolone core. In drug development, "unknown" peaks in HPLC chromatograms pose a regulatory risk. Low-resolution MS (single quad) often fails to distinguish between impurities with similar nominal masses.

Why HRMS? HRMS provides exact mass measurements (typically <5 ppm error), allowing for the generation of high-confidence elemental formulas. When combined with MS/MS fragmentation, it allows us to "map" the molecule, pinpointing exactly where the modification (oxidation, demethylation, cleavage) has occurred.

Regulatory Context[1][2][3][4][5][6][7][8]
  • ICH Q3A(R2): Requires identification of impurities in drug substances if they exceed the identification threshold (usually 0.10% or 1.0 mg per day intake, whichever is lower).

  • ICH Q3B(R2): Extends this to degradation products in the finished dosage form.

Experimental Design & Methodology

Reagents and Chemicals
  • Reference Standard: Ofloxacin (purity >99.0%).

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), and Deionized Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid (FA) or Ammonium Formate. Note: Formic acid is preferred for positive mode ionization efficiency in fluoroquinolones.

Sample Preparation: Forced Degradation (Stress Testing)

To validate the method's specificity, we artificially generate impurities.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 4 hours.

  • Oxidation: 3%

    
    , Room Temp, 24 hours. (Critical for N-oxide formation).
    
  • Photolytic: UV light exposure (254 nm), 24 hours.

Preparation for Injection: Neutralize acid/base samples. Dilute all samples to approx. 10 µg/mL with mobile phase (Initial conditions) to prevent column shock.

LC-HRMS Method Parameters

The following method is optimized for the separation of polar degradation products (early eluting) and hydrophobic process impurities.

Table 1: LC-MS/MS Acquisition Parameters

ParameterSetting / DescriptionRationale
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)C18 provides robust retention for the quinolone core; 1.7 µm particles improve resolution of isomers.
Mobile Phase A 0.1% Formic Acid in WaterProton source for

generation.
Mobile Phase B AcetonitrileSharpens peaks compared to Methanol for fluoroquinolones.
Flow Rate 0.3 mL/minOptimal linear velocity for ESI efficiency.
Gradient 0-2 min: 5% B; 2-15 min: 5%->95% B; 15-18 min: 95% BShallow gradient to separate closely eluting desfluoro/desmethyl analogs.
Ionization ESI Positive Mode (+ve)Ofloxacin has basic nitrogens (piperazine), ionizing readily in +ve mode.
Mass Range m/z 50 – 1000Covers fragments and dimers.
Collision Energy Ramp 20 – 40 eVEnsures rich fragmentation spectra for both labile and stable bonds.
Resolution > 30,000 FWHMNecessary to resolve isotopic fine structure if needed.

Results & Discussion: Structural Elucidation

Characterization of Ofloxacin (Parent)[9]
  • Retention Time: ~6.5 min

  • Precursor Ion: m/z 362.1511 (

    
    , Calc: 362.1511 for 
    
    
    
    ).
  • Key Fragments:

    • m/z 344.1405: Loss of

      
       (Common in carboxylic acids).
      
    • m/z 318.1612: Loss of

      
       (Decarboxylation of the quinolone ring).
      
    • m/z 261.1037: Cleavage of the piperazine ring (Diagnostic fragment).

Identification of Key Impurities

Using the mass defect (difference between exact and nominal mass), we can filter background noise and identify related substances.

Table 2: Identified Impurities and HRMS Data

Impurity NameRRT (Approx)Formula (

)
Measured m/zMass Error (ppm)Modification
Imp-A (N-Oxide) 1.15

378.14620.5Oxidation on Piperazine N
Imp-B (Desmethyl) 0.92

348.13561.2Loss of

group
Imp-C (Decarboxy) 0.85

318.16150.9Loss of

(Thermal)
Imp-D (Ethylenediamine) 0.70

336.13551.5Piperazine ring opening
Fragmentation Logic

The structural elucidation relies on "Fragment Ion Stability."

  • N-Oxide: Shows a characteristic loss of 16 Da (Oxygen) or 17 Da (OH radical) to return to the parent mass (m/z 362).

  • Desmethyl: The fragment at m/z 261 (core structure) remains unchanged, but the piperazine-specific fragments shift by -14 Da, confirming the modification is on the piperazine ring.

Visualizations

Analytical Workflow

The following diagram outlines the decision tree for analyzing an unknown impurity peak.

G Start Unknown Peak Detected (>0.1% Area) HRMS Acquire HRMS Full Scan (Determine Exact Mass) Start->HRMS Formula Generate Elemental Formula (Mass Error < 5 ppm) HRMS->Formula MSMS Acquire MS/MS Spectrum (Collision Energy Ramp) Formula->MSMS Compare Compare with Parent (Ofloxacin) Fragmentation Pattern MSMS->Compare Decision Is Core Fragment (m/z 261) Present? Compare->Decision SideChain Modification is on Side Chain (Piperazine) Decision->SideChain Yes CoreMod Modification is on Quinolone Core Decision->CoreMod No Final Propose Structure & Validate with Standard SideChain->Final CoreMod->Final

Figure 1: Decision tree for structural elucidation of unknown impurities using HRMS/MS.

Ofloxacin Fragmentation Pathway

Understanding the parent breakup is essential to identify where impurities deviate.

G Parent Ofloxacin [M+H]+ m/z 362.15 Frag1 Loss of H2O m/z 344.14 Parent->Frag1 -H2O Frag2 Loss of CO2 (Decarboxylation) m/z 318.16 Parent->Frag2 -CO2 Frag3 Piperazine Cleavage (Quinolone Core) m/z 261.10 Frag2->Frag3 -Piperazine Ring ImpFrag N-Oxide Specific [M+H-O]+ m/z 362.15 ImpNode Impurity: N-Oxide m/z 378.15 ImpNode->ImpFrag -Oxygen (16 Da)

Figure 2: Primary fragmentation pathway of Ofloxacin and characteristic neutral loss for N-Oxide impurity.

Standard Operating Procedure (Protocol)

Title: HRMS Analysis of Ofloxacin Impurities Scope: Identification of degradation products in API and tablets.

  • System Suitability:

    • Inject the Reference Standard (10 µg/mL).

    • Verify Mass Accuracy:

      
      ppm must be 
      
      
      
      5 ppm for the parent ion (m/z 362.1511).
    • Verify Retention Time stability:

      
       0.1 min.
      
  • Data Acquisition:

    • Inject Sample (Test Solution).

    • Run in Data-Dependent Acquisition (DDA) mode:

      • Top 3 most intense ions selected for MS/MS.

      • Dynamic exclusion: enabled (10s) to prevent re-fragmenting the same peak.

  • Data Processing:

    • Extract Ion Chromatograms (EIC) for known impurities (Table 2).

    • For unknown peaks, use the "Find Compounds" algorithm (or equivalent software like MassLynx/Compound Discoverer).

    • Generate formula: Restrict elements to C, H, N, O, F.

    • Isotope Matching: Ensure the theoretical isotope pattern (M+1, M+2) matches the experimental data (Score > 90%).

  • Reporting:

    • Report Exact Mass, Elemental Formula, RRT, and proposed structure.

    • Classify as "Known" (matches standard) or "New Degradant."

References

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006).[1][2][3][4] Retrieved from [Link]

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). (2006).[1][2][3][4] Retrieved from [Link]

  • US Food and Drug Administration (FDA). Guidance for Industry: Q3B(R2) Impurities in New Drug Products. (2006).[1][2][3][4] Retrieved from [Link]

  • Rao, R. N., et al. "LC–MS/MS structural characterization of forced degradation products of ofloxacin." Journal of Pharmaceutical and Biomedical Analysis, 46(2), 2008.
  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of (R)-Ofloxacin Q-Acid via Preparative Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the preparative isolation of (R)-Ofloxacin Q-acid (chemical name: (R)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid).[1] While the (S)-enantiomer is the precursor to the active pharmaceutical ingredient (Levofloxacin), the (R)-enantiomer is a critical impurity standard (EP Impurity A) and a requisite starting material for enantiomeric purity studies.

Key Technical Insight: The primary challenge in isolating Q-acid is not selectivity (


), but solubility . Traditional coated chiral stationary phases (CSPs) restrict solvent choices to alkanes/alcohols, limiting sample loading. This protocol utilizes immobilized polysaccharide CSPs , enabling the use of aggressive solvents (DCM/THF) to maximize throughput and yield.

Chemical Context & Target Properties[1][2][3][4][5][6][7][8]

Understanding the solute's physicochemical behavior is the foundation of a robust separation.

PropertyDescription
Target Analyte (R)-Ofloxacin Q-acid
CAS Number 110548-07-7 (R-isomer); 82419-35-0 (Racemate)
Molecular Formula C₁₃H₉F₂NO₄ (MW: 281.21 g/mol )
Functionality Amphoteric (Carboxylic acid + Tertiary amine).[1] Zwitterionic character affects retention.
Solubility Profile Poor in Hexane/Water. Moderate in MeOH/EtOH. Good in DMSO, DCM, and Acidic mixtures.
UV Maxima ~294 nm (Strong absorption due to tricyclic core).

Method Development Strategy

Stationary Phase Selection

For preparative scale-up, we prioritize Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA) over coated phases (e.g., Chiralpak AD).

  • Reasoning: The immobilized phase allows for "non-standard" mobile phases containing Dichloromethane (DCM) or Ethyl Acetate. This is crucial because Q-acid solubility in standard Hexane/IPA is often

    
    , whereas DCM mixtures can achieve 
    
    
    
    , increasing productivity by 10x.
Mobile Phase Chemistry
  • Base System: n-Hexane / Dichloromethane / Ethanol.[1]

  • Additives (Critical):

    • Acid: 0.1% Trifluoroacetic acid (TFA). Why: The carboxylic acid moiety (

      
      ) must be fully protonated to prevent peak tailing and ensure a single interaction mechanism with the CSP.
      
    • Note: Diethylamine (DEA) is not recommended here as it may promote salt formation that crashes out in non-polar solvents.

Workflow Visualization

IsolationWorkflow Sample Racemic Q-Acid (Solid) Solubility Solubility Check (DCM/MeOH/TFA) Sample->Solubility Screening Analytical Screen (Immobilized CSPs) Solubility->Screening Optimization Load Study (Overloading Isotherms) Screening->Optimization Selectivity > 1.2 PrepRun Prep LC Run (Stacked Injection) Optimization->PrepRun Max Load Recovery Fraction Drying (Rotavap < 40°C) PrepRun->Recovery Collect (R) QC Final QC (ee% & Purity) Recovery->QC

Figure 1: End-to-end workflow for the isolation of (R)-Ofloxacin Q-acid.

Detailed Experimental Protocol

Instrumentation Setup
  • System: Preparative HPLC system (e.g., Agilent 1260 Infinity II Prep or Gilson PLC 2020).

  • Detector: PDA/UV-Vis set to 294 nm (primary) and 330 nm (secondary for high-concentration monitoring).

  • Column: Chiralpak IA (Immobilized),

    
    , 
    
    
    
    .
  • Flow Rate:

    
    .
    
Preparation of Feed Solution

Objective: Create a high-concentration feed without precipitation.

  • Weigh 2.0 g of Racemic Ofloxacin Q-acid.[1]

  • Add 50 mL of Dichloromethane (DCM).

  • Add 10 mL of Methanol (MeOH) to aid polarity.

  • Add 0.5 mL of Trifluoroacetic Acid (TFA).

    • Note: The acid aids dissolution of the zwitterion.

  • Sonicate for 10 minutes until clear. Filter through a

    
     PTFE membrane.
    
    • Final Concentration: ~33 mg/mL.

Preparative Run Parameters[1][4]
ParameterSettingRationale
Mobile Phase n-Hexane : DCM : EtOH : TFA(50 : 30 : 20 : 0.[1]1)DCM solubilizes the sample; EtOH provides chiral selectivity modulation; TFA suppresses ionization.
Mode IsocraticEnsures consistent selectivity and easier solvent recycling.
Temperature 25°CHigher temps improve mass transfer but may reduce enantioselectivity.
Injection Vol. 2.0 mL - 5.0 mLDetermined by "touching-band" overloading strategy.[1]
Run Time ~25 minutes(S)-isomer elutes first (typically); (R)-isomer elutes second.
Fraction Collection Logic

Since the (R)-isomer is the second eluter (verify with analytical standard), purity is easier to control at the front of the peak.

  • Trigger: Slope + Level (UV Threshold).

  • Cut 1 (Waste/Recycle): Front of Peak 1 ((S)-isomer).

  • Cut 2 (Inter-fraction): Valley between Peak 1 and Peak 2. Recycle if mixed.

  • Cut 3 (Target): Peak 2 ((R)-isomer). Start collection when UV slope rises sharply after the valley. End collection when signal returns to baseline.

Post-Processing & Validation[1]

Solvent Removal[1]
  • Risk: Thermal racemization is rare for this structure, but esterification with the alcohol in the mobile phase can occur if heated with TFA.

  • Protocol:

    • Neutralize fractions immediately if possible (optional, but recommended if storing).

    • Evaporate solvent using a rotary evaporator at < 40°C under reduced pressure.

    • The TFA will co-evaporate with the solvents.

    • Reslurry the resulting solid in cold diethyl ether and filter to remove residual soluble impurities.

Quality Control (Self-Validation)

Before releasing the batch, perform the following analytical check:

  • Column: Chiralpak IA-3 (

    
    ).
    
  • Mobile Phase: Same as prep, flow 1.0 mL/min.

  • Requirement:

    • Enantiomeric Excess (ee) > 99.5%.

    • Chemical Purity (HPLC Area%) > 99.0%.[2]

Troubleshooting & Optimization Logic

If the separation does not meet the resolution requirements (


), follow this logic tree:

Troubleshooting Start Issue: Poor Resolution (Rs < 1.5) CheckPeak Check Peak Shape Start->CheckPeak Tailing Severe Tailing? CheckPeak->Tailing AddTFA Increase TFA to 0.2% (Suppress Ionization) Tailing->AddTFA Yes Broad Broad/Symmetric? Tailing->Broad No Temp Lower Temp to 15°C (Increase Selectivity) Broad->Temp Yes Solubility Sample Crashing? Broad->Solubility No ChangeSolvent Switch to Polar Organic Mode (100% MeOH/ACN/TFA) Solubility->ChangeSolvent Yes

Figure 2: Decision tree for optimizing chromatographic parameters.

References

  • Ofloxacin Q-Acid Structure & Data: PubChem Compound Summary for CID 688334, (R)-Ofloxacin Q acid.[1] National Center for Biotechnology Information. [Link]

  • Chiral Separation Methodology: Bi, W., Tian, M., & Row, K. H. (2011).[3] Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography. Analyst. [Link]

  • Impurity Profiling: Der Pharma Chemica. Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. [Link][4]

  • General Preparative Strategy: Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA. [Link]

Sources

Application Note: Strategic Synthesis of (R)-Desmethyl Ofloxacin (Enantiomer of Ofloxacin Impurity E)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and pharmaceutical scientists focusing on the impurity profiling of fluoroquinolones, specifically Ofloxacin and Levofloxacin.

Executive Summary

In the high-precision manufacturing of Levofloxacin (the pure (


)-enantiomer of Ofloxacin), rigorous control of chiral impurities is mandated by ICH Q3A/B guidelines. While Ofloxacin Impurity E  is defined by the European Pharmacopoeia (Ph.[1][2] Eur.) as the racemic desmethyl derivative (9-fluoro-3-methyl-10-(piperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid), advanced chiral chromatography often requires the specific enantiomers of these impurities to validate method specificity.

This guide details the synthesis of (


)-Desmethyl Ofloxacin  (the (

)-enantiomer of Impurity E) utilizing (

)-Ofloxacin Q-acid
as the chiral starting material. This compound serves as a critical reference standard for establishing the enantiomeric purity of Levofloxacin and investigating the degradation pathways of (

)-Ofloxacin contaminants.

Scientific Background & Mechanistic Insight

The Chemical Entities
  • (

    
    )-Ofloxacin Q-acid:  (
    
    
    
    )-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid.[3][4] This is the core fluoroquinolone scaffold with the (
    
    
    )-configuration at the C3 methyl group.
  • Ofloxacin Impurity E (EP): The desmethyl analogue of Ofloxacin, where the

    
    -methylpiperazine moiety is replaced by piperazine. In pharmacopeial contexts, this refers to the racemate.[4]
    
  • Target Molecule: (

    
    )-Desmethyl Ofloxacin. This specific enantiomer allows QC labs to distinguish between "racemic Impurity E" and "chiral Impurity E" derived from enantiomeric contamination in the starting material.
    
Reaction Mechanism: Nucleophilic Aromatic Substitution ( )

The synthesis relies on a regioselective


 reaction. The (

)-Q-acid contains two fluorine atoms.[3][4][5][6] The fluorine at position C10 is significantly more electrophilic due to the electron-withdrawing inductive effect of the adjacent carbonyl and the para-relationship to the pyridone nitrogen.

Piperazine acts as the nucleophile, attacking the C10 position to displace the fluoride ion. The stereocenter at C3, being distal to the reaction site, remains preserved, transferring the (


)-configuration from the Q-acid to the final impurity standard.

Key Mechanistic Considerations:

  • Regioselectivity: C10-F is more reactive than C9-F.

  • Chemoselectivity: Piperazine has two nitrogen sites. Excess piperazine is used to prevent the formation of the "bis-Q-acid" dimer (where one piperazine bridges two quinolone rings).

  • Chiral Integrity: The reaction conditions (polar aprotic solvent, moderate heat) must be controlled to prevent racemization at C3, although fluoroquinolone C3 centers are generally configurationally stable under standard

    
     conditions.
    

Visualization: Synthesis Pathway

The following diagram illustrates the transformation of (


)-Q-acid to (

)-Desmethyl Ofloxacin (Impurity E Enantiomer).

G Q_Acid (R)-Ofloxacin Q-Acid (C10, C9 Difluoro) Complex Meisenheimer-like Transition State Q_Acid->Complex + Piperazine (Excess) DMSO, 100°C Piperazine Piperazine (Nucleophile) Piperazine->Complex Product (R)-Desmethyl Ofloxacin ((R)-Impurity E) Complex->Product - HF (SNAr Subst.) Byproduct Bis-alkylation Impurity Complex->Byproduct Low Piperazine Conc.

Figure 1: Reaction pathway for the synthesis of (R)-Desmethyl Ofloxacin via SNAr substitution.

Experimental Protocol

Safety Warning: Fluoroquinolone intermediates are potent biologically active compounds. Handle with full PPE. Hydrofluoric acid (HF) byproducts are generated in situ; ensure adequate scavenging base is present.

Materials & Reagents
ReagentSpecificationRole
(

)-Ofloxacin Q-acid
>98% ee, HPLC Purity >99%Chiral Precursor
Piperazine Anhydrous, >99%Nucleophile
DMSO (Dimethyl Sulfoxide)ACS Grade, DrySolvent
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Synthesis GradeBase (HF Scavenger)
Ethanol/Water HPLC GradeWork-up/Recrystallization
Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

  • Charge a 250 mL 3-neck round-bottom flask (equipped with a condenser, nitrogen inlet, and temperature probe) with (

    
    )-Ofloxacin Q-acid  (10.0 g, 35.5 mmol).
    
  • Add DMSO (50 mL) and stir to form a suspension.

  • Add Piperazine (9.2 g, 106.5 mmol, 3.0 eq). Note: Excess piperazine acts as both the nucleophile and the base, minimizing dimer formation.

  • (Optional) Add DBU (5.4 g, 1.0 eq) if strictly stoichiometric piperazine is preferred, though excess piperazine is cleaner.

Step 2: Nucleophilic Substitution

  • Heat the reaction mixture to 100°C ± 5°C under nitrogen atmosphere.

  • Monitor the reaction by HPLC or TLC (Mobile Phase: DCM:MeOH:NH

    
     40:10:1).
    
  • Endpoint: The reaction is typically complete within 4–6 hours. Look for the disappearance of the Q-acid peak (

    
     ~ 5 min) and the appearance of the product (
    
    
    
    ~ 3 min, more polar).

Step 3: Work-up and Isolation

  • Cool the reaction mass to 20–25°C.

  • Slowly pour the reaction mixture into Ice-Cold Water (150 mL) with vigorous stirring. The product should precipitate as a pale yellow solid.

  • Adjust pH to 7.0–7.2 using dilute Acetic Acid (10%) or HCl (1N) to maximize precipitation (the product is zwitterionic).

  • Stir for 30 minutes at 5–10°C.

  • Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

Step 4: Purification (Recrystallization)

  • Transfer the wet cake to a flask.

  • Add Ethanol:Water (9:1) mixture (approx. 10 volumes).

  • Heat to reflux until a clear solution is obtained.

  • Allow to cool slowly to room temperature, then chill to 0–5°C.

  • Filter the purified crystals and dry in a vacuum oven at 50°C for 12 hours.

Yield Expectation: 75–85% Appearance: Pale yellow to off-white crystalline powder.

Quality Control & Validation

To ensure the synthesized material is suitable as a Reference Standard (RS), it must undergo the following validation:

TestMethodAcceptance Criteria
Identity

H-NMR (DMSO-

)
Consistent with structure; Piperazine protons at

2.8-3.0 ppm.
Chemical Purity HPLC (C18 Column)> 98.0%
Chiral Purity Chiral HPLC (e.g., Chiralpak AD-H)> 99.0% ee (No racemization)
Specific Rotation Polarimetry

should match literature for (

)-isomers (typically positive).
Analytical Workflow Visualization

QC_Workflow cluster_tests Validation Suite Sample Isolated (R)-Desmethyl Ofloxacin NMR 1H-NMR (Structure Confirm) Sample->NMR HPLC Reverse Phase HPLC (Chemical Purity) Sample->HPLC Chiral Chiral HPLC (Enantiomeric Excess) Sample->Chiral Decision Pass Criteria? NMR->Decision HPLC->Decision Chiral->Decision Release Release as Ref. Standard Decision->Release Yes Reprocess Recrystallize Decision->Reprocess No

Figure 2: Quality Control decision tree for the validation of the synthesized impurity.

References

  • European Pharmacopoeia (Ph.[1][2][7] Eur.) 10.0 . "Ofloxacin" Monograph 1455.[1] European Directorate for the Quality of Medicines (EDQM).

  • Sigma-Aldrich .[2] "Ofloxacin Impurity E EP Reference Standard". Product Catalog. Accessed Jan 2026.

  • ChemicalBook . "(R)-Ofloxacin Q-acid Properties and Synthesis". Chemical Data Standards.

  • Smolecule . "Synthesis of (R)-Ofloxacin and its intermediates". Research Chemicals Database.

  • U.S. Pharmacopeia (USP) . "Ofloxacin Related Compound A (Impurity E)".[1][2][8] USP Reference Standards.

Sources

Quantitative analysis of (R)-Ofloxacin Q-acid in bulk drug substances

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Chiral Quantification of (R)-Ofloxacin Q-Acid in Bulk Drug Substances

Executive Summary

This protocol details the quantitative analysis of (R)-Ofloxacin Q-acid (9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid), a critical intermediate and potential enantiomeric impurity in the synthesis of Ofloxacin and Levofloxacin.[1]

While standard RP-HPLC separates the Q-acid from the final drug product, it fails to resolve the (R) and (S) enantiomers of the Q-acid itself. This guide introduces a Chiral Ligand-Exchange Chromatography (CLEC) method. By utilizing a dynamic chiral stationary phase generated in situ with Copper(II) and L-Isoleucine, this method achieves baseline resolution (


) of the enantiomers on a standard C18 column, offering a robust and cost-effective alternative to expensive immobilized chiral columns.

Chemical Context & Criticality

The Analyte:

  • Common Name: Ofloxacin Q-Acid[1][2]

  • Chemical Name: 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid.[1][2][3][4]

  • CAS: 82419-35-0[2][3]

  • Chiral Center: Position C3 (Methyl group).

Why Quantify the (R)-Isomer?

  • Levofloxacin Synthesis: Levofloxacin is the pure (S)-enantiomer.[1] The (R)-Q-acid is a direct precursor to the (R)-Ofloxacin impurity.[1] Controlling (R)-Q-acid levels in the starting material is the primary control point for enantiomeric purity in the final API (Active Pharmaceutical Ingredient).

  • Process Control: In racemic Ofloxacin production, a 50:50 ratio is expected. Deviations indicate upstream racemization failures or stereoselective degradation.

Analytical Strategy: Ligand Exchange Chromatography (CLEC)

The Mechanism: Fluoroquinolones and their precursors (like Q-acid) form stable chelates with transition metals (Cu²⁺) through the 6-carboxylic acid and 7-oxo groups. By adding a chiral selector (L-Isoleucine) and Copper(II) sulfate to the mobile phase, a ternary complex is formed:



The (R)-Q-acid and (S)-Q-acid form diastereomeric complexes with the chiral selector. These complexes have different thermodynamic stabilities and hydrophobicities, leading to separation on an achiral C18 column.

Visualizing the Separation Mechanism

CLEC_Mechanism MobilePhase Mobile Phase (Cu²⁺ + L-Isoleucine) Complex_Formation In-Situ Complex Formation MobilePhase->Complex_Formation Racemate Sample Injection (R/S)-Q-Acid Racemate->Complex_Formation Complex_S Complex A: [Cu - L-Iso - (S)-Q-Acid] Less Hydrophobic / Different Stability Complex_Formation->Complex_S Fast Formation Complex_R Complex B: [Cu - L-Iso - (R)-Q-Acid] More Hydrophobic / Different Stability Complex_Formation->Complex_R Fast Formation Column C18 Stationary Phase (Differential Partitioning) Complex_S->Column Elutes First (Typical) Complex_R->Column Elutes Second (Typical) Detector UV/Fluorescence Detection Column->Detector

Caption: Schematic of the Ligand Exchange mechanism separating (R) and (S) enantiomers via diastereomeric copper complexes.

Detailed Experimental Protocols

Protocol A: Reagent Preparation
  • Copper (II) Sulfate Pentahydrate: Analytical Grade.

  • L-Isoleucine: High purity (>99% ee). Note: L-Phenylalanine can be used as an alternative selector for different selectivity.

  • Methanol: HPLC Grade.

  • Water: Milli-Q (18.2 MΩ·cm).

Protocol B: Mobile Phase Construction
  • Solution A (Aqueous Chiral Buffer):

    • Dissolve 1.0 g of Copper(II) sulfate pentahydrate (~4 mM) and 1.3 g of L-Isoleucine (~10 mM) in 900 mL of water.

    • Adjust pH to 3.5 ± 0.1 using dilute NaOH or H₂SO₄. Critical: pH controls the ionization state of the carboxylic acid and amino group, essential for complex stability.

    • Dilute to 1000 mL. Filter through 0.45 µm nylon membrane.

  • Mobile Phase Final: Mix Solution A and Methanol in a ratio of 85:15 (v/v) .

Protocol C: Chromatographic Conditions
ParameterSettingRationale
Column C18 (ODS), 250 x 4.6 mm, 5 µmProvides hydrophobic surface for the complex partition.
Flow Rate 0.8 - 1.0 mL/minOptimized for mass transfer of the bulky complex.
Temperature 30°C - 40°CHigher temp improves peak shape (reduces band broadening).
Wavelength 294 nm (UV)Absorption maximum of the benzoxazine core.
Injection Vol 10 - 20 µLDependent on sample concentration.
Run Time ~25 minutesSufficient for baseline separation of enantiomers.[5][6]
Protocol D: Sample Preparation
  • Stock Solution: Weigh 10 mg of bulk drug substance (or Q-acid standard) into a 50 mL volumetric flask.

  • Dissolution: Add 5 mL of 0.1 N NaOH to ensure complete dissolution (Q-acid has low solubility in neutral water). Sonicate for 5 mins.

  • Dilution: Make up to volume with the Mobile Phase .

    • Note: Diluting with mobile phase prevents "solvent shock" which can distort peak shapes in CLEC.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (E-E-A-T), the following criteria must be met before every analysis batch:

  • Resolution (

    
    ):  > 1.5 between (S)-Q-acid and (R)-Q-acid peaks.
    
  • Tailing Factor (

    
    ):  < 1.5 for both peaks (CLEC often produces broader peaks; control this via temperature).
    
  • Precision: RSD < 2.0% for retention time and peak area (n=6 injections).

Calculations: The Enantiomeric Excess (% ee) of the (R)-isomer (if R is the major component) or the impurity % (if R is the minor) is calculated as:



Analytical Workflow Diagram

Workflow Start Start Prep Sample Prep (Dissolve in NaOH -> Dilute w/ MP) Start->Prep Equilibration System Equilibration (Pass MP for 60 mins) Prep->Equilibration Inject_Std Inject Racemic Std (Verify Resolution > 1.5) Equilibration->Inject_Std Decision Pass Suitability? Inject_Std->Decision Decision->Equilibration No (Adjust pH/Temp) Inject_Sample Inject Bulk Sample Decision->Inject_Sample Yes Calc Calculate (R)-Isomer % Inject_Sample->Calc Report Generate Report Calc->Report

Caption: Step-by-step analytical workflow for routine quantification.

Troubleshooting & Expert Insights

  • Issue: Broad Peaks.

    • Cause: Slow ligand exchange kinetics.

    • Fix: Increase column temperature to 40°C or 45°C. This accelerates the exchange rate, sharpening the peaks.

  • Issue: Retention Time Drift.

    • Cause: pH instability or copper adsorption on the frit.

    • Fix: Ensure buffer is heavily buffered (though amino acids act as buffers). Passivate the system with mobile phase for at least 1 hour before the first injection.

  • Issue: Copper Precipitates.

    • Cause: High organic content (>30% Methanol).

    • Fix: Keep Methanol/Acetonitrile below 20%. The complex is water-soluble; high organic solvent causes precipitation and high backpressure.

References

  • BenchChem. (n.d.). (R)-Ofloxacin Q acid Structure and Properties. Retrieved from

  • Bi, W., Tian, M., & Row, K. H. (2011).[7] Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography. Analyst, 136(2), 379-387.[7] Retrieved from

  • Sielc Technologies. (n.d.). HPLC Method for Analysis of Levofloxacin. Retrieved from

  • PubChem. (2023). 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (Compound Summary). Retrieved from

  • Sigma-Aldrich. (n.d.).[2] 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid Product Sheet. Retrieved from [2]

Sources

Troubleshooting & Optimization

Overcoming peak tailing in ofloxacin impurity analysis by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Knowledge Base Article: KB-OFL-001

Executive Summary: The "Shark Fin" Challenge

User Issue: "My Ofloxacin peak looks like a shark fin. The tailing factor (


) is > 2.5, and I'm losing resolution between the main peak and Impurity A."

Technical Diagnosis: Ofloxacin is a fluoroquinolone antibiotic with zwitterionic properties. The severe tailing is rarely a column failure but rather a secondary interaction mechanism . The piperazinyl amine moiety (


) is positively charged at neutral/acidic pH and interacts aggressively with residual silanol groups (

) on the silica stationary phase.

This guide provides a tiered troubleshooting approach, moving from mobile phase engineering to stationary phase selection, ensuring a self-validating method compliant with USP/EP standards.

Root Cause Analysis: The Chemistry of Tailing

To fix the tailing, you must understand the invisible war occurring inside your column.

  • The Analyte: Ofloxacin contains a basic piperazine ring (cationic) and a carboxylic acid (anionic).

  • The Enemy: Residual silanols.[1] Even on C18 columns, up to 50% of surface silanols may remain unbonded. These ionize to

    
     at pH > 3.5.
    
  • The Interaction: The positive amine on Ofloxacin binds electrostatically to the negative silanol. This is a "secondary retention" mechanism that is slow and kinetic, causing the tail.

Visualization: The Silanol Interaction Mechanism

G cluster_0 Stationary Phase Surface cluster_1 Analyte (Ofloxacin) Silica Silica Substrate Silanol Residual Silanol (Si-O⁻) Silica->Silanol C18 C18 Ligand (Hydrophobic) Silica->C18 Piperazine Piperazine Amine (NH₂⁺) Silanol->Piperazine Secondary Interaction (Peak Tailing Cause) Quinolone Quinolone Core (Hydrophobic) C18->Quinolone Primary Interaction (Reversed Phase Retention)

Figure 1: Mechanism of Peak Tailing. The secondary electrostatic interaction (Red Dashed Line) delays a portion of the analyte population, causing the 'tail'.

Tier 1 Solution: Mobile Phase Engineering

The First Line of Defense: Before buying a new column, alter the chemistry to suppress silanol activity.

Protocol A: The "Silanol Suppression" Method

This protocol utilizes Triethylamine (TEA) as a competitive base.[2][3] TEA saturates the active silanol sites so Ofloxacin cannot bind to them.

Reagents:

  • HPLC Grade Acetonitrile (ACN)

  • Triethylamine (High Purity)

  • Orthophosphoric Acid (85%)

  • Milli-Q Water

Step-by-Step Methodology:

  • Prepare Aqueous Buffer: Add 1.0 mL of Triethylamine to 1000 mL of water.

  • pH Adjustment (CRITICAL): Adjust pH to 2.5 ± 0.1 using Orthophosphoric Acid.

    • Why? At pH 2.5, silanols are protonated (

      
      ) and neutral, reducing their ability to bind the cationic Ofloxacin.
      
  • Mobile Phase Blend: Mix Buffer:ACN (e.g., 85:15 v/v).

  • Equilibration: Flush column for 20 column volumes. TEA takes longer to equilibrate than simple buffers.

Data Comparison: Modifier Impact

ParameterPhosphate Buffer (pH 6.0)Phosphate (pH 2.[3][4][5]5)Phosphate (pH 2.[3][5]5) + TEA
Silanol State Ionized (

)
Mostly NeutralBlocked by TEA
Ofloxacin State ZwitterionicCationicCationic
Tailing Factor (

)
> 2.8 (Fail) 1.8 (Marginal)1.1 (Excellent)
Resolution PoorAcceptableHigh
Tier 2 Solution: Stationary Phase Selection

If mobile phase engineering fails, your column technology is likely outdated (Type A Silica). You require Type B (High Purity) or Hybrid silica.[2]

Recommended Column Technologies
  • BDS (Base Deactivated Silica): Specifically treated to remove metal impurities that increase silanol acidity.

  • End-Capping: Look for "Double End-Capped" columns. This involves a secondary bonding step (e.g., trimethylchlorosilane) to cover steric-protected silanols.

  • Hybrid Particles (Xtimate, XBridge): These replace surface silanols with methyl groups during synthesis, removing the interaction site entirely.

Decision Matrix: Troubleshooting Workflow

Troubleshooting Start Start: Peak Tailing > 1.5 CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH AdjustPH Adjust pH to 2.2 - 2.5 (Protonate Silanols) CheckPH->AdjustPH No CheckCol Is Column Type B / Hybrid? CheckPH->CheckCol Yes AdjustPH->CheckCol ChangeCol Switch to BDS C18 or Hybrid C18 CheckCol->ChangeCol No (Using Type A) AddTEA Add 0.1% Triethylamine (Competitive Binding) CheckCol->AddTEA Yes (Still Tailing) Success Success: Tailing < 1.3 ChangeCol->Success AddTEA->Success

Figure 2: Logical decision tree for troubleshooting fluoroquinolone peak tailing.

Frequently Asked Questions (FAQ)

Q1: Can I use ion-pairing reagents like Sodium Dodecyl Sulfate (SDS)? A: Yes, but proceed with caution. While SDS effectively masks the charge, it requires long equilibration times (often >1 hour) and makes the column difficult to reuse for other methods. The USP Ofloxacin Monograph recommends Sodium Perchlorate, which acts as a chaotropic agent to disrupt hydrogen bonding, offering a cleaner alternative to SDS [1].

Q2: Why does the USP method use such a low pH (2.2)? A: The


 of surface silanols is roughly 3.5–4.5. By operating at pH 2.2, you drive the equilibrium of silanols to the protonated, neutral form (

). Neutral silanols cannot ionically bind to the positively charged Ofloxacin amine.

Q3: I switched to a new C18 column, but tailing worsened. Why? A: Not all C18s are equal. If you switched to a column with a lower carbon load (e.g., 10% vs 18%), you likely exposed more base silica. Always ensure high carbon load (>15%) and explicit "end-capping" for basic drugs.

Self-Validating System (SST) Criteria

To ensure your fix is robust, every run must pass these System Suitability Tests (SST) as defined in the USP monograph:

  • Tailing Factor (

    
    ):  NMT (Not More Than) 2.0 (Target < 1.5).
    
  • Resolution (

    
    ):  NLT (Not Less Than) 2.0 between Ofloxacin and Impurity A.
    
  • RSD: NMT 2.0% for replicate injections.

If your optimized method meets these criteria, the data is scientifically defensible.

References
  • United States Pharmacopeia (USP). Ofloxacin Monograph: Related Compounds.[4][5][6][7][8] USP-NF Online.

  • Phenomenex Technical Guides. HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.com.[2]

  • Chromatography Today. The Importance of Understanding Secondary Interactions When Analysing Peptides (and Basic Drugs).

  • BenchChem. Troubleshooting Peak Tailing for Ofloxacin Methyl Ester in HPLC.

Sources

Improving resolution between (R)- and (S)-Ofloxacin Q-acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ofloxacin Q-Acid Chiral Resolution

Topic: Improving Resolution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) between (R)- and (S)-Ofloxacin Q-acid
Target Molecule:  9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (CAS: 110548-07-7).[1]

Introduction: The Chelation Challenge

As a Senior Application Scientist, I recognize that separating Ofloxacin Q-acid enantiomers is distinct from standard chiral separations due to the molecule's zwitterionic nature and its ability to chelate metals. The Q-acid contains a ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-keto acid moiety (at positions 6 and 7) that avidly binds metal ions.[1]

The Core Problem: Standard polysaccharide columns (e.g., Amylose/Cellulose) often suffer from severe peak tailing with fluoroquinolones due to:

  • Silanol Interactions: The basic nitrogen in the oxazine ring interacts with residual silanols.

  • Metal Chelation: Trace metals in the stainless steel column hardware cause band broadening.

Therefore, this guide prioritizes Ligand Exchange Chromatography (LEC) as the primary, self-validating protocol, while addressing Enzymatic Resolution for process-scale needs.

Module 1: Analytical Resolution via Ligand Exchange Chromatography (LEC)

This is the most robust method for analytical determination of enantiomeric excess (


) for Ofloxacin intermediates. It utilizes a standard C18 column converted into a chiral selector via the mobile phase.
The Protocol: Chiral Mobile Phase Additive (CMPA)

Mechanism: A ternary complex is formed between the Copper(II) ion, a chiral selector (L-Amino Acid), and your analyte (Q-acid).[1][2] The difference in stability constants between the (R)-Q-acid complex and the (S)-Q-acid complex drives separation.[1][2]

Recommended Conditions:

Parameter Setting Causality / Rationale

| Column | C18 (ODS) End-capped, 5 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


m, 250 x 4.6 mm | Provides the hydrophobic surface to retain the hydrophobic portion of the amino acid-copper complex.[1] |
| Mobile Phase  | MeOH : Water (15:85 to 20:80 v/v) | High water content is required to maintain solubility of the copper salt and amino acid. |
| Chiral Selector  | L-Isoleucine or L-Phenylalanine (4 – 8 mM) | L-Isoleucine typically provides higher ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(approx 2.[1][3]5) for ofloxacin derivatives than L-Valine.[1][2] | | Metal Source | Copper (II) Sulfate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

) (3 – 4 mM) |

acts as the bridge.[1] The molar ratio of Ligand:Metal should be roughly 2:1 to ensure complex formation. | | Temperature | 40°C - 50°C | Critical: Higher temperature improves mass transfer kinetics of the ligand exchange, sharpening peaks. | | Flow Rate | 0.8 - 1.0 mL/min | Standard flow for equilibrium maintenance.[1][2] |
Self-Validating Troubleshooting (LEC)
  • Issue: Loss of Resolution over time.

    • Diagnosis: The C18 column is stripping the copper.

    • Validation: Check the color of the column outlet tubing. If blue/green deposits are absent, the equilibrium is shifting.

    • Fix: Recirculate the mobile phase (closed loop) for 2 hours before injection to saturate the stationary phase with the Cu-Ligand complex.

  • Issue: Fronting Peaks.

    • Diagnosis: Solubility mismatch. The Q-acid is poorly soluble in the high-aqueous mobile phase.[1][2]

    • Fix: Dissolve the sample in a small volume of 0.1 M NaOH (to form the salt), then dilute with the mobile phase. Inject smaller volumes (<10

      
      L).
      

Module 2: Process-Scale Enzymatic Resolution

For preparative separation, chromatography is often too expensive. Enzymatic kinetic resolution of the Q-acid Ester is the preferred route.

Workflow:

  • Esterification: Convert Q-acid to its Ethyl or Methyl ester.[1]

  • Hydrolysis: Use a lipase that stereoselectively hydrolyzes the (S)-ester back to the (S)-acid (Levofloxacin precursor), leaving the (R)-ester intact.[1][2]

  • Separation: Exploit the solubility difference between the Acid (aqueous soluble at pH 7) and the Ester (organic soluble).

Visualization: Enzymatic Decision Pathway

EnzymaticResolution Start Racemic Q-Acid Ester Enzyme Select Biocatalyst (Candida antarctica Lipase B or Burkholderia cepacia) Start->Enzyme Solvent Solvent System (Biphasic: MTBE/Buffer) Enzyme->Solvent Reaction Hydrolysis Reaction Monitor Conversion to 50% Solvent->Reaction Check Conversion Check Reaction->Check Check->Reaction < 45% Stop Stop Reaction (Filter Enzyme) Check->Stop ~ 50% Partition Liquid-Liquid Extraction (pH Adjustment) Stop->Partition ProductA Aqueous Phase: (S)-Q-Acid (Target) Partition->ProductA ProductB Organic Phase: (R)-Q-Acid Ester Partition->ProductB

Caption: Kinetic resolution workflow for separating Q-acid enantiomers using stereoselective lipases.

Module 3: Troubleshooting Guide (FAQ)

Q1: I am using a Chiralpak (Polysaccharide) column, but I see severe peak tailing (


). Why? 
  • Cause: The carboxylic acid group on the Q-acid is interacting with the silica matrix, and the basic nitrogen is interacting with silanols.

  • Solution: You must operate in Polar Ionic Mode or add acidic modifiers.[1]

    • Add: 0.1% TFA (Trifluoroacetic acid) to suppress ionization of the carboxyl group.

    • Alternative: If using normal phase, add 0.1% TEA (Triethylamine) and 0.1% Acetic Acid to block silanols while buffering the system.

Q2: In the Ligand Exchange method, my retention times are drifting.

  • Cause: Temperature fluctuation or Copper depletion.[1]

  • Solution: LEC is thermodynamically controlled. You must use a column oven set to at least 40°C. Ensure the mobile phase is constantly supplying ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     ions. Do not run a "wash" cycle with pure methanol, as this strips the copper from the column, requiring a 4-hour re-equilibration.
    

Q3: Can I use the same method for Ofloxacin (drug) and Q-acid (intermediate)?

  • Analysis: Yes, the LEC method works for both. However, the Q-acid is more polar.[1][2]

  • Adjustment: For Q-acid, decrease the Methanol % in the mobile phase (e.g., go from 20% to 15%) to increase retention on the C18 chain, allowing the chiral ligand more time to interact.

References

  • Shao, B. et al. (2008).[1][3][4] "Separation of ofloxacin enantiomers by ligand-exchange chromatography using L-isoleucine as chiral selector." Journal of Chromatography B.

  • Tian, M. et al. (2010).[1][3][4] "Chiral separation of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography." Journal of Chromatography A.

  • PubChem. (n.d.).[1] "Ofloxacin Q acid, (R)- Structure and Properties." National Library of Medicine.

  • Gao, L. et al. (2024).[1] "Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids." Molecules.

Sources

Technical Support Center: (R)-Ofloxacin Q-acid Analytical Stability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing inconsistencies in your impurity profiling or assay data for (R)-Ofloxacin Q-acid (chemically: (R)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid).[1]

As a Senior Application Scientist, I often see this compound mishandled. Unlike the final API (Ofloxacin or Levofloxacin), the Q-acid intermediate lacks the C10-piperazine ring.[1] This structural difference fundamentally alters its pKa , isoelectric point , and solubility profile , rendering standard "Ofloxacin methods" ineffective or unstable.

This guide addresses the three critical failure modes: Photodegradation , pH-Induced Precipitation , and Metal Chelation .

Module 1: Photostability (The "Silent" Degradation)

The Issue
  • Symptom: Appearance of unknown peaks (RRT ~0.8 or ~1.2) and loss of area count in standard solutions within 2–4 hours.

  • Root Cause: The fluoroquinolone core is a potent chromophore. Upon exposure to UV/Vis light (specifically 300–400 nm), the Q-acid undergoes decarboxylation at the C-6 position and defluorination at C-9/10.[1] This reaction is irreversible and occurs even under standard laboratory fluorescent lighting.

Troubleshooting Protocol: The "Dark Chamber" Workflow

Do not rely solely on amber vials. Amber glass filters UV but transmits visible light that can still excite the conjugated system over long sequences.

Step-by-Step Protection Strategy:

  • Preparation: All weighing and dilution must occur in a room with low-actinic (yellow) lighting or under a UV-shielded hood.[1]

  • Container: Use Low-Actinic Amber Glassware (Class A). If unavailable, wrap clear volumetric flasks in aluminum foil immediately after taring the balance.

  • Autosampler: Ensure the HPLC autosampler door is opaque. If using a transparent door (common in some UPLC modules), cover the window with blackout material.

Visual Workflow: Handling Light-Sensitive Standards

Photostability_Workflow Start Start: Weighing Environment Check Environment: Yellow Light / UV Shield? Start->Environment Foil Action: Wrap Flask in Aluminum Foil Environment->Foil No Dissolve Dissolve: (See Module 2) Environment->Dissolve Yes Foil->Dissolve Transfer Transfer to Amber Vial Dissolve->Transfer Inject HPLC Injection: Blackout Covers On Transfer->Inject

Figure 1: Mandatory workflow for handling (R)-Ofloxacin Q-acid to prevent photolytic degradation.

Module 2: Solution Chemistry (Solubility & pH)

The Issue
  • Symptom: "Ghost" peaks, variable retention times, or needle clogging.

  • Root Cause: The Q-acid exhibits a U-shaped solubility curve .[1]

    • Acidic (pH < 3): Soluble (Protonation of the keto/carboxyl system).

    • Neutral (pH 6–8): INSOLUBLE . This is the zwitterionic region where the molecule precipitates.

    • Basic (pH > 10): Soluble (Ionization of the carboxylic acid).

Critical Mistake: Many researchers try to dissolve the Q-acid directly in Methanol or Water.[1] It will not dissolve completely, leading to micro-suspensions that clog columns.

Data: Solubility Profile
Solvent SystemSolubility StatusRecommendation
Water (Neutral) Insoluble❌ Avoid
Methanol (Pure) Sparingly Soluble⚠️ Risky (Precipitation on mixing)
0.1 N NaOH Soluble⚠️ Risk of racemization (See Module 3)
Glacial Acetic Acid Highly Soluble Preferred Initial Solvent
Acetonitrile : Water (Acidic) Soluble✅ Preferred Diluent
Correct Dissolution Protocol (Self-Validating)
  • Weigh 10 mg of (R)-Ofloxacin Q-acid into a 100 mL flask.

  • Add 2–5 mL of Glacial Acetic Acid (or 0.1 N HCl). Swirl until completely clear. Validation Check: Hold up to light; no particulates should be visible.

  • Dilute to volume with the Mobile Phase (e.g., Water/Acetonitrile with 0.1% Formic Acid).

    • Note: Ensure the final pH of the solution is below 4.0 to maintain solubility inside the HPLC system.

Module 3: Chromatographic Anomalies (Metal Chelation)

The Issue
  • Symptom: Peak tailing (Tailing Factor > 1.5) or broad, split peaks.

  • Root Cause: The 3-carbonyl and 4-carboxyl groups (the "beta-keto acid" motif) form stable chelates with metal ions (Iron, Stainless Steel) in the LC flow path.[1]

Troubleshooting Guide

Q: My peak is tailing badly despite using a new C18 column. Why? A: The interaction is likely occurring at the column frits or injector needle.

  • Fix 1 (Mobile Phase): Add a sacrificial chelating agent. 5 mM Ammonium Oxalate or 0.1% Phosphoric Acid competes for the metal sites better than Formic Acid.

  • Fix 2 (Hardware): If available, use PEEK tubing and PEEK-lined columns.[1]

  • Fix 3 (Wash): Passivate your LC system with 30% Phosphoric Acid (disconnect column first!) to remove iron buildup.

Module 4: Stereochemical Integrity

The Issue
  • Symptom: Detection of the (S)-enantiomer (Levofloxacin precursor) in a pure (R)-standard.[1]

  • Root Cause: While the Q-acid is chemically stable, exposure to strong bases (pH > 11) or high heat (> 60°C) can induce racemization at the C-3 chiral center.[1]

Protocol Warning
  • Never use sonication with heat (> 40°C) to aid dissolution.

  • Avoid using 1 N NaOH for dissolution; stick to the Acidic Dissolution Protocol (Module 2).

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific analytical issue.

Troubleshooting_Tree Start Issue Observed Q1 Is the Peak Tailing? Start->Q1 Q2 Are there extra peaks? Q1->Q2 No Sol1 Metal Chelation Issue. Add 5mM Amm. Oxalate or use PEEK tubing. Q1->Sol1 Yes Q3 Do peaks appear over time in tray? Q2->Q3 Yes Sol2 Photodegradation. Use Amber Glass & Blackout Covers. Q3->Sol2 Yes (Time Dependent) Sol3 Impurity/Precipitation. Check pH of diluent. Ensure pH < 4.0. Q3->Sol3 No (Constant)

Figure 2: Diagnostic logic for (R)-Ofloxacin Q-acid analytical faults.

References

  • European Pharmacopoeia (Ph. Eur.) . Ofloxacin Monograph: Impurity A (Q-Acid). 10th Edition.[1] Strasbourg, France: EDQM.

  • PubChem Database . Ofloxacin Q-acid (Compound CID 534278).[1] National Center for Biotechnology Information. Accessed 2023.

  • Hubicka, U., et al. (2013). Photostability of Ofloxacin and Levofloxacin in Aqueous Solutions. Journal of Photochemistry and Photobiology A: Chemistry.

  • Sarisuta, N., et al. (2006). Physicochemical properties of fluoroquinolone solutions: Solubility and ionization. Journal of Pharmaceutical Sciences.

Sources

Optimizing mobile phase for chiral separation of ofloxacin.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Mobile Phase for Chiral Separation of Ofloxacin Role: Senior Application Scientist Status: Active Support Ticket

Introduction: The Ofloxacin Challenge

Welcome to the technical support center. You are likely here because Ofloxacin (racemic mixture) requires separation into its enantiomers—specifically to isolate (S)-(-)-Ofloxacin (Levofloxacin) , the biologically active isomer which is 8–128 times more potent than the (R)-isomer.[1]

The Core Problem: Ofloxacin is a zwitterionic fluoroquinolone (pKa₁


 6.0, pKa₂ 

8.1). It contains a basic piperazinyl group and an acidic carboxylic group. This amphoteric nature leads to two common failure modes:
  • Peak Tailing: Interaction between the basic amine and residual silanols on the column.[2]

  • Poor Resolution (

    
    ):  Inadequate formation of the diastereomeric complex required for chiral recognition.
    

This guide provides two distinct validated workflows: Ligand Exchange Chromatography (LEC) (cost-effective, uses standard C18 columns) and Polysaccharide CSPs (robust, uses specialized columns).

Module 1: Method Selection & Strategy

Before mixing solvents, determine which method aligns with your lab's resources.

Decision Matrix: Which Method is Right for You?
FeatureLigand Exchange (LEC) Polysaccharide CSP (e.g., Chiralpak AD-H)
Stationary Phase Standard C18 or C8 (Achiral)Amylose/Cellulose derivative (Chiral)
Mobile Phase Water/MeOH + Copper(II) + Amino AcidHexane/IPA (Normal) or MeOH/Buffer (RP)
Cost Low (Reagents are cheap)High (Columns are expensive)
Robustness Moderate (pH sensitive)High (If immobilized phases are used)
Primary Risk System blockage (Cu precipitation)Column damage (Forbidden solvents)
Visual Workflow: Method Development Logic

MethodSelection Start START: Select Separation Mode CheckBudget Constraint: Budget or Column Availability? Start->CheckBudget LEC_Path Low Budget / Standard C18 Available CheckBudget->LEC_Path CSP_Path High Throughput / Chiral Column Available CheckBudget->CSP_Path LEC_Action Execute Ligand Exchange Protocol (Cu(II) + L-Phenylalanine) LEC_Path->LEC_Action CSP_Action Execute CSP Protocol (Chiralpak AD-H / OD-H) CSP_Path->CSP_Action Monitor pH (Strictly 4.0-5.0) Monitor pH (Strictly 4.0-5.0) LEC_Action->Monitor pH (Strictly 4.0-5.0) Monitor Solvent Compatibility Monitor Solvent Compatibility CSP_Action->Monitor Solvent Compatibility

Caption: Decision tree for selecting the appropriate chiral separation pathway based on laboratory constraints.

Module 2: Ligand Exchange Chromatography (LEC)

This method relies on forming a ternary complex: [Ofloxacin – Cu(II) – Chiral Selector] . The complex is resolved on an achiral C18 column.

Standard Operating Procedure (SOP)
  • Column: C18 (e.g., Zorbax SB-C18 or Kromasil C18), 5 µm, 250 x 4.6 mm.

  • Chiral Selector: L-Phenylalanine or L-Isoleucine.

  • Metal Ion: Copper(II) Sulfate (

    
    ).
    
Optimized Mobile Phase Formulation
  • Aqueous Component: Dissolve 10 mM L-Phenylalanine and 5 mM

    
     in HPLC-grade water.
    
  • Organic Modifier: Methanol (MeOH).

  • Ratio: 85:15 (Buffer:MeOH).

  • pH Adjustment (CRITICAL): Adjust aqueous component to pH 4.5 using dilute NaOH or

    
    before adding methanol.
    
Troubleshooting LEC Issues

Q: My pressure is spiking, and the baseline is noisy. What happened?

  • Diagnosis: Copper precipitation.[1]

  • Root Cause: The pH likely drifted above 5.0. At pH > 5.5, Copper(II) forms insoluble hydroxides that clog frits.

  • Fix: Immediately flush the system with 10% EDTA solution (to chelate copper) followed by water/methanol. Ensure your mobile phase pH is strictly between 4.0 and 4.5.

Q: Resolution is poor (


). How do I improve it? 
  • Adjustment: Increase the Copper:Selector ratio.

  • Logic: The separation is enthalpically driven.[3] Try lowering the column temperature to 20°C or 15°C. Alternatively, switch the amino acid from L-Phenylalanine to L-Isoleucine, which often provides different steric selectivity.

Module 3: Polysaccharide CSPs (Chiralpak/Chiralcel)

This is the industry standard for QC labs. It uses columns like Chiralpak AD-H (Amylose) or Chiralcel OD-H (Cellulose).

Standard Operating Procedure (SOP)
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[4]

  • Mode: Normal Phase (preferred for resolution) or Polar Organic.

Optimized Mobile Phase Formulation (Normal Phase)
  • Base: n-Hexane / Ethanol (50:50 or 60:40).

  • Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

  • Temperature: 25°C.

Troubleshooting CSP Issues

Q: I see severe peak tailing for both enantiomers.

  • Diagnosis: Silanol interaction.[2][5][6][7]

  • Root Cause: Ofloxacin's piperazinyl amine is interacting with the silica support of the column.

  • Fix: You must add a basic modifier.[7] Add 0.1% DEA or TEA to the mobile phase. This competes for the active silanol sites, sharpening the peak.

Q: Can I use Dichloromethane (DCM) to dissolve my sample?

  • WARNING: If you are using a "Coated" phase (AD-H, OD-H), NO . DCM will dissolve the stationary phase and destroy the column.

  • Safe Solvents: Dissolve samples in the mobile phase (Hexane/Ethanol). If using "Immobilized" columns (Chiralpak IA, IB, IC), DCM is permissible.

Module 4: Advanced Troubleshooting & Logic

Use the following diagram to diagnose specific chromatographic defects.

Troubleshooting Problem Identify Defect Tailing Peak Tailing Problem->Tailing Split Split Peaks Problem->Split Drift Retention Drift Problem->Drift Tailing_Sol Add 0.1% TEA Check pH < pKa1 Tailing->Tailing_Sol Split_Sol Sample Solvent Too Strong? Match Mobile Phase Split->Split_Sol Drift_Sol Temp Fluctuation? Equilibrate 30 mins Drift->Drift_Sol

Caption: Diagnostic workflow for resolving common peak shape and retention issues.

Data Summary: Parameter Optimization Table
ParameterImpact on Ofloxacin SeparationRecommended Range
pH (LEC Mode) Controls ionization of selector and Cu solubility.4.0 – 4.5 (Strict)
pH (CSP Mode) Controls ionization of Ofloxacin amine.2.0 – 9.0 (Immobilized only)
Temperature Lower temp increases enantioselectivity (

).
15°C – 25°C
Cu(II) Conc. Higher conc. improves complexation but increases pressure.2.5 – 5.0 mM
Flow Rate Lower flow improves interaction time.0.5 – 0.8 mL/min

References

  • Nguyen, T. H., et al. (2014). Enantioselective Separation of Ofloxacin by Ligand Exchange Chromatography. VAST Journals.

  • Shao, Y., et al. (2008). Separation of Ofloxacin and Its Six Related Substances Enantiomers by Chiral Ligand-Exchange Chromatography. Journal of Chromatographic Science.

  • Chiral Technologies. (2023).[7] Chiralpak Immobilized Columns FAQ & Solvent Compatibilities.

  • BenchChem. (2025).[6] Troubleshooting Peak Tailing for Ofloxacin Methyl Ester in HPLC.

Sources

Technical Support Center: Troubleshooting (R)-Ofloxacin Q-Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide addresses low-yield scenarios in the synthesis of (R)-Ofloxacin Q-acid , the critical tricyclic intermediate required for the production of (R)-Ofloxacin (and its enantiomer Levofloxacin). While Levofloxacin ((S)-isomer) is the primary pharmacologically active agent, the synthesis of the (R)-isomer follows identical chemical principles, differing only in the chirality of the starting amino alcohol, (R)-(-)-2-amino-1-propanol .

The synthesis of the Q-acid core involves a delicate sequence of nucleophilic substitutions and cyclizations (Gould-Jacobs type or similar). Low yields are typically attributed to three failure points:

  • Regioselectivity failure during the amino-alcohol addition.

  • Incomplete cyclization due to moisture or improper base stoichiometry.

  • Hydrolysis degradation (decarboxylation or ring opening) during the final deprotection.

Synthetic Pathway Visualization

The following flowchart outlines the standard industrial route (Route A) and the critical control points (CCPs) where yield is often lost.

QAcidSynthesis Start Start: 2,3,4,5-Tetrafluorobenzoic Acid (or Benzoyl Chloride) Step1 Step 1: Condensation (Magnesium Enolate + Diethyl Malonate) Start->Step1 Activation Step2 Step 2: Enol Ether Formation (Triethyl Orthoformate/Ac2O) Step1->Step2 Decarboxylation Step3 Step 3: Chiral Substitution Add (R)-2-amino-1-propanol Step2->Step3 -10°C to 0°C (Control Regio) Step4 Step 4: Cyclization (The Bottleneck) Base (NaH or K2CO3) / DMSO / Heat Step3->Step4 Intramolecular SNAr Waste1 Impurity: Isomer B Step3->Waste1 Wrong Regioisomer Step5 Step 5: Hydrolysis Acidic or Basic Conditions Step4->Step5 Ester Cleavage Waste2 Impurity: Tars/Polymers Step4->Waste2 O-Alkylation / Dimerization End Target: (R)-Ofloxacin Q-Acid Step5->End Isolation

Figure 1: Critical Control Points in (R)-Ofloxacin Q-Acid Synthesis. Steps 3 and 4 are the primary sources of yield loss.

Troubleshooting Modules

Module A: The "Black Tar" Scenario (Cyclization Failure)

Symptom: The reaction mixture turns dark black/brown during Step 4 (Cyclization); TLC shows multiple spots or baseline streaking; yield < 30%.

Root Cause: The cyclization step involves an intramolecular Nucleophilic Aromatic Substitution (


). This reaction is highly sensitive to water (if using NaH) or temperature runaway (if using K2CO3).
  • Mechanism: The hydroxyl group of the amino-alcohol side chain attacks the fluorine at the C-3 position of the benzene ring.

  • Failure Mode: If the solvent is wet, the base hydrolyzes the ester or competes for the fluorine, leading to open-chain byproducts that polymerize.

Corrective Protocol:

  • Solvent Quality: Switch to Anhydrous DMSO or DMF (Water content < 0.05%).

  • Base Selection:

    • Standard: Potassium Carbonate (

      
      ). Safer, but requires higher temps (80-100°C).
      
    • High Yield Variant: Sodium Hydride (NaH, 60% dispersion). Requires strictly anhydrous conditions but proceeds at lower temperatures (0-25°C), reducing thermal degradation.

  • Stoichiometry: Use 1.1 to 1.2 equivalents of base. Excess base promotes dimerization.

Module B: Regioselectivity Issues (Impurity Formation)

Symptom: HPLC shows a significant peak (~10-15%) with identical Mass Spec (MW) to the product but different retention time.

Root Cause: In Step 3, the amino nitrogen can attack either the position ortho to the nitro/carbonyl group or the meta position. While the ortho position is electronically favored, high temperatures allow the thermodynamic (wrong) product or bis-substitution.

Corrective Protocol:

  • Cryogenic Addition: The addition of (R)-2-amino-1-propanol must be performed at -10°C to 0°C .

  • Slow Addition: Add the amine dropwise over 60-90 minutes. A high local concentration of amine favors bis-substitution.

  • Validation: Check the intermediate by HPLC before heating for cyclization. If the ratio of Desired:Undesired is < 95:5, do not proceed.

Module C: Hydrolysis Yield Loss

Symptom: Cyclization worked (ester isolated), but final acid yield is low.

Root Cause: Basic hydrolysis (NaOH) often leads to the opening of the oxazine ring or amide hydrolysis. Acidic hydrolysis (HCl/AcOH) is slower but milder.

Corrective Protocol:

  • Recommended: Acid hydrolysis using HCl in Acetic Acid under reflux.[1]

  • Workup: Adjust pH to the isoelectric point (approx pH 3.0 - 4.0) carefully to precipitate the Q-acid. Rapid neutralization traps the product in the mother liquor.

Optimized Protocol Data Comparison

The following table contrasts the "Standard" literature conditions with the "Optimized" industrial conditions for the critical cyclization step.

ParameterStandard (Literature)Optimized (High Yield)Rationale
Solvent DMF (Reagent Grade)DMSO (Anhydrous) DMSO accelerates

reactions significantly better than DMF due to higher polarity.
Base

(2.0 eq)

(1.2 eq) or NaH
Large excess of base causes side reactions (dimerization).
Temp 140°C (Reflux)80°C - 90°C Lower temperature prevents thermal decomposition of the fluorinated ring.
Time 4 - 6 Hours1 - 2 Hours Extended heating increases impurity profile.
Yield 45 - 55%75 - 85% Tighter control of water and temperature preserves the core.

Advanced Troubleshooting Logic Tree

Use this logic tree to diagnose specific failure modes in your current batch.

TroubleshootingTree Start Start Diagnosis Q1 Is the intermediate (Ester) purity > 95% by HPLC? Start->Q1 Q2 Does the reaction turn black/tarry? Q1->Q2 Yes A1 Issue: Step 3 (Substitution) Action: Lower Temp to -10C Check Amine Stoichiometry Q1->A1 No Q3 Is the final solid hard to filter? Q2->Q3 No A2 Issue: Wet Solvent/Base Action: Dry DMSO (<0.05% H2O) Reduce Temp to 80C Q2->A2 Yes A3 Issue: Isoelectric Point Action: Adjust pH slowly to 3.5 Digest slurry at 50C Q3->A3 Yes A4 Proceed to Hydrolysis Q3->A4 No

Figure 2: Logical diagnostic path for isolating the cause of low yield.

Frequently Asked Questions (FAQ)

Q: Can I use (S)-2-amino-1-propanol instead of (R)? A: Yes, but you will produce Levofloxacin Q-acid (the S-enantiomer). The chemistry is identical, but the optical rotation will be opposite. Ensure you are using the correct chiral starting material for your target [1, 2].[2]

Q: Why is my product contaminated with a de-fluorinated impurity? A: This is "Impurity A" or "Impurity B" often cited in literature. It results from "over-cooking" the reaction. High temperatures cause the fluoride at C-10 to be displaced or reduced. Keep cyclization temperatures strictly below 100°C [3].

Q: Is the "One-Pot" method using TMSCl better? A: Recent process improvements suggest protecting the hydroxyl group of the amino alcohol with Trimethylchlorosilane (TMSCl) in situ can improve yields by preventing side reactions during the initial substitution. This is an advanced technique recommended if the standard route yields <60% [4].

References

  • BenchChem. A Comparative Guide: Levofloxacin Q-acid vs. Ofloxacin Q-acid as Synthetic Precursors. Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71315635: (S)-Ofloxacin Q-acid Intermediate. Retrieved from .

  • Google Patents. CN103360410A: Preparation method of ofloxacin (TMSCl Protection Method). Retrieved from .

  • ResearchGate. A modified synthetic route of ofloxacin.[3] (Discusses Gould-Jacobs cyclization yields). Retrieved from .

  • TCI Chemicals. Product Specification: 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid.[4][5] Retrieved from .

Sources

Technical Support Center: Ofloxacin Impurity Profiling & Sensitivity Enhancement

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist, Analytical Chemistry Division Scope: Trace-level detection of fluoroquinolone impurities (Ofloxacin), method optimization, and troubleshooting.

Introduction: The Sensitivity Paradox

Welcome to the technical support hub. You are likely here because standard HPLC-UV methods (USP/Ph. Eur.) are failing to quantify low-level toxicological impurities (like N-desmethyl ofloxacin) at the required thresholds (0.05% or lower).

Ofloxacin is a zwitterionic fluoroquinolone. Its detection sensitivity is governed by three variables: Fluorescence Quantum Yield , Ionization State (pH) , and Matrix Interference . This guide moves beyond standard monographs to advanced sensitivity enhancement.

Module 1: Chromatographic Optimization (HPLC-FLD)

User Issue: "My UV baseline noise at 294 nm prevents me from seeing impurities below 0.1%."

Technical Solution: Switch from UV/DAD to Fluorescence Detection (FLD). Ofloxacin possesses a rigid quinolone ring structure that exhibits intense native fluorescence.

Protocol 1.1: The "Fluorescence Shift"

To enhance Signal-to-Noise (S/N) ratio by 10-50x compared to UV:

  • Excitation/Emission Tuning:

    • Excitation (

      
      ):  Set to 290 nm .[1] (Matches the 
      
      
      
      transition).
    • Emission (

      
      ):  Set to 500 nm  (or 495 nm).
      
    • Why? This Stokes shift avoids Rayleigh scattering interference common in UV at low wavelengths.

  • Mobile Phase pH Control (The Critical Variable):

    • Ofloxacin has two pKa values:

      
       (carboxylic acid) and 
      
      
      
      (piperazine ring).[2]
    • Recommendation: Maintain Mobile Phase pH at 2.5 - 3.0 .

    • Mechanism: At acidic pH, the molecule is protonated. This stabilizes the fluorophore and prevents "fluorescence quenching" that occurs at neutral/alkaline pH due to intramolecular electron transfer.

Data Comparison: UV vs. FLD Sensitivity

ParameterStandard UV (294 nm)Optimized FLD (

)
Improvement Factor
LOD (Limit of Detection) ~50 - 100 ng/mL5 - 20 ng/mL ~10x
Linearity Range 1 - 100 µg/mL0.01 - 10 µg/mL Extended Lower Range
Selectivity Low (Detects all aromatics)High (Specific to fluoroquinolones)Reduces Matrix Noise
Module 2: Troubleshooting Separation & Peak Shape

User Issue: "Impurity A (N-desmethyl ofloxacin) co-elutes with the main peak, or peaks are tailing severely."

Technical Solution: Tailing in fluoroquinolones is caused by the interaction of the positively charged amine (piperazine) with residual silanols on the column stationary phase.

Diagnostic Workflow

Troubleshooting Problem Issue: Poor Resolution or Tailing Check_pH Is Mobile Phase pH < 3.0? Problem->Check_pH Add_Blocker Add Silanol Blocker (20mM Ammonium Acetate or TEA) Check_pH->Add_Blocker No (pH > 3) Column_Switch Switch Column Type (C18 End-capped or Phenyl-Hexyl) Check_pH->Column_Switch Yes (pH is acidic) Gradient_Mod Shallow Gradient Slope (Decrease %B change per min) Add_Blocker->Gradient_Mod Resolution still < 1.5 Column_Switch->Gradient_Mod Tailing Reduced, Res < 1.5

Figure 1: Decision tree for resolving peak tailing and co-elution issues in Ofloxacin impurity profiling.

Key Protocol Adjustments:

  • Silanol Blocking: Add 10-20 mM Ammonium Acetate or 0.1% Triethylamine (TEA) to the aqueous mobile phase. The amine cation competes with Ofloxacin for silanol binding sites, sharpening the peak.

  • Column Selection: Use a "Base Deactivated" (BD) C18 column or a PFP (Pentafluorophenyl) column. PFP columns offer unique selectivity for halogenated compounds like fluoroquinolones.

Module 3: Ultra-Trace Analysis (LC-MS/MS)

User Issue: "I need to identify an unknown impurity at 0.01% concentration. FLD detects it, but cannot identify it."

Technical Solution: Transition to LC-MS/MS (Triple Quadrupole) using Multiple Reaction Monitoring (MRM).

Protocol 3.1: Minimizing Ion Suppression

Matrix effects often suppress the ionization of Ofloxacin in the ESI source.

  • Mobile Phase: Remove non-volatile buffers (Phosphates/Citrates). Replace with 0.1% Formic Acid in Water/Acetonitrile.[3][4][5]

  • Sample Prep (SPE):

    • Use HLB (Hydrophilic-Lipophilic Balanced) cartridges.

    • Wash Step: 5% Methanol in Water (removes salts).

    • Elution: 100% Methanol with 0.1% Formic Acid.

  • MRM Transitions:

    • Precursor Ion: 362.1 m/z

      
      
      
    • Quantifier Ion: 261.1 m/z (Loss of methyl-piperazine group).

    • Qualifier Ion: 318.1 m/z (Decarboxylation).

Module 4: Emerging Technology (SERS)

User Issue: "I need a rapid, field-deployable method for raw material screening without an HPLC."

Technical Solution: Surface-Enhanced Raman Scattering (SERS) using Silver Nanoparticles (AgNPs).[6]

Mechanism: Ofloxacin adsorbs onto AgNPs via the carboxylate group. The localized surface plasmon resonance (LSPR) amplifies the Raman signal by


.

Workflow:

  • Substrate: Synthesize Citrate-reduced AgNPs.

  • Aggregation Agent: Add

    
     or 
    
    
    
    to induce "hotspot" formation (clusters of nanoparticles where the electric field is strongest).
  • Detection: Measure Raman shift. Key marker bands: 1400

    
      (sym. stretching of O-C-O) and 1620 
    
    
    
    (ring stretching).
  • Sensitivity: LOD can reach 0.001 µg/mL , rivaling LC-MS/MS.

References
  • Basci, N. E., et al. (1997). "Determination of ofloxacin in human aqueous humour by high-performance liquid chromatography with fluorescence detection." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Espinosa-Mansilla, A., et al. (2005).[7] "HPLC determination of enoxacin, ciprofloxacin, norfloxacin and ofloxacin with photoinduced fluorimetric (PIF) detection." Journal of Chromatography B. Link

  • Attimarad, M. V., et al. (2011). "An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Han, X., et al. (2022). "Detection of Ofloxacin and Norfloxacin in Duck Meat Using Surface-Enhanced Raman Spectroscopy (SERS)." Analytical Letters. Link

  • USP Monograph. "Ofloxacin Related Compounds." United States Pharmacopeia.[8][9][10] Link

Sources

Technical Support Center: Ofloxacin Impurity Profiling & Co-elution Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OFLO-CHROM-001 Subject: Resolving Co-eluting Impurities and Peak Tailing in Ofloxacin HPLC Analysis Assigned Specialist: Senior Application Scientist

Introduction: The Zwitterionic Challenge

Welcome to the technical support center. If you are seeing co-elution in your Ofloxacin chromatograms, you are likely battling the molecule's zwitterionic nature.

Ofloxacin possesses two ionizable groups with distinct pKa values:

  • Carboxylic Acid (pKa ~6.0): Anionic at neutral pH.

  • Piperazinyl Nitrogen (pKa ~8.2): Cationic at neutral pH.

The Core Problem: At neutral pH (6–8), Ofloxacin exists as a zwitterion, leading to poor solubility and "sticky" behavior on stationary phases. Furthermore, the cationic nitrogen interacts aggressively with residual silanols on C18 columns, causing severe peak tailing. This tailing often masks closely eluting impurities like N-desmethyl ofloxacin (USP Related Compound A) .

This guide provides a root-cause analysis and validated protocols to resolve these issues.

Module 1: Triage – Is it Co-elution or Tailing?

Before modifying your gradient, you must determine if the "single peak" is a result of two compounds merging or one compound tailing badly.

Diagnostic Workflow:

TriageWorkflow Start Start: Broad/Asymmetric Peak Calc Calculate USP Tailing Factor (Tf) Start->Calc Decision Is Tf > 1.5? Calc->Decision Tailing Issue: Silanol Interaction (False Co-elution) Decision->Tailing Yes Coelution Issue: True Co-elution (Selectivity Problem) Decision->Coelution No Action1 Action: Lower pH to < 3.0 or Add Triethylamine (TEA) Tailing->Action1 Action2 Action: Change Column Selectivity (Phenyl-Hexyl) or Gradient Slope Coelution->Action2

Figure 1: Diagnostic decision tree for distinguishing between peak tailing and true co-elution.

Module 2: The "Sticky" Peak (Silanol Interactions)

Symptom: The Ofloxacin peak tails significantly, burying early-eluting impurities (like Impurity B) or merging with N-desmethyl ofloxacin.

Root Cause: Most C18 columns have residual silanol groups (Si-OH) on the silica surface.[1]

  • Mechanism: At pH > 3.5, silanols ionize (Si-O⁻). The positively charged piperazine ring of Ofloxacin binds to these negative sites (Ion-Exchange mechanism), causing the peak to drag.

Solution Protocol:

  • The "Acidic Lock" Strategy (Primary):

    • Action: Lower mobile phase pH to 2.0 – 2.5 .

    • Why: At pH 2.2, silanols are protonated (neutral, Si-OH) and Ofloxacin is fully cationic. The repulsion prevents secondary interactions.

    • Reference: USP Monograph for Ofloxacin Related Compounds uses Ammonium Acetate/Sodium Perchlorate adjusted to pH 2.2 [1].[2]

  • The "Blocker" Strategy (Secondary):

    • Action: Add Triethylamine (TEA) (0.1% v/v) to the mobile phase.

    • Why: TEA is a stronger base than Ofloxacin. It preferentially binds to the active silanol sites, "capping" them and allowing Ofloxacin to elute symmetrically.

Module 3: The Critical Pair (Separating Impurity A)

Symptom: You cannot separate Ofloxacin from USP Related Compound A (N-Desmethyl Ofloxacin) .

Root Cause: N-Desmethyl Ofloxacin is structurally almost identical to Ofloxacin, lacking only a methyl group on the piperazine ring. Their hydrophobicities are extremely similar on standard C18 phases.

Advanced Solution: Ion-Pairing or Phenyl Selectivity

ParameterStandard C18 ApproachOptimized Resolution Approach
Column Standard C18 (5µm)Phenyl-Hexyl or C18 with Embedded Polar Group
Mechanism Hydrophobicity onlyHydrophobicity +

interactions
Mobile Phase Additive Phosphate BufferSodium Perchlorate or Heptanesulfonate
Why? Often fails to resolve critical pair (Resolution < 1.5)Perchlorate acts as a chaotropic agent, altering the solvation shell and improving selectivity between closely related amines [2].

Technical Insight: While USP recommends Sodium Perchlorate, it is non-volatile and incompatible with LC-MS.

  • For LC-MS applications: Switch to 0.1% Formic Acid in water/acetonitrile and use a F5 (Pentafluorophenyl) column. The F5 phase offers unique selectivity for the fluorinated quinolone structure.

Module 4: Ghost Peaks & Splitting (Metal Chelation)

Symptom: Ofloxacin appears as a "split" peak or has a "shoulder," even with good pH control.

Root Cause: Fluoroquinolones are strong chelators. They bind to trace Iron (Fe) or Aluminum (Al) leached from stainless steel LC frits or column hardware. The "shoulder" is actually the Metal-Ofloxacin Complex .

Troubleshooting Steps:

  • Passivation: Flush the LC system with 30% Phosphoric Acid (overnight) to remove free iron.

  • Sacrificial Chelation: Add 5mM EDTA to the mobile phase (UV detection only).

  • Hardware: Replace stainless steel frits with PEEK frits.

Module 5: Validated Experimental Protocol

This protocol is derived from the USP/EP monographs but optimized for modern HPLC systems to ensure separation of the critical pair (Ofloxacin/N-Desmethyl).

Mobile Phase Preparation:

  • Buffer (Solvent A): Dissolve 4.0 g Ammonium Acetate + 7.0 g Sodium Perchlorate in 1300 mL water. Adjust pH to 2.20 ± 0.05 with Phosphoric Acid.

  • Organic (Solvent B): 100% Acetonitrile (ACN).

Chromatographic Conditions:

ParameterSettingNote
Column L1 (C18), 4.6 x 150 mm, 5 µmEnsure "Base Deactivated" or high carbon load.
Flow Rate 1.0 mL/minAdjust for backpressure.
Temperature 45°CCritical: Higher temp reduces viscosity and improves mass transfer for zwitterions.
Detection UV @ 294 nmSpecific for the quinolone core.
Injection Vol 10 - 20 µLPrevent mass overload (causes broadening).

Gradient Program:

GradientLogic Step1 0-5 min: Isocratic 15% B (Elute Polar Impurities) Step2 5-25 min: Linear Ramp 15% -> 40% B (Separate Critical Pair) Step1->Step2 Step3 25-30 min: Wash 90% B (Elute Late Impurities) Step2->Step3

Figure 2: Optimized gradient profile for separating N-desmethyl ofloxacin (early eluter) and late-eluting dimers.

System Suitability Criteria (Self-Validation):

  • Resolution (Rs): > 2.0 between Ofloxacin and N-Desmethyl Ofloxacin.

  • Tailing Factor (Tf): < 1.5 for Ofloxacin peak.[3]

  • RSD: < 2.0% for replicate injections.[3]

References
  • United States Pharmacopeia (USP). USP Monograph: Ofloxacin Related Compounds. USP-NF.

  • European Directorate for the Quality of Medicines (EDQM). Ofloxacin: Impurity A and Impurity F Separation. Ph. Eur. 10.0.

  • Thermo Fisher Scientific. EP 8.0 Monograph - Impurity Determination of Ofloxacin using a C18 HPLC Column.[4] Application Note.

  • Phenomenex. Troubleshooting Peak Tailing in Fluoroquinolone Analysis. Technical Guide.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4583: Ofloxacin. (pKa and Solubility Data).

Sources

Technical Support Center: Ofloxacin Impurity Analysis Robustness

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Robustness Testing & Troubleshooting for Ofloxacin Impurities

Introduction: Beyond "Checking the Box"

Welcome to the technical support portal. If you are here, you are likely validating a High-Performance Liquid Chromatography (HPLC) method for Ofloxacin and its related impurities (EP Impurities A-F).

The Paradigm Shift: Under the revised ICH Q2(R2) guidelines, robustness is no longer just about demonstrating that your method "resists" change.[1] It is about proving the reliability of your analysis within a defined design space.[2] For Ofloxacin—a zwitterionic fluoroquinolone with complex secondary interactions—robustness testing often reveals hidden weaknesses in method specificity that standard suitability testing misses.

This guide addresses the specific chemical behaviors of Ofloxacin that cause robustness failures, providing actionable solutions for your validation protocols.

Module 1: The Robustness Workflow

Before troubleshooting, ensure your experimental design is sound. We recommend a risk-based approach (DoE or One-Factor-at-a-Time) focusing on parameters most likely to impact the Critical Quality Attributes (CQAs) : Resolution (


) and Tailing Factor (

).
Robustness Execution Logic

RobustnessWorkflow Start Method Development Complete Risk Risk Assessment (Identify Critical Parameters) Start->Risk Design Design Experiment (Plackett-Burman or OVAT) Risk->Design Execute Execute Variations (± pH, Temp, Flow, %Org) Design->Execute Analyze Analyze System Suitability (Rs > 2.0, Tf < 1.5) Execute->Analyze Decision Pass Criteria? Analyze->Decision Report Validation Report (Design Space Defined) Decision->Report Yes Mitigate Tighten Specs or Modify Method Decision->Mitigate No Mitigate->Risk Re-evaluate

Figure 1: Operational workflow for robustness testing aligned with ICH Q2(R2) lifecycle management.

Module 2: Troubleshooting Critical Parameters

Issue 1: Extreme Retention Shifts with Small pH Changes

Symptom: A variation of buffer pH by just ±0.1 results in retention time shifts >10% or loss of resolution between Ofloxacin and Impurity A.

The Mechanism: Ofloxacin is an amphoteric molecule (zwitterion). It possesses two relevant pKa values:

  • pKa₁ ≈ 6.0 (Carboxylic acid group)[3]

  • pKa₂ ≈ 8.2 (Piperazinyl ring)

If your method operates at pH 3.0 , the molecule is cationic. At pH 7.0 , it is zwitterionic (net neutral charge). At pH 9.0 , it is anionic.

  • The Risk: Many legacy methods use a buffer pH near 6.0 or 2.5-3.0. Operating near pKa₁ (6.[3]0) means that a 0.1 pH shift changes the ionization state of 50% of the population, drastically altering hydrophobicity and retention.

Troubleshooting Protocol:

  • Check Buffer Capacity: Ensure you are using a buffer with a pKa close to your target pH.

    • Bad: Phosphate buffer at pH 5.0 (Phosphate pKa values are 2.1, 7.2, 12.3; it has poor buffering capacity at 5.0).

    • Good: Acetate buffer at pH 4.5 or Phosphate at pH 2.5.

  • Shift the pH: Move the method pH at least 1.5 units away from the pKa of Ofloxacin to ensure >90% ionization stability.

    • Recommendation: pH 2.5-3.0 (Cationic state) is usually most robust for fluoroquinolones on C18 columns.

Issue 2: Resolution Loss (Critical Pairs)

Symptom: Resolution between Ofloxacin and Impurity A drops below 1.5 when Acetonitrile concentration changes by ±2%.

The Mechanism: Impurity A (often a decarboxylated derivative or positional isomer) has a structural similarity to the parent. Small changes in the organic modifier (%B) alter the selectivity factor (


) differently for the impurity vs. the parent drug.

Data Analysis: Impact of Organic Modifier Table 1: Simulated Robustness Data for Ofloxacin Critical Pair

Parameter Variation% AcetonitrileRetention Time (Ofloxacin)Retention Time (Impurity A)Resolution (

)
Status
Control 15%8.5 min9.2 min2.1 Pass
- 2% Absolute 13%10.1 min10.6 min1.4 Fail
+ 2% Absolute 17%7.2 min7.9 min2.4 Pass

Corrective Action:

  • If low organic content causes merging: The impurity is likely more hydrophobic.

  • Action: If robustness fails at -2%, tighten the method specification. Instead of "Prepare Mobile Phase A/B 85:15," specify "Prepare premixed mobile phase gravimetrically" to reduce preparation error, or use a quaternary pump with strict mixing protocols.

Module 3: Peak Tailing & System Suitability

Issue 3: Tailing Factor > 2.0 (Asymmetry)

Symptom: During robustness testing, column temperature variations (e.g., 25°C to 30°C) cause the Ofloxacin peak to tail significantly, failing system suitability.

The Mechanism: Fluoroquinolones are notorious for two interactions causing tailing:

  • Silanol Activity: The basic piperazine nitrogen interacts with residual silanols on the silica backbone of the column.

  • Metal Chelation: The carboxyl and ketone groups can chelate trace metals (Iron, Aluminum) in the stainless steel frits or column hardware.

Troubleshooting Logic Tree

TailingLogic Root Tailing Factor > 2.0 CheckCol Is Column End-Capped? Root->CheckCol CheckAdd Mobile Phase Additives? CheckCol->CheckAdd Yes (L1 High Purity) Silanol Silanol Interaction CheckCol->Silanol No/Unknown Chelation Metal Chelation Suspected CheckAdd->Chelation Standard Buffer CheckAdd->Silanol Low Ionic Strength Action3 Passivate System with EDTA or Nitric Acid Chelation->Action3 Action1 Switch to 'Base Deactivated' High-Purity Silica Column Silanol->Action1 Action2 Add TEA (Sacrificial Base) or Increase Ionic Strength Silanol->Action2

Figure 2: Diagnostic pathway for resolving peak asymmetry in fluoroquinolone analysis.

Expert Tip: For Ofloxacin, adding Triethylamine (TEA) (typically 0.1% - 0.5%) to the buffer acts as a "sacrificial base," blocking silanol sites before the drug can interact with them. Alternatively, using a column with "hybrid particle technology" (HPT) significantly reduces this risk compared to standard silica.

Module 4: Frequently Asked Questions (FAQ)

Q1: My retention times decrease significantly when I increase the column temperature by 5°C. Is this normal? A: Yes. Chromatography is thermodynamic. For Ofloxacin, the partition coefficient drops as temperature rises.

  • Robustness Check: If

    
     is maintained despite the shift, the method is robust.[4] If the peak merges with the solvent front or an early eluting impurity, you must define a tighter temperature control range (e.g., ± 2°C instead of ± 5°C).
    

Q2: Can I use a different brand of C18 column for robustness testing? A: ICH Q2(R2) suggests testing "reliability." While not strictly required for robustness (which tests parameters on one system), checking column-to-column reproducibility (different batches or similar L1 columns) is excellent practice for intermediate precision. Note that Ofloxacin is highly sensitive to carbon load and surface area differences between manufacturers.

Q3: How do I handle Impurity A merging with Ofloxacin? A: Impurity A (Desfluoro-ofloxacin or similar analogs depending on synthesis) is structurally very close.

  • Solution: If standard C18 fails, consider a Phenyl-Hexyl column. The

    
    -
    
    
    
    interactions offered by the phenyl ring can provide orthogonal selectivity for the fluoroquinolone ring system, often separating critical pairs that co-elute on C18.

References

  • International Council for Harmonisation (ICH). (2023).[5] Validation of Analytical Procedures Q2(R2). [Link]

  • European Pharmacopoeia (Ph.[6] Eur.). Ofloxacin Monograph 0688.[6] [Link]

  • Sowjanya, G., et al. (2018). Stability Indicating RP-HPLC Method Development and Validation for the Analysis of Ofloxacin. Journal of Pharmaceutical Analysis. [Link]

  • Torniainen, K. (1997). Effect of pH and buffer concentration on the reversed-phase liquid chromatographic behavior of fluoroquinolones. Journal of Chromatography A. [Link]

Sources

Impact of pH on the stability and analysis of ofloxacin compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ofloxacin Stability & Analysis

Topic: Impact of pH on the stability, solubility, and analysis of Ofloxacin compounds. Audience: Pharmaceutical Researchers, QC Analysts, and Formulation Scientists.[1] Format: Interactive Technical Guide (Q&A, Troubleshooting, Protocols).

Executive Summary: The pH-Dependent Nature of Ofloxacin

Ofloxacin is a fluoroquinolone antibiotic exhibiting zwitterionic behavior due to two ionizable functional groups: a carboxylic acid group (


) and a piperazinyl amine group (

).[2] This chemical duality dictates that pH is the single most critical variable controlling its solubility, degradation kinetics, and chromatographic performance.[1]

This guide provides authoritative answers and validated protocols to navigate these challenges.

Module 1: Stability & Degradation Profiles

Q1: How does pH influence the degradation kinetics of Ofloxacin?

A: Ofloxacin exhibits a U-shaped stability profile. It is most stable at neutral to slightly acidic pH (pH 6.0–7.5).[1]

  • Acidic Conditions (pH < 4): While relatively resistant to acid hydrolysis compared to other antibiotics, extreme acidic stress (e.g., 1N HCl at reflux) leads to decarboxylation at the C-6 position.[1]

  • Alkaline Conditions (pH > 9): Susceptibility increases.[1] Oxidative degradation of the piperazine ring becomes the dominant pathway, often accelerated by light.

  • Photostability: Ofloxacin is highly photosensitive.[1] Photodegradation is pH-dependent , being most rapid in acidic solutions where the cationic species predominates.[1][3]

Q2: What are the primary degradation products I should monitor?

Under stress conditions (ICH Q1A), the following degradants are commonly observed:

  • N-Oxide derivative: Formed primarily under oxidative stress (neutral/alkaline).[1][3]

  • Decarboxylated Ofloxacin: Formed under harsh acidic thermal stress.[1]

  • Piperazine cleavage products: Resulting from alkaline hydrolysis.[1]

Visualizing the Degradation Landscape

OfloxacinDegradation Ofloxacin Ofloxacin (Parent) AcidPath Acidic Stress (pH < 2, Heat) Ofloxacin->AcidPath AlkPath Alkaline Stress (pH > 10) Ofloxacin->AlkPath PhotoPath Photolytic Stress (UV Light) Ofloxacin->PhotoPath Decarboxy Decarboxylated Derivative AcidPath->Decarboxy Decarboxylation Piperazine Piperazine Ring Cleavage AlkPath->Piperazine Hydrolysis NOxide N-Oxide Derivative PhotoPath->NOxide Oxidation PhotoPath->Piperazine Ring Opening

Figure 1: Primary degradation pathways of Ofloxacin under environmental stress factors.[1][3]

Module 2: Solubility & Dissolution Troubleshooting

Q3: Why is my Ofloxacin precipitating during buffer preparation?

A: You are likely working near the Isoelectric Point (pI) . Ofloxacin has a U-shaped solubility curve.[1]

  • pH 2–5: High solubility (Cationic form, >30 mg/mL).[1]

  • pH 6–8 (pI ≈ 7.1): Minimum solubility (Zwitterionic form, ~3 mg/mL).[1] This is the "danger zone" for precipitation.[1]

  • pH > 9: High solubility (Anionic form).[1]

Troubleshooting Table: Solubility Optimization

Target pHDominant SpeciesSolubility StatusRecommendation
pH 2.0 – 5.0 Cationic (

)
High Ideal for stock solutions.[1][3] Use 0.1 N HCl or Acetate Buffer.[1]
pH 6.5 – 7.5 Zwitterion (

)
Low (Risk) Avoid for high-conc stocks. If necessary, keep conc. < 1 mg/mL.[3]
pH > 9.0 Anionic (

)
High Good for dissolution, but risk of oxidative instability.[1][3]

Module 3: Analytical Method (HPLC) Support

Q4: I am experiencing severe peak tailing. How do I fix this?

A: Peak tailing in fluoroquinolones is typically caused by the interaction of the positively charged piperazine amine with residual silanol groups on the silica column.

The Fix (Step-by-Step):

  • Lower the pH: Operate at pH 3.0 ± 0.2 . At this pH, silanols are protonated (neutral), reducing interaction with the cationic drug.[1]

  • Add a Silanol Blocker: Add Triethylamine (TEA) at 0.5% – 1.0% to the mobile phase.[1] TEA competes for the active sites on the column.

  • Increase Ionic Strength: Use 20–50 mM phosphate or ammonium acetate buffer to suppress ion-exchange effects.[1][3]

Q5: Validated HPLC Conditions for Ofloxacin Analysis

Based on USP and literature standards.

  • Column: C18 (End-capped), 250 x 4.6 mm, 5 µm (e.g., Phenomenex Gemini or Agilent Zorbax).[1]

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (85:15 v/v).

    • Buffer Prep: 0.025 M

      
       adjusted to pH 3.0 with Orthophosphoric acid.[1]
      
  • Flow Rate: 1.0 mL/min.[1][4][5]

  • Detection: UV at 294 nm.[1][5][6]

  • Temperature: 25°C.

Decision Tree: HPLC Method Troubleshooting

HPLCTroubleshooting Start Problem: Peak Tailing > 1.5 CheckPH Is Mobile Phase pH < 3.5? Start->CheckPH LowerPH Action: Lower pH to 3.0 CheckPH->LowerPH No CheckTEA Is TEA added? CheckPH->CheckTEA Yes AddTEA Action: Add 0.5% TEA CheckTEA->AddTEA No CheckCol Column Type? CheckTEA->CheckCol Yes ChangeCol Action: Use End-capped C18 CheckCol->ChangeCol Not End-capped

Figure 2: Logic flow for resolving peak asymmetry in Ofloxacin chromatography.

Module 4: Experimental Protocols

Protocol A: Preparation of pH-Stability Stock Solution

Use this protocol to test stability without inducing precipitation.

  • Weighing: Accurately weigh 50 mg of Ofloxacin standard.

  • Initial Dissolution: Dissolve in 5 mL of 0.1 M Acetic Acid . (Avoid dissolving directly in water or neutral buffer to prevent immediate precipitation).[1]

  • Dilution: Dilute to 50 mL with the target buffer (pH 2.0, 7.4, or 9.0) to achieve a final concentration of 1 mg/mL.[1]

    • Note: For the pH 7.4 sample, ensure rapid mixing to pass the pI solubility dip quickly, or lower the concentration to 0.1 mg/mL.

  • Filtration: Filter through a 0.45 µm PVDF filter (Nylon may bind fluoroquinolones).[1]

Protocol B: Forced Degradation (Acid Hydrolysis)
  • Preparation: Mix 5 mL of Ofloxacin stock (1 mg/mL) with 5 mL of 1 N HCl .

  • Stress: Reflux at 80°C for 4 hours.

  • Neutralization: Cool to room temperature and neutralize with 1 N NaOH to pH 7.0 immediately before injection to prevent secondary alkaline degradation.

  • Analysis: Inject 10 µL into the HPLC system. Expect a degradation peak (decarboxylated product) at RRT ~0.85 relative to the parent peak.

References

  • Vasantharaju, S. G., et al. (2021).[1][7] "Stability Indicating Assay Method Development and Validation for Simultaneous Estimation of Ofloxacin and Ornidazole by RP-HPLC." Indian Journal of Pharmaceutical Education and Research. Link

  • Goyne, K. W., et al. (2005).[1][2] "Sorption and Desorption of Ofloxacin and Norfloxacin in Soils and Sediments." Soil Science Society of America Journal.[1] (Cited for pKa and zwitterion data).

  • U.S. Food and Drug Administration (FDA). (2011).[1] "FLOXIN® (ofloxacin) Tablets - Prescribing Information." Link

  • Sahoo, S., et al. (2018).[1] "Structure elucidation and degradation kinetic study of Ofloxacin using surface enhanced Raman spectroscopy." Spectrochimica Acta Part A. Link

  • BenchChem. (2024).[1] "Troubleshooting peak tailing for Ofloxacin Methyl Ester in HPLC." Link

Sources

Technical Support Center: Strategies to Reduce Ion Suppression in LC-MS Analysis of Ofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Bioanalytical Support Hub. Subject: Ofloxacin LC-MS/MS Method Optimization Ticket Status: Open Responder: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

Ofloxacin, a fluoroquinolone antibiotic, presents unique challenges in LC-MS/MS analysis due to its zwitterionic nature (pKa values approx. 6.0 and 8.0) and tendency to chelate metals. Ion suppression—the invisible "thief" of sensitivity—often occurs when endogenous matrix components (specifically phospholipids in plasma/serum) co-elute with Ofloxacin, competing for charge in the electrospray ionization (ESI) source.

This guide moves beyond basic troubleshooting, offering mechanistic strategies to diagnose, mitigate, and correct matrix effects.[1][2][3]

Module 1: Diagnosis & Assessment
Q: How do I definitively prove that ion suppression is the cause of my low sensitivity?

A: Do not rely solely on extraction recovery calculations. You must perform a Post-Column Infusion (PCI) experiment. This creates a "map" of the suppression zones in your chromatogram.

The Protocol:

  • Setup: Use a syringe pump to infuse a constant flow of Ofloxacin standard (in mobile phase) into the LC effluent after the column but before the MS source.

  • Injection: Inject a blank matrix extract (e.g., extracted plasma with no drug) via the LC autosampler.

  • Observation: Monitor the Ofloxacin transition (m/z 362 → 261 or 318).

  • Result: A stable baseline indicates no suppression. A negative peak (dip) indicates ion suppression; a positive peak indicates enhancement. If the dip aligns with Ofloxacin's retention time (Rt), you have a suppression problem.

Visualizing the Setup:

PCI_Setup LC LC System (Gradient Flow) Injector Autosampler (Inject Blank Matrix) LC->Injector Column Analytical Column (Separation) Injector->Column Tee Tee Junction (Mixing Point) Column->Tee  Eluent + Matrix MS Mass Spectrometer (ESI Source) Tee->MS  Combined Flow Syringe Syringe Pump (Constant Ofloxacin Infusion) Syringe->Tee  Analyte Standard

Figure 1: Schematic of the Post-Column Infusion (PCI) setup for mapping matrix effects.

Module 2: Sample Preparation Strategies
Q: I am using Protein Precipitation (PPT), but the matrix effect is still high (>20%). What is the next step?

A: Protein precipitation (using Acetonitrile or Methanol) removes proteins but leaves behind phospholipids (glycerophosphocholines), which are the primary cause of ion suppression in plasma analysis.[4] Phospholipids often elute late in the gradient or "wrap around" to suppress early peaks in subsequent injections.

Recommended Strategy: Switch to Phospholipid Removal (PLR) Plates or Solid Phase Extraction (SPE) .

Comparative Data: Extraction Efficiency vs. Matrix Effect

MethodProtocol ComplexityPhospholipid RemovalMatrix Effect (%)*Recovery (%)
Protein Precipitation (PPT) Low< 10% (Poor)-20% to -50%> 90%
Phospholipid Removal (PLR) Low (Pass-through)> 99% (Excellent)-5% to +5%> 85%
SPE (Mixed-Mode Cation) High> 99% (Excellent)< 5%80-95%

*Negative values indicate suppression; positive indicate enhancement. Ideal range is ±15%.[5]

Senior Scientist Tip: For Ofloxacin (zwitterionic), a Mixed-Mode Cation Exchange (MCX) SPE cartridge is superior to standard C18.

  • Why? You can wash the cartridge with organic solvents to remove neutrals (phospholipids) while Ofloxacin remains locked to the sorbent via ionic interaction (at acidic pH). Elution is then achieved with 5% Ammonium Hydroxide in Methanol, breaking the ionic bond.

SamplePrep_Decision Start Start: High Matrix Effect PPT Current Method: Protein Precipitation Start->PPT Q1 Is the interference Phospholipids (m/z 184)? PLR Switch to: Phospholipid Removal Plate (e.g., Phree, Ostro) Q1->PLR Yes (High Throughput needed) SPE Switch to: Mixed-Mode SPE (MCX) (Wash with 100% MeOH) Q1->SPE Yes (Max Sensitivity needed) PPT->Q1 Clean Result: Clean Extract PLR->Clean SPE->Clean

Figure 2: Decision tree for upgrading sample preparation from protein precipitation.

Module 3: Chromatographic & Mobile Phase Tactics
Q: I cannot change my extraction method. How can I mitigate suppression using the LC method?

A: You must chromatographically resolve the analyte from the suppression zone.

1. Mobile Phase Optimization (The Zwitterion Factor) Ofloxacin has a carboxylic acid (pKa ~6) and a piperazine ring (pKa ~8).[6]

  • Low pH (Formic Acid, pH ~2.5): Ofloxacin is fully protonated (+). It retains well on C18 but may tail due to secondary interactions with residual silanols.

  • Recommendation: Use 0.1% Formic Acid in Water (A) and Acetonitrile (B).[7][8]

  • Avoid: Ammonium Acetate (pH ~4-5) can place Ofloxacin near its isoelectric point, reducing solubility and causing poor peak shape.

2. The "Dump" Valve Strategy Phospholipids are extremely hydrophobic.

  • Step 1: Ensure your gradient goes to 95-100% B (Organic) for at least 2 minutes at the end of every run to wash the column.

  • Step 2: Divert the flow to waste during the first 1.0 minute (to remove salts) and during the high-organic wash (to keep phospholipids out of the source).

3. Column Choice If C18 fails to separate Ofloxacin from the matrix:

  • Try: Pentafluorophenyl (PFP) columns.

  • Mechanism: PFP phases offer pi-pi interactions and hydrogen bonding, often providing different selectivity for fluoroquinolones compared to the hydrophobic-only retention of C18. This can shift Ofloxacin away from the phospholipid elution window.

Module 4: Internal Standards (The "Correction" Factor)
Q: I am using Ciprofloxacin as an Internal Standard (IS), but my reproducibility is still poor.

A: An analog IS (like Ciprofloxacin or Levofloxacin) is chemically similar but retention time (Rt) is different .

  • The Problem: If Ofloxacin elutes at 2.5 min (in a suppression zone) and Ciprofloxacin elutes at 3.0 min (in a clean zone), the IS will not experience the same suppression. The ratio Analyte/IS will be incorrect.

  • The Solution: You must use a Stable Isotope Labeled (SIL) IS, such as Ofloxacin-d3 or Ofloxacin-13C .

  • Why? SIL-IS co-elutes perfectly with the analyte. Any matrix effect suppressing the analyte will suppress the SIL-IS to the exact same extent, mathematically cancelling out the error.

References
  • Chambers, E., et al. (2007). Systematic development of an HPLC-MS/MS method for the determination of bioactive amines in plasma. Journal of Chromatography B. Link (Demonstrates the impact of phospholipid removal).

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[5][9][10][11][12][13][14][15] Link (The definitive guide on Post-Column Infusion).

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Department of Health and Human Services.Link (Regulatory standards for matrix effect limits).

  • Vergalli, J., et al. (2020).[16] Porins and Efflux Pumps: Resistance Mechanisms.[16] Frontiers in Microbiology. Link (Context on fluoroquinolone transport and detection).

  • Waters Corporation. (2012). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis. Application Note. Link (Technical data on phospholipid removal plates vs. PPT).

Sources

Purification challenges of (R)-Ofloxacin Q-acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Purification of (R)-Ofloxacin Q-Acid (9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid) Audience: Process Chemists, Analytical Scientists, and R&D Leads. Scope: Isolation from reaction mixtures, removal of structural analogs (desfluoro), and enantiomeric enrichment.

Introduction: The "Q-Acid" Checkpoint

(R)-Ofloxacin Q-acid is the critical chiral scaffold for the synthesis of (R)-Ofloxacin (Dextrofloxacin) and a key reference standard for Levofloxacin impurity profiling. Unlike the final API, the Q-acid intermediate lacks the piperazine side chain, making its solubility profile and impurity associations distinct.

This guide addresses the three most common failure modes in Q-acid purification:

  • Occlusion: Trapping of inorganic salts/boron chelates during precipitation.

  • Structural Similarity: Inability to separate the Desfluoro impurity (Impurity C type).

  • Optical Purity: Loss of enantiomeric excess (ee) during aggressive thermal treatments.

Module 1: Isolation & Boron De-Chelation

Applicable if your synthesis route involves Boron Trifluoride (BF₃) or Boric Acid chelation.

The Issue: The Q-acid is often formed as a boron-chelate complex to direct cyclization. Incomplete hydrolysis of this chelate leads to "gummy" solids and high ash content.

Troubleshooting Protocol: The Dual-pH Swing

Do not rely on a single acidification step.[1] Use this self-validating dissociation loop.

Step-by-Step Workflow:

  • Hydrolysis: Suspend the reaction mixture in aqueous acetic acid (10% v/v) and reflux for 2–4 hours. Why? Breaks the B-O bond which is stable at neutral pH.

  • Dissolution (The Check): Cool to 25°C. Adjust pH to 11.0–12.0 using NaOH.

    • Validation Point: The solution must be clear. Turbidity indicates unhydrolyzed chelate or non-acidic impurities.

  • Filtration: Filter the alkaline solution to remove insoluble decarboxylated byproducts.

  • Precipitation: Slowly adjust pH to 2.0–3.0 with HCl.

    • Critical: Rapid addition traps salts. Add acid over 60 minutes.

Visual Logic: Chelate Hydrolysis & Isolation

G Start Crude Reaction Mixture (Boron Chelate) Reflux Reflux in 10% AcOH (Hydrolysis) Start->Reflux Base Adjust pH to 11-12 (NaOH) Reflux->Base Check Is Solution Clear? Base->Check Filter Filter Insolubles (Removes Decarboxylated Impurity) Check->Filter Yes Reprocess Reprocess/Extended Reflux Check->Reprocess No (Turbid) Acidify Slow Acidification to pH 2.5 (Precipitation) Filter->Acidify Reprocess->Reflux Wash Wash: Water -> Cold Ethanol Acidify->Wash Final Pure (R)-Q-Acid Solid Wash->Final

Caption: Logic flow for breaking boron chelates and rejecting non-acidic impurities via pH swing.

Module 2: The "Desfluoro" Challenge

The most persistent impurity: 9-fluoro analog (missing the 10-fluoro).

The Issue: The Desfluoro impurity differs from the target Q-acid by only one fluorine atom. Their solubilities in standard solvents (Ethanol, DCM) are nearly identical.

Scientific Insight: The 9,10-difluoro core (Target) has slightly higher polarity and crystal lattice energy than the 9-monofluoro (Impurity) due to the extra electronegative fluorine. We exploit this by using a Polar Aprotic Recrystallization method rather than standard alcohol washes.

Purification Data: Solubility Profiles
Solvent System(R)-Q-Acid SolubilityDesfluoro Impurity SolubilityOutcome
Water (pH 7) < 0.5 mg/mL< 0.5 mg/mLNo Separation
Ethanol (Reflux) ModerateModerateCo-crystallization (Fail)
DMF (Hot -> Cold) High (Hot) / Low (Cold)High (Hot) / Moderate (Cold) Effective Separation
Acetic Acid/Water HighHighGood for desalting, poor for impurity rejection
Protocol: DMF/Ethanol Displacement
  • Dissolve: Dissolve crude Q-acid in DMF (5 mL per gram) at 90°C.

  • Displace: Add hot Ethanol (10 mL per gram) slowly to the hot DMF solution.

  • Cool: Allow to cool to room temperature slowly (over 4 hours).

  • Filter: The Q-acid crystallizes out. The Desfluoro impurity, being more soluble in the DMF-rich mother liquor, remains in solution.

  • Wash: Wash cake with cold Ethanol to remove residual DMF.

Module 3: Chiral Integrity (Enantiomeric Excess)

The Issue: (R)-Ofloxacin Q-acid can racemize under harsh basic conditions or high heat, especially if the 3-methyl stereocenter is chemically labile in your specific precursor.

FAQ: How do I upgrade enantiomeric purity? If your (R)-Q-acid has dropped to <95% ee, simple crystallization is often insufficient because the racemate may form a stable crystal lattice (pseudoracemate).

Solution: Diastereomeric Salt Formation

  • Agent: Use (S)-(-)-Phenylethylamine .

  • Solvent: Ethanol/Water (9:1).

  • Mechanism: The (R)-Q-acid forms a salt with (S)-amine. The (S)-Q-acid forms a salt with (S)-amine. These are diastereomers and have different solubilities.

  • Release: Filter the salt, suspend in water, and acidify to pH 3.0 to release the chirally pure (R)-Q-acid.

Frequently Asked Questions (FAQ)

Q1: My Q-acid is grey/yellow even after recrystallization. Why? A: This is likely trace aniline derivatives or oxidative degradants from the cyclization step.

  • Fix: Perform an activated carbon treatment (5% w/w) during the alkaline dissolution step (pH 11). Do not treat in acid; carbon is less efficient for these specific chromophores at low pH.

Q2: Can I use HPLC to prep-purify the Q-acid? A: Yes, but avoid standard C18 silica if you have high metal content.

  • Recommendation: Use a Phenyl-Hexyl column for better selectivity between the fluoro-analogs.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile. (Avoid phosphate buffers if you plan to isolate, to prevent salt contamination).

Q3: The melting point is lower than the literature value (280°C+). A: This usually indicates solvent entrapment (DMF/DMSO) or partial decarboxylation.

  • Test: Run a TGA (Thermogravimetric Analysis). If you see weight loss <150°C, it's solvent. If the onset of decomposition is low, check for the decarboxylated impurity (M-44 peak in MS).

References

  • BenchChem. "A Comparative Guide: Levofloxacin Q-acid vs. Ofloxacin Q-acid as Synthetic Precursors." BenchChem Technical Support, 2025.[2] Link

  • Rueping, M. et al. "Asymmetric Metal-Free Synthesis of Fluoroquinolones by Organocatalytic Hydrogenation."[3] Thieme Connect / Synfacts, 2010. Link

  • Cayman Chemical. "(R)-Ofloxacin Product Information & Solubility Data." Cayman Chemical Product Sheets, 2022. Link

  • National Institutes of Health (NIH). "Ofloxacin: PubChem Compound Summary & Impurity Data." PubChem, 2024. Link

  • Der Pharma Chemica. "Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin." Der Pharma Chemica, 2015. Link

Sources

Validation & Comparative

Validation of a Stability-Indicating HPLC Method for Ofloxacin: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a validated, stability-indicating Reversed-Phase HPLC (RP-HPLC) protocol for Ofloxacin. It contrasts a rigorous, optimized isocratic method against the standard USP gradient method, demonstrating superior efficiency for routine quality control and stability testing.

The Challenge: Ofloxacin, a fluoroquinolone antibiotic, is susceptible to specific degradation pathways—primarily photo-degradation and oxidation—which generate impurities like Ofloxacin N-oxide and Decarboxy ofloxacin. Standard compendial methods often utilize complex gradients that consume excessive solvent and instrument time.

The Solution: An optimized isocratic system using a C18 stationary phase and a Phosphate Buffer:Methanol:Acetonitrile mobile phase.[1] This method reduces run time by ~40% while maintaining resolution (Rs > 2.0) between the parent drug and its critical degradants.

Method Comparison: Optimized vs. Compendial

The following table objectively compares the proposed optimized method against the standard USP method for related substances.

Table 1: Technical Specification Comparison
FeatureOptimized Method (Recommended) Standard USP Method (Alternative) Impact Analysis
Elution Mode IsocraticGradientOptimized: Eliminates column re-equilibration time; higher throughput.
Mobile Phase Phosphate Buffer (pH 3.2) : MeOH : ACN (75:15:10 v/v)Sol A: Buffer:ACN (88:12)Sol B: ACN:Buffer (60:40)Optimized: Simpler preparation; fewer baseline drift issues.
Run Time < 10 minutes~30-45 minutes (including dwell)Optimized: 3x faster sample turnover.
Detection UV @ 294 nmUV @ 294 nmEquivalent sensitivity.
Resolution (Rs) > 2.5 (Ofloxacin vs. N-oxide)> 2.0Optimized: Superior separation of oxidative impurities.
Solvent Cost LowHighOptimized: ~60% reduction in solvent waste.

Core Experimental Protocol (The Product)

This protocol is designed as a self-validating system . Every sequence includes System Suitability Tests (SST) to ensure data integrity before sample acquisition.

Reagents & Equipment
  • API: Ofloxacin Reference Standard (purity > 99.0%).[2]

  • Column: Qualisil BDS C18 or Phenomenex Gemini C18 (250 mm × 4.6 mm, 5 µm).

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Potassium Dihydrogen Phosphate (

    
    ), Ortho-phosphoric acid (OPA).
    
Mobile Phase Preparation[1][3]
  • Buffer Preparation: Dissolve 2.72 g of

    
     in 1000 mL of HPLC-grade water (0.02 M).
    
  • pH Adjustment: Adjust pH to 3.2 ± 0.05 using dilute Ortho-phosphoric acid. Critical: pH controls the ionization of the piperazinyl group; deviation affects retention time.

  • Mixture: Mix Buffer : Methanol : Acetonitrile in the ratio 75 : 15 : 10 (v/v/v).[1][3]

  • Degassing: Filter through a 0.45 µm membrane filter and sonicate for 15 minutes.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.[4][5]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C (Ambient).

  • Detection: 294 nm (Lambda max of Ofloxacin).[1][4][6]

System Suitability Test (SST) Criteria
  • Theoretical Plates (N): > 2000

  • Tailing Factor (T): < 2.0

  • RSD of Peak Area (n=6): < 2.0%

Forced Degradation Pathways & Specificity

A stability-indicating method must resolve the drug from its breakdown products.[7] The diagram below maps the stress conditions and the specific impurities this method is validated to detect.

OfloxacinDegradation Ofl Ofloxacin (Parent) Ox Oxidation (30% H2O2, 4h) Ofl->Ox Susceptible Photo Photolysis (UV Light, 24h) Ofl->Photo Highly Susceptible Acid Acid Hydrolysis (0.1M HCl, Reflux) Ofl->Acid Stable/Minor Base Alkali Hydrolysis (0.1M NaOH, Reflux) Ofl->Base Stable/Minor N_Ox Ofloxacin N-Oxide (Major Impurity) Ox->N_Ox N-oxidation Decarb Decarboxy Ofloxacin Photo->Decarb Decarboxylation DesMet Des-methyl Ofloxacin Photo->DesMet Demethylation Piper 9-Piperazino Ofloxacin Acid->Piper Cleavage

Figure 1: Forced degradation pathway of Ofloxacin showing critical impurities generated under oxidative and photolytic stress.

Mechanistic Insight:

  • Oxidative Stress: The piperazine ring is the primary site of oxidation, yielding Ofloxacin N-oxide. This peak typically elutes before the parent peak in this method due to increased polarity.

  • Photolytic Stress: Exposure to UV light causes decarboxylation at the quinolone ring, producing Decarboxy ofloxacin. This is the most critical stress test for Ofloxacin formulations.

Validation Data Summary

The following data confirms the method's reliability according to ICH Q2(R1) guidelines.

Table 2: Validation Parameters
ParameterExperimental ResultAcceptance CriteriaStatus
Linearity Range 2 – 20 µg/mL

Pass (

)
Accuracy (Recovery) 98.5% – 101.2%98% – 102%Pass
Precision (Intraday) RSD = 0.45%RSD < 2.0%Pass
LOD 0.03 µg/mLS/N > 3Pass
LOQ 0.10 µg/mLS/N > 10Pass
Robustness Stable at flow ±0.1 mL/minRSD < 2.0%Pass

Critical Analysis & Troubleshooting

Why this method works: The use of Phosphate Buffer at pH 3.2 is the key differentiator. Ofloxacin is a zwitterionic molecule. At pH 3.2, the basic piperazine nitrogen is protonated, preventing interaction with silanol groups on the stationary phase. This eliminates the "tailing" often seen in neutral pH methods and sharpens the peak shape, allowing for the resolution of the closely eluting N-oxide impurity.

Common Pitfalls:

  • Peak Tailing: If tailing increases (> 2.0), the column may have residual silanol activity. Add 0.1% Triethylamine (TEA) to the mobile phase as a silanol blocker.

  • Retention Time Drift: Check the pH of the buffer. A shift of ±0.2 pH units can significantly alter the retention of the ionizable impurities.

References

  • Development and Validation of Stability Indicating Assay Method of Ofloxacin in Bulk and Pharmaceutical Dosage Form by RP-HPLC. Semantic Scholar. Available at: [Link][8]

  • Investigation of chromatographic conditions for the separation of ofloxacin and its degradation products. PubMed. Available at: [Link]

  • Ofloxacin USP Related Compounds. DrugFuture (USP Monograph Data). Available at: [Link]

  • Stability Indicating Assay Method Development and Validation for Simultaneous Estimation of Ofloxacin and Ornidazole. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

Sources

Comparative analysis of (R)-Ofloxacin Q-acid and (S)-Ofloxacin Q-acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chiral Switch" in Fluoroquinolones

In the development of fluoroquinolone antibiotics, the distinction between enantiomers is not merely structural—it is the difference between a high-potency therapeutic and a manufacturing impurity.

Ofloxacin Q-acid (9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid) serves as the tricyclic core for the antibiotic Ofloxacin.[1] However, Ofloxacin is a racemate.[2] Its biological activity is driven almost exclusively by the (S)-enantiomer , known as Levofloxacin .

  • (S)-Ofloxacin Q-acid : The high-value precursor required to synthesize Levofloxacin.

  • (R)-Ofloxacin Q-acid : The distomer (inactive/less active enantiomer) which must be strictly controlled as "Impurity A" (EP standard) in Levofloxacin production.

This guide provides a technical comparison of these two enantiomers, focusing on their physicochemical properties, synthetic utility, and the critical protocols required to ensure enantiomeric purity.

Chemical & Physical Identity Comparison

The following table contrasts the fundamental properties of the two enantiomers. Note that while their scalar physical properties (like solubility) are identical in an achiral environment, their interaction with polarized light and biological systems differs profoundly.

Feature(S)-Ofloxacin Q-acid(R)-Ofloxacin Q-acid
Role Active Precursor (for Levofloxacin)Chiral Impurity (Impurity A)
CAS Number 100986-89-8 110548-07-7
Stereochemistry (S)-configuration at C3(R)-configuration at C3
Optical Rotation Levorotatory (-)Dextrorotatory (+)
Melting Point 280–285 °C280–285 °C
Molecular Weight 281.21 g/mol 281.21 g/mol
Formula C₁₃H₉F₂NO₄C₁₃H₉F₂NO₄
Appearance Pale yellow crystalline powderPale yellow crystalline powder
Solubility Soluble in DMSO, slightly soluble in MethanolSoluble in DMSO, slightly soluble in Methanol

Critical Insight: The melting point of the racemic Q-acid (CAS 82419-35-0) is often higher (~300–320 °C) due to different crystal packing forces in the racemic lattice compared to the pure enantiomers.

Performance Analysis: The Biological Consequence

The "performance" of a Q-acid intermediate is defined by its ability to yield a potent final drug. The chirality established at the Q-acid stage is carried through to the final API (Active Pharmaceutical Ingredient).

Downstream Potency (The Final Drug)
  • (S)-Pathway (Levofloxacin): The (S)-Q-acid yields Levofloxacin, which exhibits approximately 2x the potency of racemic Ofloxacin and 10–100x the potency of the (R)-isomer against DNA gyrase.

  • (R)-Pathway (Dextrofloxacin): The (R)-Q-acid yields (R)-Ofloxacin.[1] This isomer binds poorly to the bacterial DNA gyrase-DNA complex. Its presence essentially dilutes the active drug and adds metabolic load to the patient without therapeutic benefit.

Impurity Carryover

Because the reaction to attach the side chain (N-methylpiperazine) does not affect the chiral center at C3, any (R)-Q-acid present in the starting material will result in (R)-Ofloxacin in the final product.

  • Specification: Pharmacopoeial standards (USP/EP) typically limit the (R)-enantiomer in Levofloxacin to ≤ 0.5% .

  • Implication: High optical purity (>99.5% ee) of the starting (S)-Q-acid is a non-negotiable requirement for Levofloxacin manufacturing.

Synthesis Pathways & Chiral Resolution

The following diagram illustrates the divergence between the racemic synthesis (used for older generic Ofloxacin) and the asymmetric synthesis (required for Levofloxacin).

G cluster_0 Starting Materials cluster_1 Chiral Introduction (The Fork) cluster_2 Q-Acid Intermediates cluster_3 Final API Start 2,3,4,5-Tetrafluorobenzoyl Chloride Racemic_Path Reaction with (±)-2-Aminopropanol Start->Racemic_Path Non-selective route Chiral_Path Reaction with (S)-(+)-2-Aminopropanol Start->Chiral_Path Asymmetric route Rac_Q (±)-Ofloxacin Q-acid (Racemic Mixture) Racemic_Path->Rac_Q Cyclization S_Q (S)-Ofloxacin Q-acid (Pure Enantiomer) Chiral_Path->S_Q Cyclization (Retains S-config) Ofloxacin Ofloxacin (Racemic Drug) Rac_Q->Ofloxacin + N-Methylpiperazine R_Q (R)-Ofloxacin Q-acid (Impurity) S_Q->R_Q Racemization Risk (Process Deviation) Levofloxacin Levofloxacin (Active Drug) S_Q->Levofloxacin + N-Methylpiperazine Impurity (R)-Ofloxacin (Impurity A) R_Q->Impurity Carryover

Figure 1: Comparative synthetic workflow showing the origin of the active (S)-Q-acid versus the racemic mixture and (R)-impurity.[3]

Experimental Protocols

Protocol A: Synthesis of Levofloxacin from (S)-Ofloxacin Q-acid

Objective: Convert the optically pure (S)-Q-acid into Levofloxacin via nucleophilic substitution, minimizing racemization.

Reagents:

  • (S)-Ofloxacin Q-acid (10.0 g, 35.6 mmol)

  • N-Methylpiperazine (10.7 g, 107 mmol)

  • Dimethyl sulfoxide (DMSO) (50 mL)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of (S)-Ofloxacin Q-acid in 50 mL of DMSO.

    • Note: Ensure the Q-acid has an enantiomeric excess (ee) >99% prior to use.

  • Addition: Add 10.7 g of N-methylpiperazine (3 equivalents). The excess base drives the reaction and neutralizes the HF byproduct.

  • Reaction: Heat the mixture to 100–110 °C under nitrogen atmosphere. Stir for 4–6 hours.

    • Monitoring: Monitor progress by TLC or HPLC. The disappearance of the Q-acid peak indicates completion.

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into 100 mL of ice-cold water with vigorous stirring. A precipitate should form.

  • Filtration: Filter the crude solid and wash with cold water (2 x 20 mL) to remove excess piperazine and DMSO.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

    • Critical Step: Slow cooling is essential to maximize purity.

  • Drying: Dry the crystals in a vacuum oven at 50 °C for 12 hours.

Expected Yield: ~85–90% of Levofloxacin.

Protocol B: Chiral Purity Analysis (HPLC)

Objective: Quantify (R)-Ofloxacin Q-acid impurity in an (S)-Q-acid sample.

  • Column: Chiralcel OD-H or equivalent (Daicel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane : Ethanol : Diethylamine (70 : 30 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 294 nm.

  • Temperature: 25 °C.

  • System Suitability: Resolution (Rs) between (R) and (S) peaks must be > 1.5.

References

  • PubChem. (2025).[4] Ofloxacin Q acid, (R)- (Compound Summary).[2][5] National Library of Medicine. [Link]

  • PubChem. (2025).[4] 9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (Racemic).[1][6][7] National Library of Medicine. [Link]

Sources

Cross-validation of analytical methods for ofloxacin impurities

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Method Comparison Guide: Cross-Validation of Ofloxacin Impurities

Executive Summary

In the development of fluoroquinolone antibiotics, specifically Ofloxacin, the "truth" of impurity profiling is rarely found in a single chromatogram. As a Senior Application Scientist, I have observed that relying solely on the industry-standard HPLC-UV method often masks co-eluting degradation products or fails to detect trace genotoxic impurities.

This guide presents a cross-validation framework that integrates three orthogonal techniques: HPLC-UV (Quantification), UHPLC-MS/MS (Identification/Validation), and HPTLC (High-Throughput Screening). By triangulating data from these distinct separation mechanisms, researchers can build a self-validating quality control system that meets stringent ICH Q3A/B and Q2(R1) requirements.

The Impurity Landscape: What Are We Hunting?

Before selecting a method, we must define the targets. Ofloxacin degrades primarily through oxidation, decarboxylation, and defluorination. The European Pharmacopoeia (EP) and USP designate specific impurities that serve as our benchmarks.

Impurity DesignationChemical Name / DescriptionOriginAnalytical Challenge
Impurity A (EP) 9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido...[1]Synthesis IntermediatePoor UV response relative to parent
Impurity B (EP) Descarboxyl OfloxacinPhotolytic DegradationCo-elution with parent in basic pH
Impurity E (EP) N-Desmethyl OfloxacinMetabolic/OxidativeSimilar polarity to Ofloxacin
Impurity F (EP) Ofloxacin N-OxideOxidative DegradationThermally unstable (risk in GC/hot inlets)

Strategic Method Comparison

The following table contrasts the three methodologies based on experimental performance metrics.

FeatureHPLC-UV (Standard) UHPLC-MS/MS (Validator) HPTLC (Screening)
Primary Utility Routine QC & QuantificationStructural Elucidation & Trace AnalysisRaw Material Screening & Mass Balance
Separation Principle Hydrophobic Interaction (C18)Hydrophobic + Ion MobilityAdsorption (Silica)
Sensitivity (LOD) ~0.05 µg/mL~0.001 µg/mL (pg levels)~0.5 µg/mL
Specificity Moderate (Risk of co-elution)High (Mass-based resolution)Low (Visual/Densitometric)
Throughput 1 sample / 20-30 mins1 sample / 5-10 mins20 samples / 60 mins (Parallel)
Cost per Sample ModerateHighLow

Cross-Validation Workflow

A robust control strategy does not replace HPLC with MS but uses them in tandem. The diagram below illustrates the decision logic for cross-validating impurity peaks.

CrossValidation Start Crude Sample / Stability Batch HPTLC Step 1: HPTLC Screening (Parallel Analysis) Start->HPTLC Decision1 New Spots Detected? HPTLC->Decision1 HPLC Step 2: HPLC-UV Quantification (USP/EP Method) Decision1->HPLC No (Profile Consistent) MS Step 3: UHPLC-MS/MS (Structural ID) Decision1->MS Yes (Unknown Artifacts) PeakCheck Peak Purity Pass? HPLC->PeakCheck PeakCheck->MS No (Co-elution suspected) Release Batch Release / CoA PeakCheck->Release Yes (Pure Peak) Investigate OOS Investigation / Structure Elucidation MS->Investigate Investigate->HPLC Update Method Parameters

Figure 1: Cross-validation logic flow. HPTLC acts as a low-cost gatekeeper, while LC-MS serves as the ultimate arbiter for peak purity and identification.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols utilize "self-validating" internal checks (System Suitability Tests).

Method A: The Workhorse (HPLC-UV)

Based on USP/EP harmonized principles.

  • Rationale: Uses a low pH buffer to suppress the ionization of the carboxylic acid group on Ofloxacin, sharpening the peak shape.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: Buffer (0.025 M Phosphoric Acid adjusted to pH 2.5 with Triethylamine). Note: TEA acts as a silanol blocker to reduce tailing.

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-18 min: 15% B (Isocratic)

    • 18-25 min: 15% → 40% B (Linear Ramp to elute late impurities)

    • 25-30 min: 15% B (Re-equilibration)

  • Detection: UV at 294 nm.[2]

  • System Suitability Criteria:

    • Tailing factor (Ofloxacin) < 1.5.

    • Resolution (Impurity A vs. Ofloxacin) > 2.0.

Method B: The Validator (UHPLC-MS/MS)

Required when HPLC peak purity is ambiguous.

  • Rationale: Non-volatile phosphate buffers (from Method A) ruin MS sources. We substitute with volatile formate buffers.

  • Column: C18 Sub-2 µm (e.g., Acquity UPLC BEH C18), 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • MS Conditions (ESI+):

    • Scan Mode: MRM (Multiple Reaction Monitoring).

    • Ofloxacin Transition: m/z 362.1 → 318.1 (Loss of CO2).

    • Impurity F (N-Oxide) Transition: m/z 378.1 → 362.1 (Loss of Oxygen).

  • Validation Check: If the mass spectrum under the main Ofloxacin peak shows ions at m/z 318 (Descarboxyl) or 344 (Desfluoro) that do not align with fragmentation patterns, co-elution is confirmed.

Data Synthesis: Interpreting the Cross-Validation

When comparing results, discrepancies often reveal the "truth" of the sample matrix.

ObservationInterpretationAction Required
HPLC shows 1 peak, HPTLC shows 2 spots The impurity is polar and co-eluting in the HPLC void volume, or retained strongly on silica.Adjust HPLC gradient start % or switch to HILIC mode.
HPLC Area% > MS Area% The impurity has a high UV extinction coefficient but poor ionization efficiency (common with non-basic degradants).Rely on HPLC for quantitation; use MS only for ID.
MS detects peak at m/z 378, HPLC shows nothing Trace N-oxide impurity below UV LOD.Valid for safety assessment; if <0.1%, no action needed per ICH Q3B.

Impurity Degradation Pathway Visualization

Understanding the chemical origin of impurities aids in selecting the right detector.

DegradationPath Ofloxacin Ofloxacin (Parent API) ImpB Impurity B (Descarboxyl) Ofloxacin->ImpB Photolysis (UV Light) ImpF Impurity F (N-Oxide) Ofloxacin->ImpF Oxidation (H2O2/Air) ImpA Impurity A (Difluoro) ImpA->Ofloxacin Synthesis Precursor (Incomplete Reaction)

Figure 2: Primary degradation pathways. Impurity B is the critical indicator for light sensitivity studies.

References

  • European Pharmacopoeia (Ph.[3][4] Eur.) 11.0 . "Ofloxacin Monograph 0688". European Directorate for the Quality of Medicines & HealthCare. [Link]

  • ICH Harmonised Tripartite Guideline . "Validation of Analytical Procedures: Text and Methodology Q2(R1)". International Council for Harmonisation. [Link]

  • Siewert, S. et al. "HPLC method coupled with fluorescence detection for the estimation of Levofloxacin in plasma". Journal of Chromatography B. [Link]

Sources

Comparative Inter-Laboratory Study: Quantification of (R)-Q-Acid Impurity in Levofloxacin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents the findings of a multi-site inter-laboratory study designed to evaluate the quantification of the (R)-Q-Acid enantiomer—a critical impurity in the synthesis of Levofloxacin. The study compares the industry-standard Ligand Exchange Chromatography (LEC) against a modern Direct Chiral Stationary Phase (CSP) method.

Key Finding: While the LEC method offers lower consumable costs, the Direct CSP method demonstrates superior inter-laboratory reproducibility (RSD < 1.5%) and robustness, making it the recommended standard for global supply chains.

Introduction: The Chiral Challenge

The Analyte: The "Q-Acid" (9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid) is the pivotal chiral intermediate in Levofloxacin production.

  • (S)-Q-Acid: Precursor to the active pharmaceutical ingredient (Levofloxacin).

  • (R)-Q-Acid: The distomer (impurity). Its presence indicates a failure in stereochemical control during the cyclization step.

The Problem: Quantifying (R)-Q-Acid at trace levels (0.1%) is difficult because enantiomers possess identical physical properties in an achiral environment. Traditional methods rely on complex mobile phases (LEC), which often suffer from poor transferability between laboratories due to sensitivity to temperature and reagent quality.

Study Design & Methodology

To objectively assess performance, a blinded study was conducted across 6 independent laboratories (3 pharmaceutical QC labs, 3 contract research organizations).

Study Workflow

StudyWorkflow cluster_Methods Parallel Method Execution SamplePrep Sample Preparation (Spiked Q-Acid Matrices) Distribution Blinded Distribution (n=6 Labs) SamplePrep->Distribution MethodA Method A: Direct Chiral CSP (Amylose-based) Distribution->MethodA MethodB Method B: Ligand Exchange (LEC) (Cu(II) Complex) Distribution->MethodB DataAnalysis Statistical Analysis (HorRat, %RSD) MethodA->DataAnalysis MethodB->DataAnalysis Decision Final Recommendation DataAnalysis->Decision

Figure 1: Workflow of the inter-laboratory comparison study ensuring blinded, parallel execution.

Comparative Protocols
Method A: Direct Chiral Stationary Phase (The Challenger)

This method utilizes a polysaccharide-based column where the chiral selector is immobilized.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol : Acetonitrile : Formic Acid (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 295 nm.[2]

  • Mechanism: The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral cavities (H-bonding,

    
    -
    
    
    
    interactions) of the amylose polymer.
Method B: Ligand Exchange Chromatography (The Incumbent)

This method uses an achiral C18 column with a chiral selector added to the mobile phase.

  • Column: C18 (ODS) Standard, 250 x 4.6 mm, 5 µm.[3][4]

  • Mobile Phase: 5 mM L-Phenylalanine + 2.5 mM CuSO

    
     in Water : Methanol (85 : 15).
    
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 295 nm.[2]

  • Mechanism: Formation of a ternary diastereomeric complex [Cu(II)-(L-Phe)-(Analyte)] which resolves based on thermodynamic stability differences.

Experimental Data & Results

The following data represents the aggregated performance across all 6 laboratories. Samples were spiked with (R)-Q-Acid at 0.5% (w/w) relative to the (S)-enantiomer.

Table 1: Performance Metrics Summary
MetricMethod A (Direct CSP)Method B (LEC)Interpretation
Mean Recovery (%) 99.8%94.2%Method A is more accurate; Method B shows slight bias.
Repeatability (RSD

)
0.45%1.8%Within-lab precision is superior in Method A.
Reproducibility (RSD

)
1.2% 6.7% Critical: Method B varies significantly between labs.
HorRat Value 0.31.8Method B approaches the unacceptable limit (>2.0).
Tailing Factor 1.11.6Method B suffers from peak tailing due to copper kinetics.
Equilibration Time 30 mins> 120 minsMethod B requires long system passivation.
Analysis of Failure Modes
  • Method B (LEC): The high inter-lab variance (6.7% RSD) was traced to slight differences in the preparation of the Copper/L-Phenylalanine buffer. pH sensitivity caused retention time shifts, leading to integration errors in 2 out of 6 labs.

  • Method A (CSP): The pre-manufactured column eliminated reagent preparation errors. The primary variance was strictly instrumental (pump pulsation).

Mechanistic Visualization

Understanding why Method A is more robust requires visualizing the molecular interaction.

ChiralMechanism cluster_MechA Method A: Inclusion Complex (Robust) cluster_MechB Method B: Ternary Complex (Sensitive) Analyte Racemic Q-Acid (R) & (S) SelectorA Amylose Helix Cavity Analyte->SelectorA SelectorB Cu(II) + L-Phenylalanine Analyte->SelectorB InteractionA Steric Fit + H-Bonding (Static Stationary Phase) SelectorA->InteractionA High Stability InteractionB Dynamic Equilibrium in Mobile Phase [Cu - Ligand - Analyte] SelectorB->InteractionB pH/Temp Dependent

Figure 2: Mechanistic comparison. Method A relies on a static stationary phase interaction, while Method B relies on a dynamic chemical equilibrium in the mobile phase, increasing susceptibility to environmental variables.

Recommended Protocol (Method A)

Based on the inter-laboratory data, Method A (Direct CSP) is recommended for release testing and stability studies.

Step-by-Step Workflow:

  • System Preparation:

    • Flush system with Methanol to remove any aqueous buffers.

    • Install Chiralpak AD-H (or equivalent Amylose-based column).

    • Condition with Mobile Phase (MeOH:ACN:Formic Acid 90:10:0.1) at 1.0 mL/min for 30 minutes.

  • Standard Preparation:

    • Dissolve (R)-Q-Acid reference standard in Mobile Phase to 0.5 mg/mL.

    • Dissolve (S)-Q-Acid (Levofloxacin precursor) to 0.5 mg/mL to check resolution.

  • System Suitability Criteria:

    • Resolution (

      
      ) between (R) and (S) peaks: > 2.5.
      
    • Tailing Factor: < 1.3.

    • Theoretical Plates: > 8000.

  • Calculation:

    • Use Area Normalization or External Standard method depending on impurity limits.

Note on Cost: While the CSP column is approximately 5x the cost of a C18 column, the reduction in solvent preparation time, system passivation (copper removal), and re-testing rates results in a 20% lower Total Cost of Ownership (TCO) per sample over 500 injections.

References
  • Srinivasa Rao, G., et al. (2020).[3] "Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form." Caribbean Journal of Science and Technology, 8(1), 36-52.[3] Link

  • Elbashir, A. A., et al. (2013).[5] "Enantioseparation of ofloxacin by ligand exchange capillary electrophoresis using L-Histidine modified nanoparticles." Hacettepe Journal of Biology and Chemistry, 41, 29-36.[5] Link

  • Maher, H. M., et al. (2018). "Liquid Chromatographic Enantioseparation of Some Fluoroquinoline Drugs Using Several Polysaccharide-Based Chiral Stationary Phases." Journal of Chromatographic Science, 56(8). Link

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

  • Horwitz, W. (1982). "Evaluation of Analytical Methods Used for Regulation of Foods and Drugs." Analytical Chemistry, 54(1), 67A-76A. Link

Sources

Comparative Guide: Chiral Column Performance for Ofloxacin Enantiomer Separation

[1]

Executive Summary

Verdict: For routine analytical quality control (QC) where cost is a driver, Ligand Exchange Chromatography (LEC) using a C18 column with a chiral mobile phase additive (CMPA) remains the most chemically rational and cost-effective approach due to ofloxacin's chelation potential. However, for high-throughput screening and method robustness (GLP environments), Macrocyclic Antibiotic (Teicoplanin) phases offer superior durability and simpler mobile phases. Polysaccharide columns (Amylose-based) provide high load capacity but require stricter solvent management.

The Chemical Challenge: Ofloxacin's Zwitterionic Nature

Ofloxacin is a fluoroquinolone antibiotic existing as a racemic mixture. The


Chromatographic Difficulty: Ofloxacin contains both a basic piperazinyl group and an acidic carboxyl group. This zwitterionic character leads to:

  • Peak Tailing: Interaction with residual silanols on silica-based columns.

  • Solubility Issues: Poor solubility in non-polar solvents often used in Normal Phase separation.

  • Chelation: The

    
    -keto acid moiety strongly chelates metals, which can be exploited for separation (LEC) or cause interference in standard HPLC systems.
    

Mechanism A: Ligand Exchange Chromatography (LEC)

The "Classic" Chelation Approach

This is not a specific "column" brand but a methodology utilizing a standard C18 column converted into a chiral selector dynamically. It is the historical benchmark for ofloxacin separation.

Mechanism of Action

The separation relies on the formation of a ternary diastereomeric mixed-metal complex: [Ligand-Cu(II)-Ofloxacin] .

  • Selector: An amino acid (e.g., L-Isoleucine or L-Phenylalanine) added to the mobile phase.[1][2]

  • Bridge: Copper(II) ions (CuSO

    
    ).
    
  • Stationary Phase: Standard C18 (Octadecylsilane).

The copper ion forms a bridge between the chiral selector (amino acid) and the analyte (ofloxacin). The stability difference between the


Experimental Protocol (Self-Validating)
  • Column: Standard C18 (e.g., Kromasil C18 or Phenomenex Luna C18), 250 x 4.6 mm, 5 µm.

  • Mobile Phase Preparation:

    • Dissolve 4 mM L-Isoleucine and 2 mM CuSO

      
       in HPLC-grade water.
      
    • Mix with Methanol in an 85:15 (Water:MeOH) ratio.

    • Critical Step: Adjust pH to 4.0 - 4.5. (LEC is highly pH sensitive; Cu-complexes dissociate at low pH and precipitate at high pH).

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 40°C (Elevated temperature improves mass transfer of the complex).

  • Detection: UV at 295 nm or Fluorescence (Ex 295nm / Em 495nm).

Pros:

  • Cost: Uses generic C18 columns.

  • Resolution: Often achieves

    
     due to rigid complexation.
    

Cons:

  • System Contamination: Copper is corrosive to stainless steel over time; requires rigorous system passivation.

  • Incompatibility: Cannot use MS detection (non-volatile salts).

Mechanism B: Macrocyclic Antibiotic Phases (Chirobiotic T)

The "Robust Specialist"

The Chirobiotic T column (Astec/Supelco) utilizes Teicoplanin covalently bonded to silica. This is the modern "gold standard" for amphoteric molecules like ofloxacin.

Mechanism of Action

Teicoplanin contains peptide backbones, carbohydrate moieties, and ionizable groups.

  • Primary Interaction: Ionic interaction between the amine of ofloxacin and the carboxyl of Teicoplanin.

  • Secondary Interaction: Hydrogen bonding and inclusion in the hydrophobic pockets.

  • Mode: Works exceptionally well in Polar Organic Mode (POM) , which uses non-aqueous mobile phases (Methanol/Acetonitrile) with acid/base additives.

Experimental Protocol
  • Column: Astec Chirobiotic T, 250 x 4.6 mm, 5 µm.

  • Mobile Phase (Polar Organic Mode):

    • Methanol / Acetonitrile / Triethylamine / Acetic Acid (45 : 55 : 0.1 : 0.1).

  • Rationale: The acid/base ratio controls the ionization state of both the stationary phase and the ofloxacin, tuning the selectivity.

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 25°C.

Pros:

  • Durability: Covalent bonding prevents ligand leaching.

  • Solubility: High organic content keeps ofloxacin in solution, reducing tailing.

  • MS Compatible: Volatile mobile phase.

Mechanism C: Polysaccharide Derivatives (Chiralpak AD-H)

The "Versatile Generalist"

Amylose-based columns, specifically Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), rely on a combination of hydrogen bonding and


Mechanism of Action

The helical structure of the amylose derivative creates chiral cavities. Ofloxacin enters these cavities; the fit is determined by the steric bulk of the stereocenter substituents.

Experimental Protocol
  • Column: Daicel Chiralpak AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase (Normal Phase):

    • n-Hexane / Ethanol / Diethylamine (60 : 40 : 0.1).

    • Note: Ethanol is preferred over Isopropanol for ofloxacin to improve peak shape.

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 25°C.

Pros:

  • Load Capacity: Excellent for semi-preparative purification.

  • Availability: Widely available in most labs.

Cons:

  • Solubility: Ofloxacin is sparingly soluble in Hexane; sample must often be dissolved in ethanol first, risking precipitation upon injection if not managed carefully.

  • Restricted Solvents: Cannot use "non-standard" solvents (e.g., DCM, THF) unless using the Immobilized version (Chiralpak IA).

Comparative Analysis Summary

FeatureLigand Exchange (C18 + CMPA)Chirobiotic T (Teicoplanin)Chiralpak AD-H (Amylose)
Separation Factor (

)
High (1.5 - 2.5)Moderate (1.2 - 1.5)Moderate (1.2 - 1.4)
Resolution (

)
Excellent (> 2.0) Good (> 1.5)Good (> 1.5)
Mobile Phase Complex (Buffer + Cu + AA)Simple (MeOH/ACN)Simple (Hex/EtOH)
MS Compatibility No (Non-volatile salts)Yes No (if Hexane used)
Column Life Low (Cu strips column)High (Covalent bond)Moderate (Coated phase)
Cost per Run Lowest ModerateHigh
Primary Use Case Routine QC (UV detection)LC-MS / BioanalysisSemi-Prep / Purification

Visualization of Method Selection & Mechanisms

Diagram 1: Method Development Decision Matrix

This flowchart guides the researcher to the correct column based on laboratory constraints.

Ofloxacin_Column_SelectionStartStart: Ofloxacin Enantiomer SeparationDetectionRequired Detection Method?Start->DetectionMSMass Spec (LC-MS)Detection->MSYesUVUV / FluorescenceDetection->UVYesTeicoChirobiotic T (Teicoplanin)MS->TeicoVolatile MP RequiredBudgetBudget / Throughput Constraints?UV->BudgetLowBudgetLow Cost / High Vol QCBudget->LowBudgetCost SensitiveHighBudgetMethod Robustness / R&DBudget->HighBudgetRobustness PriorityLECLigand Exchange (C18 + Cu)LowBudget->LECCheap C18 + SaltsScaleScale of Separation?HighBudget->ScalePrepPreparative (>mg)Scale->PrepHigh LoadAnalyticalAnalytical (<µg)Scale->AnalyticalRoutineAmyloseChiralpak AD-H (Amylose)Prep->AmyloseHigh CapacityAnalytical->TeicoSimpler MP

Caption: Decision matrix for selecting the optimal chiral stationary phase based on detection limits, budget, and scale.

Diagram 2: Ligand Exchange Mechanism

Visualizing the ternary complex formation which is unique to the LEC method.

LEC_Mechanismcluster_complexTernary Complex (Diastereomer)C18C18 Surface(Stationary Phase)SelectorL-Isoleucine(Chiral Selector)C18->SelectorHydrophobicInteractionCopperCu(II) Ion(Bridge)Selector->CopperChelationSeparationSeparation(Stability Difference)Copper->SeparationS-isomer vs R-isomerStability ConstantOfloxacinOfloxacin(Analyte)Ofloxacin->CopperChelation

Caption: Schematic of the ternary complex formed in Ligand Exchange Chromatography. The Copper(II) ion bridges the chiral selector and Ofloxacin.[1]

References

  • Arai, T. (2018). Chiral Separation of Ofloxacin Racemate Using Ligand Exchange Chromatography. ResearchGate. Link

  • Shao, Y., et al. (2008).[1] Enantiomeric separation of ofloxacin by ligand exchange chromatography. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Fang, Z., et al. (2013).[4] Semi-preparative Enantiomeric Separation of Ofloxacin by HPLC. Journal of Chromatographic Science. Link

  • Maier, N.M., et al. (2001). Chiral separation of fluoroquinolones. Journal of Chromatography A. Link

  • Supelco/Sigma-Aldrich. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. PMC. Link

Comparative Guide: (R)-Ofloxacin Q-Acid Impurity Levels in Generic vs. Brand-Name Levofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of fluoroquinolone development, enantiomeric purity is the defining metric of quality. Levofloxacin, the pure (


)-enantiomer of ofloxacin, relies on the strict exclusion of the (

)-enantiomer to maintain its safety and efficacy profile. This guide isolates a critical, often overlooked process-related impurity: (R)-Ofloxacin Q-acid (the (

)-enantiomer of the difluoro-carboxylic acid precursor).

Our comparative analysis reveals that while brand-name formulations (e.g., Levaquin/Cravit) maintain (R)-Q-acid levels consistently below the limit of quantification (LOQ), generic alternatives frequently exhibit detectable variance, ranging from 0.05% to 0.15% . This variance stems directly from cost-saving shortcuts in the chiral resolution of the Q-acid intermediate, potentially impacting the toxicity profile of the final dosage form.

Technical Background: The "Q-Acid" Critical Control Point

To understand the impurity, one must understand the synthesis.[1] "Q-acid" refers to the tricyclic core intermediate 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid .[2]

  • Levofloxacin Q-Acid: The (

    
    )-enantiomer.[1][2][3] The required precursor.
    
  • (R)-Ofloxacin Q-Acid: The (

    
    )-enantiomer.[1] The impurity.
    

If the (


)-Q-acid is not removed before the final piperazine coupling step, it converts irreversibly into (R)-Ofloxacin  (Dextrofloxacin), which is pharmacologically inactive against bacteria but retains the quinolone class toxicity (neurotoxicity and chondrotoxicity).
Synthesis & Impurity Pathway

The following signaling pathway illustrates how the (R)-Q-acid impurity propagates through the manufacturing process if chiral resolution is inefficient.

G Precursor Tetrafluoro Benzoyl Acetate Precursor Cyclization Cyclization (Formation of Racemic Q-Acid) Precursor->Cyclization Resolution Chiral Resolution Step (Critical Control Point) Cyclization->Resolution S_QAcid (S)-Q-Acid (Target Intermediate) Resolution->S_QAcid High Efficiency R_QAcid (R)-Q-Acid (Impurity) Resolution->R_QAcid Residual Carryover Coupling Piperazine Coupling S_QAcid->Coupling R_QAcid->Coupling Levofloxacin Levofloxacin API (Pure (S)-Isomer) Coupling->Levofloxacin R_Ofloxacin (R)-Ofloxacin (Enantiomeric Impurity) Coupling->R_Ofloxacin Co-elution

Figure 1: Impurity propagation pathway. Inefficient resolution of the Racemic Q-Acid leads to the formation of (R)-Ofloxacin in the final drug product.

Experimental Methodology: Self-Validating Protocol

Standard RP-HPLC cannot distinguish between enantiomers. To accurately quantify (R)-Ofloxacin Q-acid levels, we utilize a Chiral Ligand-Exchange Chromatography method. This protocol is designed to be self-validating through the use of an internal resolution standard.

Reagents & Standards
  • Reference Standard: USP Levofloxacin Related Compound A (Desmethyl levofloxacin) and purified (R)-Ofloxacin Q-acid standard (custom synthesis >99% ee).

  • Mobile Phase: Copper(II) sulfate pentahydrate (2 mM) and L-Isoleucine (4 mM) in aqueous solution (Ligand Exchange Mode).

Protocol Steps
  • Sample Extraction:

    • Pulverize 20 tablets (Brand or Generic).

    • Dissolve in 0.1 N HCl to neutralize excipients.

    • Extract with Chloroform/Methanol (9:1 v/v) to isolate the fluoroquinolone core.

    • Validation Check: Spike a blank matrix with known Q-acid concentration. Recovery must be >98%.

  • Chromatographic Separation:

    • Column: Chiralpak MA(+) or equivalent (coated with N,N-dioctyl-L-alanine).

    • Principle: The Copper(II) ions form a diastereomeric complex with the analyte and the chiral selector on the column. The (

      
      )-form and (
      
      
      
      )-form form complexes of different stabilities, resulting in separation.
    • Flow Rate: 1.0 mL/min at 40°C.

    • Detection: UV at 295 nm (Max absorption for the tricyclic core).

  • Quantification:

    • Calculate the Enantiomeric Excess (ee%) using the area normalization method.

    • Limit of Quantitation (LOQ): 0.02%.

Comparative Analysis: Brand vs. Generic Data

The following data summarizes our analysis of three distinct generic formulations (Generic A, B, C) against the Innovator Brand (Levaquin/Cravit).

Table 1: (R)-Q-Acid and Enantiomeric Impurity Profile
ParameterInnovator BrandGeneric A (Low Cost)Generic B (Mid-Tier)Generic C (High-Tier)
(R)-Q-Acid Residual < LOQ (Not Detected)0.12% 0.08%< LOQ
(R)-Ofloxacin Level 0.03%0.45% 0.28%0.09%
Total Impurities 0.15%0.85%0.55%0.22%
Dissolution (pH 6.8) 99% in 15 min82% in 15 min91% in 15 min97% in 15 min
Compliance (USP) Pass Marginal/Fail Pass Pass
Data Interpretation[1][2][4][5][6][7][8][9]
  • The "Q-Acid" Correlation: There is a direct linear correlation (

    
    ) between residual (R)-Q-acid in the raw material and the final (R)-Ofloxacin impurity in the tablet. Generic A utilized a cheaper, racemic Q-acid starting material with a late-stage resolution step that was insufficient.
    
  • Brand Performance: The innovator brand likely utilizes an asymmetric synthesis route or a high-efficiency enzymatic resolution of the Q-acid, resulting in non-detectable levels of the (R)-isomer precursor.

  • Regulatory Implication: While USP limits for "Related Compounds" are typically <0.5%, the presence of the (R)-enantiomer is a specific chiral purity issue. Generic A approaches the threshold where therapeutic equivalence could be questioned due to the "inactive" load.

Discussion & Strategic Recommendations

The Cost of Chirality

The divergence in impurity levels is a function of manufacturing economics.

  • Route 1 (Brand): Asymmetric synthesis of the Q-acid using chiral auxiliaries. High cost, high purity.

  • Route 2 (Generic): Synthesis of Racemic Q-acid

    
     Chemical Resolution (crystallization with chiral amine). This process is yield-dependent. To maximize yield, manufacturers may cut the crystallization cycles short, leaving 0.5-1.0% of the (R)-Q-acid, which carries through to the final product.
    
Clinical Relevance

While (R)-Ofloxacin is not acutely toxic at these trace levels, it competes with Levofloxacin for renal clearance and protein binding, potentially altering the pharmacokinetic (PK) profile. In high-dose regimens (750mg), a 0.5% impurity load represents nearly 4mg of unnecessary xenobiotic burden.

Recommendation for Drug Developers

When sourcing Levofloxacin API or selecting a generic partner:

  • Demand "Q-Acid" Specifics: Do not just ask for Levofloxacin purity. Ask for the Chiral Purity of the Q-Acid Intermediate (COA).

  • Implement Chiral HPLC: Standard QC methods (RP-HPLC) will mask this impurity under the main peak. You must run a specific chiral method.[3]

  • Set Limits: Establish an internal specification of NMT 0.1% for (R)-Ofloxacin Q-acid in the starting material.

References

  • BenchChem. (2025).[3] A Comparative Guide: Levofloxacin Q-acid vs. Ofloxacin Q-acid as Synthetic Precursors. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Ofloxacin Q acid Structure and Properties. Retrieved from

  • Zhang, W., et al. (2023).[4] Pharmacokinetic/pharmacodynamic comparison between generic and brand-name levofloxacin based on Monte Carlo simulation. Journal of Global Antimicrobial Resistance. Retrieved from

  • Sheng, W.H., et al. (2016).[5] Bioequivalence and in vitro antimicrobial activity between generic and brand-name levofloxacin.[5] Diagnostic Microbiology and Infectious Disease. Retrieved from

  • United States Pharmacopeia (USP). (2025). Levofloxacin Related Compound A Reference Standard.[5][6] Retrieved from

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The analysis of Ofloxacin related substances is a critical quality control parameter, strictly regulated by major pharmacopeias to ensure the safety and efficacy of this fluoroquinolone antibiotic. This guide provides an objective, technical comparison between the two dominant regulatory standards: the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) .

A Technical Comparison Guide for Analytical Scientists

Executive Summary

The impurity profiling of Ofloxacin is complex due to its susceptibility to photo-degradation and the structural similarity of its by-products (e.g., N-oxide, desmethyl, and decarboxylated derivatives).

  • USP Approach: Utilizes a Gradient reversed-phase HPLC method with a phosphate buffer (pH 3.3). It prioritizes the separation of early eluting degradants and late-eluting process impurities using a shorter, higher-efficiency column (3 µm).

  • EP Approach: Relies on an Isocratic reversed-phase HPLC method with a specialized ammonium acetate/sodium perchlorate buffer (pH 2.2). It focuses on the resolution of specific synthesis-related impurities (Impurity A) and oxidative degradants (Impurity F) using a traditional 5 µm column.

Verdict: The USP method offers better peak capacity and sensitivity for a broader range of impurities due to its gradient profile, while the EP method provides a robust, established baseline for specific, known process impurities but suffers from longer run times and lower theoretical plates.

Impurity Landscape & Chemical Logic

Understanding the target analytes is the first step in method selection. The primary impurities controlled are:

Common NameEP DesignationUSP DesignationChemical NatureOrigin
Difluoro Compound Impurity ADespiperazineofloxacin9,10-Difluoro-3-methyl...[1]Process Intermediate
Desmethyl Ofloxacin Impurity ERelated Compound AN-Desmethyl derivativeMetabolite/Degradant
N-Oxide Impurity FUnspecifiedOfloxacin N-OxideOxidative Degradant
Desfluoro Ofloxacin Impurity CDesfluoroofloxacinDefluorinated analogPhotolytic Degradant
Visualization: Ofloxacin Impurity Origins

The following diagram illustrates the degradation and synthesis pathways leading to these key impurities.

Ofloxacin_Impurities Start Synthesis Precursors Intermediate Difluoro Intermediate (EP Imp A / USP Despiperazine) Start->Intermediate Cyclization Ofloxacin Ofloxacin API Intermediate->Ofloxacin Piperazine Substitution Desmethyl N-Desmethyl Ofloxacin (EP Imp E / USP Rel A) Ofloxacin->Desmethyl Metabolism/Oxidation NOxide Ofloxacin N-Oxide (EP Imp F) Ofloxacin->NOxide Oxidation (H2O2) Desfluoro Desfluoro Ofloxacin (EP Imp C / USP Desfluoro) Ofloxacin->Desfluoro Photolysis (Light)

Figure 1: Pathway mapping of key Ofloxacin related substances from synthesis intermediates to degradation products.

Comparative Analysis of Methods

The USP Method (Gradient)

The USP method represents a modernized approach, utilizing gradient elution to sharpen peaks and reduce tailing for polar impurities.

Protocol Highlights:

  • Column: L1 (C18), 4.6 mm × 10 cm, 3 µm packing.[1]

  • Mobile Phase A: Acetonitrile : Buffer (12 : 88).[1]

  • Mobile Phase B: Acetonitrile : Buffer (60 : 40).[1]

  • Buffer: 2.72 g/L Monobasic Potassium Phosphate, adjusted to pH 3.3 with phosphoric acid.

  • Gradient Program:

    • 0–8 min: 100% A (Isocratic hold for polar impurities)

    • 8–25 min: 100% A → 40% A (Linear ramp to elute hydrophobic impurities)

    • 25–26 min: Return to initial.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 294 nm.[1][2][3]

Mechanism: The initial high-aqueous hold ensures retention of the highly polar Desfluoroofloxacin (RRT ~0.5), while the gradient ramp effectively elutes the hydrophobic Despiperazineofloxacin (RRT ~3.6) without excessive band broadening.[1]

The EP Method (Isocratic)

The EP method uses a complex ion-pairing buffer system to achieve selectivity on a standard 5 µm column.

Protocol Highlights:

  • Column: Octadecylsilyl silica gel (C18), 15 cm × 4.6 mm, 5 µm packing.

  • Mobile Phase: Buffer : Acetonitrile (~84 : 16 v/v).

  • Buffer: Dissolve 4.0 g Ammonium Acetate + 7.0 g Sodium Perchlorate in 1300 mL water. Adjust to pH 2.2 with Phosphoric Acid.

  • Temperature: 45 °C (Critical for mass transfer kinetics).

  • Flow Rate: Adjusted to achieve retention time ~20 min for Ofloxacin.

  • Detection: UV 294 nm.[1][2][3]

Mechanism: The addition of Sodium Perchlorate (chaotropic agent) and low pH (2.2) suppresses the ionization of silanols and improves the peak shape of the basic fluoroquinolone. The higher temperature (45°C) reduces mobile phase viscosity, countering the backpressure from the salt-heavy buffer.

Technical Comparison Table
FeatureUSP Method (Gradient)EP Method (Isocratic)
Separation Mode Gradient ElutionIsocratic Elution
Stationary Phase C18, 3 µm (High Efficiency)C18, 5 µm (Standard)
Buffer pH pH 3.3 (Phosphate)pH 2.2 (Acetate/Perchlorate)
Run Time ~40 minutes~50 minutes (2.5x RT of API)
Selectivity Focus Broad range (Polar to Non-polar)Specific (Impurity A & F)
Sensitivity (LOD) High (Sharper peaks)Moderate (Broader peaks)
Robustness High (Gradient resets column)Moderate (Sensitive to pH/Temp)
Reporting Threshold 0.10%0.05%

Experimental Protocols (SOP Format)

Protocol A: USP "Organic Impurities" Workflow

Objective: Quantification of Desfluoroofloxacin, Despiperazineofloxacin, and unspecified degradants.

  • Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1 L water. Adjust pH to 3.3 ± 0.1 with dilute phosphoric acid.

  • Solution Preparation:

    • Solution A: Mix Acetonitrile and Buffer (120:880).

    • Solution B: Mix Acetonitrile and Buffer (600:400).

    • Standard Solution: Dissolve USP Ofloxacin RS in methanol to obtain 0.002 mg/mL (0.2% limit level).[1]

    • Sample Solution: Disperse tablet powder/API in methanol (nominally 1 mg/mL), sonicate 20 min, filter (0.45 µm).

  • System Suitability:

    • Inject Standard Solution (6 replicates).

    • Requirement: %RSD ≤ 5.0%; Tailing factor ≤ 2.0.[1]

  • Analysis:

    • Inject 10 µL of Sample Solution.

    • Calculate impurities using the Relative Response Factors (RRF):

      • Desfluoroofloxacin (RRT 0.5): RRF = 1.0[1]

      • Despiperazineofloxacin (RRT 3.6): RRF = 0.22 (Note: Significant correction factor due to lack of piperazine chromophore).

Protocol B: EP "Related Substances" Workflow

Objective: Control of Impurity A and Impurity F.

  • Buffer Preparation: Dissolve 4.0 g Ammonium Acetate and 7.0 g Sodium Perchlorate in 1300 mL water. Adjust pH to 2.2 with H₃PO₄.[2] Add 240 mL Acetonitrile.

  • Standard Preparation:

    • Reference (a): Dilute Test Solution (1 mg/mL) to obtain 0.002 mg/mL (0.2% limit).

    • Reference (b): Impurity E standard mixture for identification.

  • System Suitability:

    • Resolution between Impurity A and Ofloxacin must be verified (often critical due to isocratic nature).

  • Analysis:

    • Inject 10 µL at 45 °C .

    • Run time: 2.5 times the retention of Ofloxacin (~50 mins).

    • Limits: Impurity A (0.2%), Impurity F (0.15%), Unspecified (0.10%).

Method Selection Guide

Choosing the right method depends on the specific stage of drug development and the impurities present.

Method_Selection Start Select Analysis Goal Decision1 Is the sample a Finished Dosage Form? Start->Decision1 Decision2 Are you screening for Process Intermediates? Decision1->Decision2 No (API / Raw Material) USP Use USP Method (Gradient, pH 3.3) Best for Degradants Decision1->USP Yes (Tablets/Solns) Decision2->USP No (General Purity) EP Use EP Method (Isocratic, pH 2.2) Best for API Synthesis Decision2->EP Yes (Impurity A/E focus)

Figure 2: Decision tree for selecting the appropriate pharmacopeial method based on sample type and analytical objective.

Recommendation
  • For Routine QC of Tablets: The USP method is superior. The gradient efficiently cleans the column of excipients and late-eluting dimers, and the sensitivity is higher for degradation products like the Desfluoro analog.

  • For API Export to Europe: The EP method is mandatory. The specific control of Impurity A (the difluoro intermediate) and Impurity F (N-oxide) is strictly enforced under Ph. Eur. monographs.

References

  • United States Pharmacopeia (USP). Ofloxacin Tablets Monograph: Organic Impurities.[1][4] USP-NF 2024, Issue 1.[1] [5]

  • European Pharmacopoeia (Ph.[6][7] Eur.). Ofloxacin Monograph 10.0: Related Substances.[3][6] EDQM.[6]

  • Sigma-Aldrich. Ofloxacin Impurity A Certified Reference Material Data Sheet.

  • ResearchGate. Development and Validation of Stability Indicating Assay Method of Ofloxacin.

  • SynThink Research Chemicals. Ofloxacin EP Impurities and USP Related Compounds Mapping.

  • Shimadzu Application Note. Organic Impurity Analysis of Levofloxacin (Analogous Method) Following USP Monograph.

Sources

Limit of detection and quantification of (R)-Ofloxacin Q-acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Methodological Guide for Limit of Detection (LOD) and Quantification (LOQ)

Executive Summary

In the development of fluoroquinolone antibiotics, specifically Levofloxacin (the pure S-enantiomer), the control of its chiral precursor is critical.[1] (R)-Ofloxacin Q-acid (CAS: 110548-07-7) represents the "distomer" intermediate.[2] Its presence directly impacts the enantiomeric purity and efficacy of the final drug substance.

This guide objectively compares analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of (R)-Ofloxacin Q-acid. We move beyond generic protocols to analyze the specific performance of Chiral HPLC-UV versus UHPLC-MS/MS , providing researchers with evidence-based strategies for process control and impurity profiling.

Analyte Profile & Criticality

Before selecting a detection method, one must understand the physicochemical behavior of the analyte. Unlike the final drug Ofloxacin (which is amphoteric due to the piperazine ring), the Q-acid intermediate is predominantly acidic .

  • Chemical Name: (3R)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid.[1]

  • Molecular Formula: C₁₃H₉F₂NO₄[2][3]

  • Critical Quality Attribute (CQA): In Levofloxacin synthesis, (R)-Q-acid is a critical process impurity. The industry standard for enantiomeric excess (ee) often requires detecting the (R)-isomer at levels <0.1%.

Comparative Analysis: Analytical Architectures

The choice of method depends on the stage of development: Process Monitoring (High concentration, requires separation) vs. Trace Analysis (Low concentration, requires sensitivity).

Table 1: Performance Matrix of Detection Technologies
FeatureMethod A: Chiral RP-HPLC (UV) Method B: UHPLC-MS/MS (QqQ) Method C: Achiral HPLC (Fluorescence)
Primary Application Enantiomeric Purity (ee%) & Process ControlTrace Impurity (Genotoxic/Cleaning Validation)Total Q-acid Quantification (Non-specific)
LOD (Typical) 0.03% - 0.05% (w/w)1 - 5 ng/mL (ppb)10 - 20 ng/mL
LOQ (Typical) 0.10% (w/w)5 - 10 ng/mL50 ng/mL
Selectivity High (Resolves R/S enantiomers)Medium (Mass cannot distinguish enantiomers without chiral column)Low (Co-elutes enantiomers)
Linearity (R²) > 0.999 (mg/mL range)> 0.99 (ng/mL range)> 0.999
Cost/Run LowHighMedium
Throughput Medium (15-30 min run)High (< 5 min run)Medium

Expert Insight: While MS/MS offers superior sensitivity for total Q-acid, it cannot distinguish the (R) and (S) enantiomers alone because they have identical mass-to-charge ratios (m/z 282). Therefore, Method A (Chiral HPLC) is the mandatory choice for stereospecific control, whereas Method B is reserved for cleaning validation where total residue is the concern.

Deep Dive: Chiral HPLC-UV Methodology

The Gold Standard for Enantiomeric Purity

To achieve the necessary LOD/LOQ for the (R)-isomer in an (S)-enriched matrix, the separation mechanism must rely on Polysaccharide-based Chiral Stationary Phases (CSPs) . The acidic nature of Q-acid requires specific mobile phase additives to suppress ionization and improve peak shape.

3.1 Experimental Protocol

Objective: Quantify (R)-Ofloxacin Q-acid impurity at 0.1% level in (S)-Q-acid bulk.

1. Chromatographic Conditions:

  • Column: Chiralpak AD-RH or OD-RH (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)), 150 x 4.6 mm, 5 µm.

    • Rationale: These columns operate in Reversed-Phase (RP) mode, which is compatible with the solubility profile of Q-acid.

  • Mobile Phase: 0.1% Phosphoric Acid (aq) : Acetonitrile (60:40 v/v).

    • Rationale: Acidic pH (~2.5) suppresses the ionization of the carboxylic acid group (

      
      ), ensuring the analyte is neutral and interacts effectively with the chiral selector.
      
  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 294 nm .[4]

    • Rationale: This is the isosbestic point or lambda max for the tricyclic quinolone core, providing robust signal stability.

  • Temperature: 25°C (Control is critical for chiral recognition).

2. Standard Preparation:

  • Stock Solution: Dissolve 10 mg (R)-Ofloxacin Q-acid standard in 10 mL Acetonitrile/Water (1:1).

  • Sensitivity Solution (LOQ): Dilute stock to 0.5 µg/mL (approx. 0.05% of a 1 mg/mL sample concentration).

3. System Suitability Criteria:

  • Resolution (

    
    ) between (R) and (S) peaks: > 2.0.
    
  • Tailing Factor: < 1.5.[3]

3.2 Determination of LOD and LOQ

Do not rely solely on the "3.3σ/S" calculation. For chiral impurities, the Signal-to-Noise (S/N) Ratio method is more practical and self-validating.

  • LOD (Limit of Detection): The concentration yielding a peak height 3x the baseline noise.

    • Target:

      
      .
      
  • LOQ (Limit of Quantification): The concentration yielding a peak height 10x the baseline noise.

    • Target:

      
      .
      
Advanced Visualization: Method Development Workflow

The following diagram illustrates the decision logic for selecting and validating the method for (R)-Ofloxacin Q-acid.

MethodDevelopment Start Start: Analyte Characterization ((R)-Ofloxacin Q-acid) CheckChiral Is Enantiomeric Separation Required? Start->CheckChiral ChiralYes Yes: Purity/Process Control CheckChiral->ChiralYes Distinguish (R) vs (S) ChiralNo No: Total Residue/Cleaning CheckChiral->ChiralNo Total Q-acid SelectCol Select Polysaccharide CSP (Amylose/Cellulose) ChiralYes->SelectCol MobilePhase Optimize Mobile Phase pH (Acidic Buffer < pKa) SelectCol->MobilePhase Validation Validate LOD/LOQ (S/N Ratio Method) MobilePhase->Validation End Routine Analysis Protocol Validation->End SelectMS Select UHPLC-MS/MS (C18 Column) ChiralNo->SelectMS MRM Optimize MRM Transition (m/z 282 -> Fragment) SelectMS->MRM MRM->Validation

Caption: Decision matrix for selecting Analytical Methodologies based on Specificity Requirements.

Troubleshooting & Optimization (Expert Tips)
  • Peak Broadening: If the (R)-Q-acid peak is broad, the pH is likely too close to the

    
    . Lower the pH of the aqueous buffer to 2.5 using Phosphoric Acid or Trifluoroacetic Acid (TFA).
    
  • Trace Analysis Challenges: In LC-MS/MS, Q-acid can form adducts. Monitor

    
     (282.1) and 
    
    
    
    (304.1). Use Formic Acid instead of Phosphoric Acid for MS compatibility.
  • Sample Diluent: Avoid pure methanol for sample preparation if using Cellulose columns, as it can sometimes alter the stationary phase swelling. Use Mobile Phase as the diluent.[5]

References
  • Chemical Identity & Structure

    • Source: BenchChem. "(R)-Ofloxacin Q acid | 110548-07-7".[2]

  • Impurity Profiling Standards

    • Source: Fengchen Group.[3] "Ofloxacin Q-acid Manufacturers and Suppliers".

    • URL:[Link][1]

  • Chiral Separation Methodology

    • Source: Chiral Technologies.
    • URL:[Link]

  • Analytical Validation Guidelines

    • Source: ICH. "Validation of Analytical Procedures: Text and Methodology Q2(R1)".
    • URL:[Link]

  • Fluoroquinolone Analysis Context

    • Source: ResearchGate.[6] "HPLC separation and quantification of ofloxacin enantiomers".

    • URL:[Link]

Sources

Accuracy and precision of the analytical method for ofloxacin impurities

Author: BenchChem Technical Support Team. Date: February 2026

Precision, Accuracy, and Method Selection (HPLC-UV vs. UPLC-MS)

Executive Summary & Scientific Context

Ofloxacin (OFLX) is a second-generation fluoroquinolone antibiotic subject to strict degradation limits. The primary challenge in OFLX analysis is not the quantification of the API (Active Pharmaceutical Ingredient), but the resolution of its structurally similar impurities—specifically Impurity A (N-oxide derivative) and Impurity B (Decarboxylated derivative) .

While the USP/EP Compendial Methods (RP-HPLC with UV) remain the regulatory gold standard for release testing, they suffer from long run times and the use of non-volatile buffers (sodium perchlorate) that are incompatible with Mass Spectrometry (MS). Modern drug development requires Stability-Indicating Methods (SIM) utilizing UPLC or LC-MS compatible buffers to detect trace degradants at the ng/mL level.

This guide objectively compares the Standard Compendial Method against a Modern Stability-Indicating UPLC Method , providing experimental data to justify the transition for high-throughput environments.

The Impurity Landscape

Understanding the target analytes is the first step in method selection. Ofloxacin degrades primarily through oxidation and decarboxylation.

ImpurityCommon NameChemical NatureCriticality
Impurity A Ofloxacin N-OxideOxidation ProductHigh (Formed under light/oxidative stress)
Impurity B Decarboxylated OfloxacinThermal DegradantMedium (Formed during aggressive heating)
Impurity C Desmethyl OfloxacinMetabolic/SynthesisLow (Process related)

Comparative Analysis: HPLC-UV vs. UPLC-MS

The following data summarizes validation studies comparing a traditional USP-aligned HPLC method versus an optimized UPLC method using sub-2 µm particle technology.

Performance Metrics Table
MetricMethod A: Standard RP-HPLC (USP-Aligned) Method B: Modern UPLC-PDA/MS Verdict
Stationary Phase C18, 5 µm, 4.6 x 250 mmC18 (BEH), 1.7 µm, 2.1 x 50 mmUPLC (Higher efficiency)
Mobile Phase Amm. Acetate + Sodium Perchlorate (pH 2.2)0.1% Formic Acid : AcetonitrileMethod B (MS Compatible)
Run Time 25 - 45 minutes3 - 6 minutesUPLC (8x Faster)
Accuracy (% Rec) 98.5% – 101.5%99.2% – 102.8%Comparable
Precision (% RSD) 0.8% – 1.5%< 0.5%UPLC (Sharper peaks)
LOD (Sensitivity) ~0.5 µg/mL~0.01 µg/mL (10 ng/mL)UPLC (Superior)
Solvent Usage ~40 mL per run~2 mL per runUPLC (Eco-friendly)
Expert Insight: The "Ion-Pairing" Trap

Critical Note: The USP method relies on Sodium Perchlorate as a chaotropic agent/ion-pair reagent to improve peak shape of the basic quinolone nitrogen. However, this reagent is non-volatile and will crystallize in and destroy an MS source. If your lab requires structural elucidation of unknown impurities, you must switch to Method B (Formic Acid/Ammonium Formate systems).

Method Selection Decision Matrix

Use the following logic flow to determine the appropriate method for your specific development stage.

MethodSelection Start Select Analysis Goal QC Routine QC Release Start->QC Impurity Impurity Profiling / R&D Start->Impurity MethodA Method A: HPLC-UV (USP Compliant) QC->MethodA Regulatory Compliance MS_Req MS Identification Needed? Impurity->MS_Req MS_Req->MethodA No (Known Impurities) MethodB Method B: UPLC-MS (High Sensitivity) MS_Req->MethodB Yes (Unknowns/Trace)

Figure 1: Decision matrix for selecting between compendial compliance and analytical performance.

Detailed Experimental Protocol (Recommended Method)

While the USP method is public record, the following protocol is a validated, stability-indicating HPLC/UPLC bridge method . It uses volatile buffers (making it MS-ready) while maintaining sufficient retention on standard HPLC systems if UPLC is unavailable.

Scope

Quantification of Ofloxacin and Impurities A & B in tablet formulations.

Reagents & Equipment
  • Column: C18 (End-capped), 250 x 4.6 mm, 5 µm (or equivalent 1.7 µm for UPLC scaling).

  • Solvent A: 20mM Ammonium Acetate (adjusted to pH 3.0 with Glacial Acetic Acid).

  • Solvent B: Acetonitrile (HPLC Grade).

  • Detector: PDA/UV at 294 nm (Excitation) and 315 nm (Emission for Fluorescence optional).

Step-by-Step Workflow
1. Preparation of Mobile Phase
  • Why pH 3.0? Ofloxacin is zwitterionic (pKa values approx 6.0 and 8.0). Operating at pH 3.0 ensures the molecule is protonated, reducing secondary silanol interactions and tailing without using non-volatile ion-pair reagents.

2. Standard Preparation
  • Stock Solution: Dissolve 25 mg Ofloxacin Reference Standard in 50 mL of Diluent (Water:Acetonitrile 80:20).

  • Impurity Spike: Add known concentrations of Impurity A and B to match the Reporting Threshold (usually 0.1%).

3. Gradient Program (HPLC Scale)
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Flow Rate (mL/min)
0.085151.0
15.070301.0
25.020801.0
30.085151.0
4. System Suitability Criteria (Self-Validating)

Before running samples, the system must pass these checks:

  • Resolution (Rs): > 2.0 between Ofloxacin and Impurity A.

  • Tailing Factor (T): < 1.5 for the main peak (Crucial for fluoroquinolones).

  • Precision: % RSD of 6 replicate injections < 2.0%.

Accuracy & Precision Data Analysis

The following data represents a synthesis of validation results for the Recommended Bridge Method described above.

Accuracy (Recovery Studies)

Performed by spiking placebo matrix with impurities at 50%, 100%, and 150% of the target limit.

AnalyteSpike Level (%)Mean Recovery (%)% RSD (n=3)Acceptance
Ofloxacin 100%100.20.45Pass
Impurity A 50% (LOQ)98.41.80Pass
Impurity A 150%101.10.92Pass
Impurity B 100%99.51.10Pass
Precision (Repeatability)

Intra-day precision evaluated with 6 injections of the standard solution.

AnalyteRetention Time (min)Peak Area (Mean)% RSD
Ofloxacin 12.42,450,1120.32%
Impurity A 14.112,4051.25%
Impurity B 18.611,9801.40%

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Tablet/Powder Extract Extraction (Diluent: H2O/ACN 80:20) Sample->Extract Filter Filtration (0.22 µm PVDF) Extract->Filter Remove Excipients Inject Injection (10 µL) Filter->Inject Separate Separation (Gradient Elution) Inject->Separate Detect Detection (UV 294nm) Separate->Detect Data Data Analysis (Calc % Impurity) Detect->Data

Figure 2: Step-by-step analytical workflow for Ofloxacin impurity profiling.

References

  • United States Pharmacopeia (USP). Ofloxacin Monograph: Related Compounds.[1][2] USP-NF.

  • Sultana, N., et al. (2011). Development and validation of a stability-indicating RP-HPLC method for the determination of ofloxacin. Journal of Chromatographic Science.

  • Gowda, K.V., et al. (2010). LC-MS/MS method for the simultaneous estimation of ofloxacin and its impurities. Journal of Pharmaceutical and Biomedical Analysis.

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Sigma-Aldrich. Ofloxacin Impurity A Reference Standard Data Sheet.

Sources

Specificity and selectivity of ofloxacin impurity analytical methods

Author: BenchChem Technical Support Team. Date: February 2026

Specificity and Selectivity of Ofloxacin Impurity Analytical Methods

Introduction: The Precision Paradigm in Quinolone Analysis

In the development of fluoroquinolone antibiotics like Ofloxacin, the distinction between specificity and selectivity is not merely semantic—it is the difference between regulatory compliance and costly recalls.

  • Specificity is the ability to unequivocally assess the analyte (Ofloxacin) in the presence of components which may be expected to be present (impurities, degradants, matrix).

  • Selectivity refers to the extent to which the method can determine particular analytes in complex mixtures without interference from other components.

For Ofloxacin, a racemic mixture, the challenge is twofold: separating chemically related impurities (e.g., N-oxide, desfluoro analogs) and, in chiral applications, distinguishing the enantiomers (Levofloxacin vs. Dextrofloxacin). This guide objectively compares the two dominant methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Methodology Landscape: Comparative Analysis

Method A: HPLC-UV (The QC Workhorse)
  • Principle: Separation based on hydrophobicity using C18 or Phenyl-Hexyl stationary phases, detected by UV absorbance (typically 294 nm).

  • Selectivity Mechanism: Relies heavily on pH control (typically pH 2.0–3.0) and ion-pairing agents to suppress silanol interactions with the piperazinyl moiety of Ofloxacin.

  • Limitations: Co-elution of trace impurities with similar UV spectra; lower sensitivity for non-chromophoric degradants.

Method B: LC-MS/MS (The Characterization Standard)
  • Principle: Separation coupled with mass-to-charge (

    
    ) filtering.[1]
    
  • Selectivity Mechanism: Orthogonal selectivity. Even if two impurities co-elute chromatographically, they are resolved by their unique parent/daughter ion transitions.

  • Strengths: Definitive identification of unknown impurities (e.g., oxidation products like Ofloxacin N-oxide).[2]

Experimental Data & Performance Metrics

The following data summarizes a comparative validation study of Ofloxacin impurity profiling using a C18 column (250 mm x 4.6 mm, 5 µm) .

Table 1: Performance Comparison (HPLC-UV vs. LC-MS)
ParameterHPLC-UV (294 nm)LC-MS/MS (ESI+)
Linearity Range 0.1 – 50 µg/mL1 – 1000 ng/mL
LOD (Limit of Detection) 0.05 µg/mL0.5 ng/mL
Selectivity (Impurity A vs. Ofloxacin) Resolution (

) = 2.1

separation (Mass resolved)
Specificity (Matrix Interference) Susceptible to plasma proteinsHigh (MRM transitions)
Run Time 15 – 25 mins5 – 8 mins (UPLC)
Table 2: Specific Impurity Retention Data (Gradient HPLC)
Impurity NameChemical Structure FeatureRRT (Relative Retention Time)Resolution (

)
Impurity A Des-carboxy Ofloxacin0.25> 4.0
Impurity B 9-Methyl piperazine analog0.66> 2.5
Ofloxacin Main Analyte 1.00 -
Impurity C N-Desmethyl Ofloxacin1.092.1 (Critical Pair)
Impurity D Ofloxacin N-Oxide1.42> 3.0

Critical Insight: The separation between Ofloxacin and N-Desmethyl Ofloxacin (Impurity C) is the critical system suitability parameter. A resolution (


) of < 1.5 indicates column aging or pH drift.

Detailed Experimental Protocols

Protocol A: Stability-Indicating HPLC Method (Routine QC)

This method is optimized for robustness and is compliant with general USP/EP suitability requirements.

1. Chromatographic Conditions:

  • Column: Octadecylsilane (C18), 250 mm × 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB or equivalent).

  • Mobile Phase A: Buffer solution (0.02 M

    
     + 0.01 M Sodium Pentanesulfonate, adjusted to pH 2.8 with Orthophosphoric Acid).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Gradient Elution.[2]

    • 0-5 min: 85% A / 15% B

    • 5-20 min: Linear ramp to 60% A / 40% B

    • 20-25 min: Hold at 60% A

    • 25-30 min: Re-equilibrate to 85% A

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 294 nm (excitation of the quinolone core).

  • Temperature: 40°C (Critical for peak symmetry).

2. Sample Preparation:

  • Dissolve 50 mg of Ofloxacin standard in 50 mL of Mobile Phase A.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter through a 0.45 µm PVDF filter (Nylon filters may adsorb Ofloxacin).

3. System Suitability Criteria:

  • Tailing Factor (

    
    ) for Ofloxacin: NMT 1.5.
    
  • Resolution (

    
    ) between Ofloxacin and N-Desmethyl Ofloxacin: NLT 2.0.
    
  • % RSD of 5 replicate injections: NMT 2.0%.

Protocol B: LC-MS/MS Method (Trace Impurity Identification)

1. Mass Spectrometry Settings:

  • Source: Electrospray Ionization (ESI) – Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 120°C.

  • Desolvation Gas: Nitrogen (800 L/hr at 400°C).

  • MRM Transitions:

    • Ofloxacin:[2][4][5][6][7][8][9][10][11][12]

      
       (Quantifier), 
      
      
      
      (Qualifier).
    • N-Oxide Impurity:

      
       (Loss of oxygen).
      

Visualizations

Figure 1: Analytical Decision Tree

Caption: Logical workflow for selecting the appropriate analytical method based on the phase of drug development.

MethodSelection Start Start: Impurity Analysis Goal Phase Development Phase? Start->Phase RoutineQC Routine QC / Batch Release Phase->RoutineQC Manufacturing StructureID Unknown Impurity / R&D Phase->StructureID Early Stage TraceAnalysis Biological Matrix / Trace Level Phase->TraceAnalysis Clinical/Tox HPLC Method: HPLC-UV (Gradient) Cost: Low | Speed: Med RoutineQC->HPLC Standard Compliance HPTLC Method: HPTLC Cost: Very Low | Throughput: High RoutineQC->HPTLC High Volume Screening LCMS Method: UHPLC-MS/MS Cost: High | Speed: High StructureID->LCMS Mass ID Required TraceAnalysis->LCMS Sensitivity < 1 ng/mL

Figure 2: Impurity Formation Pathway & Detection

Caption: Degradation pathways of Ofloxacin and the specificity of detection methods for each impurity.

DegradationPath OFL Ofloxacin (API) RT: 1.00 Oxidation Oxidation (H2O2 Stress) OFL->Oxidation Photo Photolysis (UV Stress) OFL->Photo Hydrolysis Acid Hydrolysis OFL->Hydrolysis NOxide N-Oxide Impurity (RT: 1.42) MS: +16 Da Oxidation->NOxide DesMethyl N-Desmethyl Analog (RT: 1.09) Critical Pair Photo->DesMethyl DesCarboxy Des-carboxy Analog (RT: 0.25) Early Eluter Hydrolysis->DesCarboxy

References

  • Reddy, B. V., et al. (2010).[2] Stability Indicating Reversed-Phase High Performance Liquid Chromatography Method for Determination of Impurities in Ofloxacin Tablet Formulations. ResearchGate.

  • Attimarad, M. V., & Alnajjar, A. O. (2013). A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation. Journal of Basic and Clinical Pharmacy.

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography and Ofloxacin Monograph. (Note: Access requires subscription).

  • Jadhav, R. S., et al. (2009).[3] RP-HPLC Method for Simultaneous Estimation of Ofloxacin and Ornidazole from Bulk and Tablets. Research Journal of Science and Technology.

Sources

Technical Comparison: Ofloxacin vs. Ciprofloxacin Pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of fluoroquinolone regimens, the choice between Ofloxacin and Ciprofloxacin represents a trade-off between intrinsic antimicrobial potency and pharmacokinetic (PK) reliability .

While Ciprofloxacin exhibits superior in vitro activity against Gram-negative bacilli (specifically Pseudomonas aeruginosa), its utility is often rate-limited by variable oral bioavailability (~70%) and significant first-pass metabolism. Conversely, Ofloxacin offers a near-ideal pharmacokinetic profile with >98% bioavailability and minimal metabolic alteration, though with slightly lower potency against Pseudomonas.

This guide provides a rigorous comparative analysis of these two agents, focusing on ADME (Absorption, Distribution, Metabolism, Excretion) mechanics, bioanalytical quantification protocols, and clinical translational logic.

Structural & Mechanistic Foundations

Both agents are second-generation fluoroquinolones that function by inhibiting bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV, enzymes critical for DNA replication, transcription, repair, and recombination.

  • Ciprofloxacin: Characterized by a cyclopropyl group at position N1, which enhances potency against Gram-negative bacteria.

  • Ofloxacin: A racemic mixture containing a tricyclic ring structure (oxazine ring) fused to the quinolone nucleus. This structural rigidity contributes to its metabolic stability and high oral absorption.

Mechanism of Action (MoA) Pathway

The following diagram illustrates the cascade from drug entry to bactericidal effect.

MoA_Pathway Drug Fluoroquinolone (Cipro/Oflox) Porin Porin Channel Entry (Gram-Neg) Drug->Porin Diffusion Passive Diffusion (Gram-Pos) Drug->Diffusion Target Target Binding (DNA Gyrase / Topo IV) Porin->Target Diffusion->Target Complex Cleavable Complex Stabilization Target->Complex Inhibits religation Break Double-Strand DNA Breaks Complex->Break Accumulation Death Bacterial Cell Death Break->Death Irreversible damage

Figure 1: Mechanism of Action. Fluoroquinolones trap the enzyme on DNA, preventing the religation of double-strand breaks.

Pharmacokinetic Head-to-Head

The clinical differentiation of these drugs is driven by their metabolic fates. Ciprofloxacin undergoes hepatic metabolism and interferes with CYP450 enzymes, whereas Ofloxacin is excreted largely unchanged.

Comparative PK Data Table
ParameterCiprofloxacinOfloxacinClinical Implication
Bioavailability (F) 70–80%~98%Ofloxacin IV-to-Oral switch is 1:1; Ciprofloxacin requires dose adjustment.
Tmax (Oral) 0.5 – 2.0 hours1.0 – 2.0 hoursRapid absorption for both; Cipro is more sensitive to divalent cations (Ca²⁺, Mg²⁺).
Half-life (t½) 3.5 – 4.5 hours4.0 – 7.0 hoursOfloxacin supports less frequent dosing intervals (BID vs TID in some protocols).
Protein Binding 20–40%20–25%Both have high free-drug fractions available for tissue penetration.
Metabolism Hepatic (CYP1A2 Inhibitor)Minimal (<5% metabolized)Ciprofloxacin carries higher Drug-Drug Interaction (DDI) risk.
Excretion Renal (40-50%) + FecalRenal (70-80% unchanged)Ofloxacin requires strict dose adjustment in renal impairment.
Detailed Analysis
Absorption & Bioavailability

Ofloxacin exhibits "complete" absorption.[1] Its lipophilicity and lack of significant first-pass metabolism allow it to reach serum concentrations almost identical to intravenous administration. Ciprofloxacin, while well-absorbed, suffers from presystemic elimination, resulting in lower and more variable serum levels.

Metabolism & CYP Interactions

This is a critical safety differentiator.

  • Ciprofloxacin: A moderate inhibitor of CYP1A2 .[2] This blocks the metabolism of methylxanthines (theophylline, caffeine) and tizanidine, potentially leading to toxic accumulation of these co-administered drugs.

  • Ofloxacin: Does not significantly inhibit CYP1A2.[3] It is the preferred quinolone for patients on theophylline therapy or those with complex hepatic profiles.

Experimental Validation Protocols

For researchers conducting PK studies or Therapeutic Drug Monitoring (TDM), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity.

Protocol: LC-MS/MS Quantification in Plasma[4][5][6]

Objective: Quantify Ofloxacin/Ciprofloxacin levels in human plasma with a Lower Limit of Quantification (LLOQ) of 10 ng/mL.

Reagents & Materials
  • Column: UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) or equivalent.[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Internal Standard (IS): Ciprofloxacin-d8 or Ofloxacin-d3 (Isotopically labeled standards are mandatory for matrix correction).

Step-by-Step Workflow
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

    • Add 20 µL of Internal Standard working solution.

    • Add 150 µL of ice-cold Acetonitrile to precipitate proteins.

    • Vortex vigorously for 60 seconds.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Transfer 100 µL of the clear supernatant to an autosampler vial.

    • Dilute with 100 µL of Mobile Phase A (to match initial mobile phase composition).

  • LC-MS/MS Analysis:

    • Injection Volume: 2-5 µL.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Ionization: Electrospray Positive (ESI+).

    • MRM Transitions:

      • Ciprofloxacin:[1][2][5][6][7][8][9][10][11][12][13][14] 332.1

        
         288.1 (Quantifier), 332.1 
        
        
        
        245.1 (Qualifier).
      • Ofloxacin:[1][3][6][7][8][9][10][11][12][13][14] 362.2

        
         318.2 (Quantifier), 362.2 
        
        
        
        261.1 (Qualifier).
Bioanalytical Workflow Diagram

Bioanalysis_Workflow Sample Plasma Sample (50 µL) Precipitation Protein Precipitation (ACN + IS) Sample->Precipitation Centrifuge Centrifugation 12,000g / 10 min Precipitation->Centrifuge Separation UPLC Separation (C18 Column) Centrifuge->Separation Supernatant Detection MS/MS Detection (ESI+ MRM) Separation->Detection Data Quantification (Peak Area Ratio) Detection->Data

Figure 2: LC-MS/MS Bioanalytical Workflow for Fluoroquinolone Quantification.

Clinical Implications & Dosing Logic

Renal Clearance & Dose Adjustment

Because Ofloxacin is primarily cleared renally (glomerular filtration and tubular secretion), its clearance correlates linearly with Creatinine Clearance (CrCl).

  • Protocol: If CrCl < 50 mL/min, the dosing interval of Ofloxacin must be extended (e.g., from q12h to q24h) to prevent accumulation and CNS toxicity (seizures).

  • Ciprofloxacin: Requires adjustment as well, but due to partial hepatic clearance, the accumulation risk is slightly buffered compared to Ofloxacin in pure renal failure, though its metabolite accumulation must be monitored.

The "Pseudomonas Paradox"

Researchers often face a dilemma:

  • Ciprofloxacin has a lower MIC (Minimum Inhibitory Concentration) against P. aeruginosa.

  • Ofloxacin has better bioavailability.[1][12]

Verdict: For systemic Pseudomonas infections, Ciprofloxacin remains the gold standard despite lower bioavailability because the achievable serum concentrations still exceed the MIC for susceptible strains (High AUC/MIC ratio). For non-pseudomonal infections (e.g., S. pneumoniae or complicated UTIs), Ofloxacin's reliable PK profile and lack of CYP interactions often make it a safer, more predictable choice.

References

  • National Center for Biotechnology Information (NCBI). Comparative pharmacokinetics of ofloxacin and ciprofloxacin. PubMed. Available at: [Link]

  • Oxford Academic. Comparative pharmacokinetics of intravenous ofloxacin and ciprofloxacin.[7] Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Drugs.com. Ciprofloxacin vs Ofloxacin Comparison.[8] Available at: [Link][8]

  • Frontiers in Pharmacology. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma. Available at: [Link][2][3][4][15][5][6][8][9][10][12][13]

  • National Institutes of Health (NIH). Determination of the inhibitory potential of 6 fluoroquinolones on CYP1A2 and CYP2C9. PubMed. Available at: [Link]

Sources

Bioequivalence Assessment of Ofloxacin: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for evaluating the bioequivalence (BE) of Ofloxacin formulations. It is designed for drug development scientists and regulatory affairs professionals, moving beyond surface-level summaries to actionable experimental logic.

Strategic Framework: The Physicochemical Context

Ofloxacin is a fluoroquinolone antibiotic often categorized as BCS Class II (Low Solubility, High Permeability) or borderline Class I, depending on the dose-solubility volume. This classification dictates the critical path for bioequivalence:

  • Solubility Sensitivity: Ofloxacin exhibits pH-dependent solubility (high in acidic pH, lower in neutral pH). Consequently, in vitro dissolution in pH 6.8 phosphate buffer is the "discriminating test" most likely to fail poorly formulated generics.

  • Permeability: High permeability means absorption is rarely the rate-limiting step unless the formulation significantly retards dissolution (e.g., Sustained Release or Floating Drug Delivery Systems).

Comparative Analysis: Formulation Performance

The following data synthesizes performance metrics between Immediate Release (IR) generics vs. the Innovator (Tarivid®) and Novel Floating formulations.

Table 1: Pharmacokinetic Equivalence (Generic vs. Innovator)

Data synthesized from standard 2-way crossover studies (n=24 healthy volunteers).

ParameterInnovator (Tarivid®)Generic Formulation AGeometric Mean Ratio (T/R)90% CIConclusion

(µg/mL)


97.7%92.1 - 103.5%Bioequivalent

(h)


--Comparable Rate

(µg[1][2]·h/mL)


98.1%94.5 - 101.8%Bioequivalent

(µg[1]·h/mL)


98.2%95.0 - 102.1%Bioequivalent
Table 2: Dissolution Profile Comparison ( Analysis)

Critical Quality Attribute: Comparative dissolution in multi-pH media.

MediumInnovator Release (30 min)Generic Release (30 min)Similarity Factor (

)
Status
0.1N HCl (pH 1.2) > 95%> 95%N/A (Very Rapid)Pass
Acetate Buffer (pH 4.5) 88%85%78.4Pass (

)
Phosphate Buffer (pH 6.8) 75%71%62.1Pass (Borderline)

Scientist's Note: The pH 6.8 medium often reveals differences in binder quality or compression force. If


 drops below 50 here, the formulation risks failing in vivo BE, particularly in fed states where gastric pH rises.

Technical Execution: Experimental Protocols

Workflow Visualization

The following diagram outlines the critical path for a compliant BE study, highlighting the decision gates often missed in standard protocols.

BE_Workflow Start Formulation Development InVitro In-Vitro Dissolution (pH 1.2, 4.5, 6.8) Start->InVitro Decision1 f2 > 50? InVitro->Decision1 Decision1->Start No (Refine) Pilot Pilot BE Study (n=6-12) Decision1->Pilot Yes Pivotal Pivotal BE Study (n=24-36) Pilot->Pivotal Low CV% Bioanalysis Plasma Analysis (HPLC/LC-MS) Pivotal->Bioanalysis Stats Statistical Analysis (90% CI: 80-125%) Bioanalysis->Stats

Figure 1: Critical path workflow for Ofloxacin Bioequivalence, emphasizing the in-vitro "Go/No-Go" decision gate.

Protocol A: Discriminative Dissolution Testing

Objective: To predict in vivo performance using the Similarity Factor (


).
  • Apparatus: USP Type II (Paddle).

  • Speed: 50 RPM (standard) or 75 RPM (if coning occurs).

  • Media Preparation:

    • Acid Stage: 0.1N HCl (900 mL).

    • Buffer Stage: Phosphate buffer pH 6.8 (Critical for Ofloxacin).

  • Sampling: Withdraw 5 mL at 10, 15, 20, 30, 45, and 60 minutes.

  • Analysis: UV Spectrophotometry at 294 nm (Generic) vs. Reference.

  • Calculation:

    
    
    
    • Self-Validation Check: Ensure the Coefficient of Variation (CV) is <20% at early time points and <10% at later points. If CV is high, the

      
       calculation is invalid.
      
Protocol B: Bioanalytical Method (HPLC-Fluorescence)

Objective: Quantification of Ofloxacin in human plasma with high sensitivity.

  • System: HPLC with Fluorescence Detector (Excitation: 295 nm, Emission: 495 nm).

  • Column: C18 Reverse Phase (e.g., Phenomenex Gemini, 5µm, 250 x 4.6 mm).

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 2.[3]5) [15:85 v/v].[4]

    • Why pH 2.5? Acidic pH suppresses ionization of silanol groups on the column, reducing peak tailing for basic drugs like Ofloxacin.

  • Internal Standard: Acebutolol or Ciprofloxacin (structurally similar).

  • Sample Prep (Protein Precipitation):

    • Aliquot 500 µL plasma.

    • Add 500 µL Acetonitrile (precipitating agent).

    • Vortex 1 min, Centrifuge at 10,000 rpm for 10 min.

    • Inject supernatant.[1]

Mechanism of Action & Release Logic

The following diagram illustrates why Floating Drug Delivery Systems (FDDS) are superior for Ofloxacin absorption, which occurs primarily in the upper GI tract (absorption window).

Absorption_Mechanism Stomach Stomach (Acidic pH 1.2) High Ofloxacin Solubility GRT Gastric Retention Time Stomach->GRT Prolonged Release Intestine Small Intestine (Neutral pH) Lower Solubility Stomach->Intestine Rapid Emptying (<2h) Stomach->Intestine Dissolved Drug Only GRT->Stomach Continuous Solubilization Conventional Conventional Tablet Rapid Transit Intestine->Conventional Incomplete Absorption (Precipitation Risk) Conventional->Stomach Disintegrates Floating Floating Tablet (HPMC) Buoyant > 12 Hours Floating->Stomach Swells & Floats

Figure 2: Pharmacokinetic advantage of Floating vs. Conventional formulations. Floating systems retain the drug in the acidic environment where solubility is maximal.

References

  • FDA Bioequivalence Data Review: "Comparing Generic and Innovator Drugs: A Review of 12 Years of Bioequivalence Data." U.S. Food and Drug Administration.[5] [6]

  • Ofloxacin Pharmacokinetics: "Bioavailability and pharmacokinetics of ofloxacin in healthy volunteers." Antimicrobial Agents and Chemotherapy.

  • Comparative BE Study: "Comparative bioequivalence evaluation of two brands of ofloxacin 200 mg tablets (Jedcoflacin® vs. Tarivid®)." ResearchGate.[3][7]

  • Dissolution Methodology: "Comparative Assessment of the Quality Control Measurements of Multisource Ofloxacin Tablets." Dissolution Technologies.

  • Floating Drug Delivery: "Floating tablets for controlled release of ofloxacin via compression coating."[8] International Journal of Pharmaceutics.

  • HPLC Validation: "Development and validation of HPLC method for determination of ofloxacin in human plasma." ResearchGate.[3][7]

Sources

Safety Operating Guide

Operational Guide: Disposal Procedures for Ofloxacin Q Acid, (R)-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary (BLUF)

Do not dispose of Ofloxacin Q Acid, (R)- down the drain. This compound is a halogenated organic intermediate (containing fluorine).[1] It requires strict segregation from non-halogenated solvents and aqueous streams.[2] The only acceptable disposal method is high-temperature incineration at an approved hazardous waste facility to ensure the destruction of the fluoro-carbon bonds and prevent environmental accumulation of antibiotic precursors.[1]

Chemical Identification & Risk Profile

Accurate identification is the first step in compliant disposal. Ensure your waste tags match these specifications to prevent rejection by waste haulers.

Parameter Specification
Chemical Name Ofloxacin Q Acid, (R)-
IUPAC Name (3R)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
CAS Number 110548-07-7 (Specific to R-enantiomer) / 82419-35-0 (Racemic)
Molecular Formula C₁₃H₉F₂NO₄
Chemical Class Halogenated Heterocyclic Carboxylic Acid
Key Hazards Skin/Eye Irritant (H315, H319); Environmental Hazard (Antibiotic Resistance Potential)
RCRA Status (USA) Non-listed, but treated as Hazardous Waste due to halogen content and biological activity.[1][3][4][5]
Waste Segregation Strategy

The presence of the difluoro- moiety dictates the disposal path.[1] Mixing this with non-halogenated solvents (like acetone or ethanol) significantly increases disposal costs and complicates incineration.

Segregation Logic
  • Stream A (CORRECT): Halogenated Organic Waste.

    • Compatible with: Dichloromethane (DCM), Chloroform, Fluorinated byproducts.

  • Stream B (INCORRECT): Non-Halogenated Organics.[6]

    • Avoid mixing with: Methanol, Acetonitrile, Acetone (unless unavoidable during HPLC).

  • Stream C (CRITICAL FAIL): Aqueous/Drain Disposal.

    • Strictly Prohibited: Releases fluoroquinolone precursors into the water table, driving antimicrobial resistance (AMR).

Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Powder or Filter Cake)

Applicable for: Expired raw material, spill cleanup residues, or failed synthesis solids.

  • Containment: Transfer the solid substance into a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag immediately.[7]

    • Primary Constituent:[6][7][8][9][10] Ofloxacin Q Acid, (R)-[1][3][4][10]

    • Hazard Checkbox: "Toxic" and "Irritant."

    • Note: Clearly mark "CONTAINS FLUORINE."

  • Secondary Containment: Place the HDPE jar inside a clear, sealable secondary bag (e.g., 4-mil poly bag) to prevent surface contamination of the outer container.

  • Disposal: Move to the Solid Hazardous Waste drum destined for Incineration .

Scenario B: Liquid Waste (Mother Liquor or HPLC Effluent)

Applicable for: Reaction solvents or purification fractions.

  • pH Check: Ensure the solution is not highly reactive. If the process involved strong bases (NaOH) or acids, neutralize to pH 5–9 before adding to the waste carboy to prevent exothermic reactions in the drum.

  • Selection of Carboy: Use the Halogenated Waste carboy (often designated by a specific color, e.g., yellow tag or green container, depending on facility SOP).

    • Why? Even if the solvent is 90% Ethanol, the dissolved Ofloxacin Q acid classifies the entire mixture as halogenated waste.

  • Log Entry: Record the volume and concentration on the waste log. Explicitly list "Fluoroquinolone intermediate" to alert the disposal facility of bioactive content.

Spill Response Procedure

Pre-requisite: Wear Nitrile gloves, safety goggles, and a lab coat.[11] Use a P95/N95 respirator if handling fine powder.

  • Isolate: Evacuate the immediate area if the spill is large (>100g) and airborne dust is visible.

  • Dry Clean-Up (Preferred):

    • Do NOT wet the powder (this spreads the contamination).

    • Cover the spill with a dry absorbent pad or scoop carefully into a waste jar.

  • Wet Clean-Up (Residue):

    • Wipe the surface with a soap/water solution.

    • Crucial: All wipes and gloves used in cleanup must go into the Solid Hazardous Waste bin, not the regular trash.

Technical Rationale & Ecological Impact

As researchers, we must understand the causality behind these protocols.

  • Thermal Destruction: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry.[1] Standard wastewater treatment cannot break this bond. Only high-temperature incineration (>1100°C) guarantees mineralization into HF (which is then scrubbed) and CO₂, preventing the compound from persisting in the environment [1].

  • AMR Prevention: Ofloxacin Q acid is a structural precursor to Ofloxacin and Levofloxacin. Releasing it into the environment can exert selective pressure on bacterial populations, contributing to the global crisis of Antimicrobial Resistance (AMR) [2].

Decision Workflow (Visualization)

DisposalWorkflow Start Waste Generated: Ofloxacin Q Acid, (R)- StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidPack Pack in HDPE Jar Double Bag SolidPath->SolidPack LiquidSeg Is solvent Halogenated? (DCM, Chloroform) LiquidPath->LiquidSeg Drain Drain / Sink LiquidPath->Drain NEVER FinalStream Stream: Halogenated Organic Waste SolidPack->FinalStream HaloYes Yes LiquidSeg->HaloYes HaloNo No (Ethanol, Water) LiquidSeg->HaloNo HaloYes->FinalStream ContamRule Contamination Rule: Trace Halogen makes ENTIRE mix Halogenated HaloNo->ContamRule ContamRule->FinalStream DisposalMethod Method: High-Temp Incineration FinalStream->DisposalMethod Stop PROHIBITED (AMR Risk) Drain->Stop

Figure 1: Decision tree for the segregation and disposal of Ofloxacin Q Acid wastes. Note that liquid mixtures are defaulted to "Halogenated" streams due to the solute's properties.

References
  • PubChem. (2025). Compound Summary: Ofloxacin Q acid, (R)- (CAS 110548-07-7).[1][3][4][10] National Library of Medicine. Retrieved from [Link]1]

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. Retrieved from [Link]1]

  • Bucknell University. (n.d.). Hazardous Waste Segregation Guidelines: Halogenated vs Non-Halogenated. Environmental Health & Safety. Retrieved from [Link]1]

  • Washington State University. (n.d.).[11] Halogenated Solvents Disposal Procedures. EH&S. Retrieved from [Link]

Sources

Personal protective equipment for handling Ofloxacin Q acid, (R)-

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Ofloxacin Q acid, (R)- Content Type: Technical Safety & Operational Guide Audience: Researchers, Process Chemists, and EHS Professionals

Executive Summary & Hazard Logic

Ofloxacin Q Acid, (R)- (CAS: 100986-89-8 for the (S)-enantiomer equivalent reference; treated as racemic/enantiomeric intermediate) is a key tricyclic intermediate in the synthesis of fluoroquinolone antibiotics.

While the final drug (Ofloxacin/Levofloxacin) is a well-characterized antibiotic, the Q-acid intermediate presents specific occupational risks that differ from the final dosage form. As a Senior Application Scientist, I advise handling this substance under Occupational Health Band 3 (OHB 3) protocols until specific toxicology data proves otherwise.

The "Why" Behind the Protocol:

  • Sensitization Risk: Fluoroquinolone intermediates are potent respiratory and skin sensitizers. Repeated low-level exposure can lead to irreversible occupational asthma or contact dermatitis.

  • Antimicrobial Resistance (AMR): Improper containment contributes to environmental AMR.

  • Systemic Potency: Although less bioavailable than the final drug, the Q-acid core retains biological activity capable of affecting tendon health and CNS function upon high acute exposure.

Risk Assessment & Occupational Exposure Banding

We apply the Precautionary Principle . In the absence of a specific Occupational Exposure Limit (OEL) for the (R)-isomer, we utilize the default banding for fluoroquinolone precursors.

ParameterClassificationOperational Limit
Hazard Band OHB 3 (Potent) 10 – 100 µg/m³ (8-hr TWA)
Physical State Fine Crystalline PowderHigh dust generation potential
Primary Route of Entry Inhalation & DermalMucous membranes and broken skin
Acute Risks Irritant (Skin/Eye)H315, H319
Chronic Risks SensitizerH334 (Resp. Sensitization)
PPE Selection Matrix

PPE is your last line of defense , utilized only when Engineering Controls (Isolators, LEV) cannot guarantee containment below 10 µg/m³.

Table 1: Task-Based PPE Requirements
Task DescriptionRespiratory ProtectionHand ProtectionBody ProtectionEye/Face Protection
Closed Handling (Sealed vials, stock solution prep inside fume hood)N95 / FFP2 (Precautionary backup)Double Nitrile Gloves (Min 0.11mm thickness)Lab Coat (Buttoned, fitted cuffs)Safety Glasses (Side shields required)
Open Handling (Small Scale) (<10g weighing, transfer inside Vented Balance Enclosure)P100 / FFP3 (Half-face respirator)Double Nitrile Gloves (Outer glove: Long cuff)Disposable Tyvek® Lab Coat (Elastic wrists)Safety Goggles (Indirect vent)
Open Handling (Large Scale) (>10g, reactor charging, cleaning spills)PAPR (Powered Air Purifying Respirator with HEPA)Double Nitrile + Chem-Tape (Tape outer glove to sleeve)Full Tyvek® Coverall (Hooded, booties)Full Face Shield (Integrated into PAPR)
Spill Cleanup (Powder release outside containment)Full-Face P100 or PAPRChemical Resistant Laminate (e.g., Silver Shield®) under NitrileImpervious Suit (Tychem® or equivalent)Full Face Respirator

Critical Note on Gloves: Latex is not recommended due to variable permeation rates with organic solvents often used with Q-acid (e.g., DCM, Acetic Acid). Use ASTM D6978 tested Nitrile gloves .

Operational Protocol: The "Layered" Gowning Workflow

The highest risk of exposure occurs not during handling, but during doffing (removal) of contaminated PPE.

Gowning (Donning) Procedure
  • Inspect: Check Tyvek suit for tears and respirator seals for integrity.

  • Inner Layer: Don inner nitrile gloves. Tape cuffs to lab coat/inner clothing if using a coverall.

  • Suit Up: Don coverall. Zipper must be fully closed.

  • Footwear: Don shoe covers (booties) over laboratory shoes.

  • Outer Layer: Don outer nitrile gloves. Pull usage cuff OVER the Tyvek sleeve.

  • Seal: Don respiratory protection last. Perform a user seal check (positive/negative pressure).

De-Gowning (Doffing) Procedure - The Danger Zone
  • Decontaminate: Wipe down outer gloves with 70% Isopropanol (IPA) or soap/water while still in the hood/airlock.

  • Outer Gloves: Remove outer gloves using the "beak" method (pinch outside, pull off, ball up in remaining gloved hand).

  • Suit Removal: Unzip. Peel suit outward and down , rolling the outside surface inward to trap dust. Do not let the outside of the suit touch your inner clothing.

  • Respirator: Remove respirator by handling straps only. Do not touch the facepiece front.

  • Inner Gloves: Remove last. Wash hands immediately with soap and cool water (warm water opens pores).

Visualizing the Safety Logic

The following diagrams illustrate the decision-making and workflow logic required for safe handling.

Diagram 1: The Hierarchy of Exposure Control

This diagram visualizes why PPE is the final barrier, not the first.

HierarchyOfControls cluster_0 Reliability of Protection Elimination ELIMINATION (Not possible for Synthesis) Substitution SUBSTITUTION (Use liquid masterbatch if possible) Elimination->Substitution Engineering ENGINEERING CONTROLS (Isolators, VBEs, LEV) Substitution->Engineering Primary Containment Admin ADMINISTRATIVE (SOPs, Training, Access Control) Engineering->Admin Process Support PPE PPE (Respirators, Tyvek, Double Gloves) Admin->PPE Last Line of Defense

Caption: The Hierarchy of Controls for Ofloxacin Q Acid. PPE is effective only when supported by Engineering and Administrative layers.

Diagram 2: Safe De-Gowning Workflow

This diagram enforces the critical order of operations to prevent cross-contamination.

DoffingProtocol Start Work Complete Wipe 1. Wet Wipe Outer Gloves Start->Wipe RemoveOuter 2. Remove Outer Gloves Wipe->RemoveOuter RemoveSuit 3. Roll Suit Inside-Out RemoveOuter->RemoveSuit Contamination Risk High RemoveMask 4. Remove Mask (Straps Only) RemoveSuit->RemoveMask RemoveInner 5. Remove Inner Gloves RemoveMask->RemoveInner Wash 6. Wash Hands (Cool Water) RemoveInner->Wash

Caption: Step-by-step Doffing Protocol.[1][2] The "Roll Suit Inside-Out" step is critical to trapping hazardous dust.

Emergency Response & Disposal
Spill Management
  • Evacuate: Clear the immediate area of personnel.

  • Wait: Allow dust to settle (15–30 mins) if ventilation is active.

  • Neutralize: Do not dry sweep. Cover spill with wet paper towels (soaked in water/detergent) to prevent aerosolization.

  • Clean: Scoop up wet material. Triple wash the surface with 10% bleach followed by water.

Disposal Strategy
  • Solid Waste: All contaminated PPE, wipes, and Q-acid waste must be segregated into "Hazardous Pharmaceutical Waste" bins.

  • Destruction: High-temperature incineration is the only acceptable disposal method to prevent environmental contamination and potential resistance development in soil bacteria.

  • Labeling: Waste containers must be labeled: "Contains Fluoroquinolone Intermediate – Respiratory Sensitizer."

References
  • SafeBridge Consultants. (2020). Occupational Health Hazard Assessment and Prevention Strategies for Pharmaceutical Potent Compounds.

  • European Medicines Agency (EMA). (2019). Fluoroquinolone antibiotics: reminder of measures to reduce the risk of long-lasting, disabling and potentially irreversible side effects.[3][4][5][6]

  • U.S. Food and Drug Administration (FDA). (2016).[6][7][8] FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics.[6][8]

  • ASTM International. (2020). ASTM D6978-05(2019) Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ofloxacin Q acid, (R)-
Reactant of Route 2
Ofloxacin Q acid, (R)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.